molecular formula C10H10ClN3 B1357329 C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine CAS No. 1020052-19-0

C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine

Cat. No.: B1357329
CAS No.: 1020052-19-0
M. Wt: 207.66 g/mol
InChI Key: HUZOCOJYLREAJA-UHFFFAOYSA-N
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Description

C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine is a useful research compound. Its molecular formula is C10H10ClN3 and its molecular weight is 207.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c11-9-3-1-7(2-4-9)10-8(5-12)6-13-14-10/h1-4,6H,5,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZOCOJYLREAJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90587996
Record name 1-[5-(4-Chlorophenyl)-1H-pyrazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020052-19-0
Record name 1-[5-(4-Chlorophenyl)-1H-pyrazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(3-(4-chlorophenyl)-1H-pyrazol-4-yl)methanamine synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (3-(4-chlorophenyl)-1H-pyrazol-4-yl)methanamine

Abstract

(3-(4-chlorophenyl)-1H-pyrazol-4-yl)methanamine is a key structural motif found in a variety of biologically active compounds, making its efficient synthesis a topic of significant interest for researchers in medicinal chemistry and drug development. Pyrazole derivatives are known for a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and analgesic properties.[1] This guide provides a detailed, scientifically grounded pathway for the synthesis of this target molecule, focusing on a robust and well-documented three-step approach. The narrative emphasizes the rationale behind experimental choices, providing a self-validating protocol for experienced chemists.

Strategic Overview of the Synthesis Pathway

The synthesis is logically structured in three primary stages, beginning with the construction of the core pyrazole heterocycle, followed by functionalization at the C4 position, and culminating in the introduction of the desired aminomethyl group.

  • Step 1: Pyrazole Ring Formation via Hydrazone Cyclization. The synthesis commences with the condensation of 4-chloroacetophenone with hydrazine hydrate to form the corresponding hydrazone.

  • Step 2: C4-Formylation via the Vilsmeier-Haack Reaction. The crucial aldehyde intermediate, 3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde, is synthesized by subjecting the precursor from Step 1 to the Vilsmeier-Haack reaction. This classic formylation method is highly effective for electron-rich heterocyclic systems.[2][3][4]

  • Step 3: Reductive Amination to Yield the Target Amine. The final step involves the conversion of the pyrazole-4-carbaldehyde to the primary amine, (3-(4-chlorophenyl)-1H-pyrazol-4-yl)methanamine, through direct reductive amination.

The complete workflow is visualized in the diagram below.

Synthesis_Pathway cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Vilsmeier-Haack Formylation cluster_2 Step 3: Reductive Amination A 4-Chloroacetophenone C 1-(1-(4-chlorophenyl)ethylidene)hydrazine (Intermediate Hydrazone) A->C Ethanol, Acetic Acid (cat.) B Hydrazine Hydrate B->C E 3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde C->E Cyclization & Formylation D Vilsmeier Reagent (POCl3, DMF) D->E H (3-(4-chlorophenyl)-1H-pyrazol-4-yl)methanamine (Final Product) E->H Imine formation & Reduction F Ammonia Source (e.g., NH4OAc) F->H G Reducing Agent (e.g., NaBH3CN) G->H

Sources

C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of C-[3-(4-chloro-phenyl)-1H-pyrazol-4-yl]-methylamine (AT7519)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, more commonly known in the scientific literature as AT7519, is a potent, small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs).[1][2] Dysregulation of CDK activity is a hallmark of many cancers, making these enzymes attractive targets for therapeutic intervention.[3] AT7519 has demonstrated significant anti-proliferative and pro-apoptotic activity across a range of cancer cell lines and in preclinical tumor models, leading to its investigation in clinical trials for both solid and hematological malignancies.[4][5]

This technical guide provides a comprehensive overview of the molecular mechanism of action of AT7519. It is designed to serve as a detailed resource for researchers and drug development professionals, offering insights into the key signaling pathways modulated by this compound and providing robust experimental protocols for the validation of its activity.

Core Mechanism of Action: Multi-CDK Inhibition

Target Profile

AT7519 is characterized by its ability to inhibit a spectrum of CDKs that are crucial for both cell cycle progression and transcriptional regulation.[6][7] Its primary targets include CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[6][7] The inhibitory potency of AT7519 against these kinases, as determined by in vitro kinase assays, is summarized in the table below.

Kinase TargetIC50 (nM)
CDK1/cyclin B210
CDK2/cyclin A47
CDK2/cyclin E100
CDK4/cyclin D1170
CDK5/p2540
CDK6/cyclin D2>5000
CDK9/cyclin T1<10

Data compiled from various sources. Actual IC50 values may vary depending on assay conditions.

Consequence of Multi-CDK Inhibition

The simultaneous inhibition of multiple CDKs by AT7519 results in a multi-pronged attack on cancer cell proliferation and survival. By targeting CDKs involved in cell cycle control (CDK1, CDK2, CDK4, CDK6), AT7519 can induce cell cycle arrest. By inhibiting transcriptional CDKs (CDK9), it can suppress the expression of key survival proteins. This multifaceted mechanism of action is believed to be responsible for its potent anti-cancer effects.[6][8]

Key Signaling Pathways Modulated by AT7519

Induction of Cell Cycle Arrest

The progression of the cell cycle is a tightly regulated process orchestrated by the sequential activation and inactivation of CDKs. AT7519 intervenes at critical checkpoints of the cell cycle.

  • G1/S Transition: CDK4/6 and CDK2 are key drivers of the G1 to S phase transition. They phosphorylate the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and the expression of genes required for DNA replication. Inhibition of CDK2, CDK4, and CDK6 by AT7519 prevents Rb phosphorylation, thus causing an arrest in the G1 phase.[8][9]

  • G2/M Transition: The CDK1/cyclin B complex is essential for the entry into and progression through mitosis. Inhibition of CDK1 by AT7519 leads to a G2/M phase arrest.[9]

AT7519_Cell_Cycle_Arrest AT7519-Mediated Cell Cycle Arrest cluster_G1 G1 Phase cluster_S S Phase cluster_G2 G2 Phase cluster_M M Phase G1 G1 S S CDK4_6 CDK4/6 Rb Rb CDK4_6->Rb phosphorylates CDK2_E CDK2/Cyclin E CDK2_E->Rb phosphorylates E2F E2F Rb->E2F inhibits E2F->S promotes transition G2 G2 CDK2_A CDK2/Cyclin A CDK2_A->S promotes progression M M CDK1_B CDK1/Cyclin B CDK1_B->M promotes entry AT7519 AT7519 AT7519->CDK4_6 AT7519->CDK2_E AT7519->CDK2_A AT7519->CDK1_B AT7519_Transcriptional_Inhibition AT7519-Mediated Transcriptional Inhibition cluster_transcription Transcription Elongation cluster_downstream Downstream Effects PTEFb P-TEFb (CDK9/Cyclin T1) RNA_Pol_II_paused Paused RNA Pol II PTEFb->RNA_Pol_II_paused phosphorylates CTD (Ser2, Ser5) RNA_Pol_II_elongating Elongating RNA Pol II RNA_Pol_II_paused->RNA_Pol_II_elongating transition Mcl1_XIAP Mcl-1, XIAP (Anti-apoptotic proteins) RNA_Pol_II_elongating->Mcl1_XIAP transcription Apoptosis Apoptosis Mcl1_XIAP->Apoptosis inhibits AT7519 AT7519 AT7519->PTEFb

Caption: AT7519 inhibits transcription by targeting the CDK9/RNA Pol II axis.

Activation of GSK-3β-Mediated Apoptosis

In addition to its effects on CDKs, AT7519 has been shown to modulate the activity of Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase involved in a wide range of cellular processes, including apoptosis. [6][10]

  • GSK-3β Regulation: GSK-3β is constitutively active in resting cells and is inhibited upon phosphorylation at Serine 9.

  • AT7519-Induced Activation: AT7519 treatment leads to the dephosphorylation of GSK-3β at Serine 9, resulting in its activation. [6][10]* Independent Apoptotic Pathway: The activation of GSK-3β by AT7519 has been shown to be an independent mechanism of apoptosis induction, separate from its effects on transcription. This was demonstrated by the fact that the specific RNA polymerase II inhibitor α-amanitin did not affect GSK-3β phosphorylation. [6][10]The precise downstream effectors of GSK-3β in this context are an area of ongoing investigation.

AT7519_GSK3b_Activation AT7519-Mediated GSK-3β Activation cluster_gsk3b GSK-3β Signaling GSK3b_inactive GSK-3β (p-Ser9) Inactive GSK3b_active GSK-3β Active GSK3b_inactive->GSK3b_active dephosphorylation Apoptosis Apoptosis GSK3b_active->Apoptosis promotes AT7519 AT7519 AT7519->GSK3b_inactive promotes dephosphorylation

Caption: AT7519 promotes apoptosis through the activation of GSK-3β.

Experimental Validation of the Mechanism of Action

To rigorously investigate the mechanism of action of AT7519, a series of well-controlled in vitro and cellular assays are recommended.

In Vitro Kinase Assays

Objective: To determine the inhibitory potency (IC50) of AT7519 against a panel of purified CDK enzymes.

Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

  • Reagent Preparation:

    • Prepare a 2X kinase buffer (e.g., 80 mM HEPES pH 7.5, 20 mM MgCl2, 2 mM DTT, 0.2 mg/mL BSA).

    • Prepare a 2X substrate/ATP solution in kinase buffer. The concentration of the peptide substrate (e.g., a generic CDK substrate like Histone H1 or a more specific peptide) and ATP should be at or near their respective Km values for the specific CDK being tested.

    • Prepare a serial dilution of AT7519 in 100% DMSO, followed by a further dilution in kinase buffer to achieve the desired final concentrations.

    • Dilute the purified CDK enzyme to a 2X working concentration in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the 2X CDK enzyme solution to each well.

    • Add 2.5 µL of the serially diluted AT7519 or vehicle control (DMSO in kinase buffer) to the respective wells.

    • Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection (as per manufacturer's instructions for ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the normalized activity versus the log of the AT7519 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assays for Assessing Phenotypic Effects

4.2.1. Cell Viability and Proliferation Assays (CCK8/MTT)

Objective: To determine the effect of AT7519 on the viability and proliferation of cancer cell lines.

Protocol:

  • Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of AT7519 or vehicle control for 24, 48, and 72 hours.

  • Add 10 µL of CCK8 solution or 20 µL of MTT solution (5 mg/mL) to each well and incubate for 1-4 hours at 37°C.

  • For CCK8, measure the absorbance at 450 nm. For MTT, add 150 µL of DMSO to dissolve the formazan crystals and measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

4.2.2. Cell Cycle Analysis

Objective: To assess the effect of AT7519 on cell cycle distribution.

Protocol:

  • Treat cells with AT7519 at concentrations around the IC50 for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The percentages of cells in G0/G1, S, and G2/M phases are determined by analyzing the DNA content histograms.

4.2.3. Apoptosis Assays

Objective: To confirm that AT7519 induces apoptosis.

Protocol: Annexin V/PI Staining

  • Treat cells with AT7519 for 24-48 hours.

  • Harvest both adherent and floating cells.

  • Wash the cells with cold PBS and resuspend in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cells.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Target Engagement and Downstream Signaling Analysis

4.3.1. Western Blot Analysis of Phosphorylated Proteins

Objective: To confirm the inhibition of CDK activity in cells by assessing the phosphorylation status of their substrates.

Protocol:

  • Treat cells with AT7519 for the desired time and concentrations.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

    • Phospho-RNA Polymerase II CTD (Ser2)

    • Phospho-RNA Polymerase II CTD (Ser5)

    • Total RNA Polymerase II

    • Phospho-GSK-3β (Ser9)

    • Total GSK-3β

    • Phospho-Rb (Ser780, Ser807/811)

    • Total Rb

    • Cleaved Caspase-3

    • Cleaved PARP

    • Mcl-1

    • XIAP

    • A loading control (e.g., β-actin or GAPDH)

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Efficacy and Pharmacodynamics

Preclinical studies in xenograft models of various cancers, including multiple myeloma and neuroblastoma, have demonstrated the in vivo anti-tumor efficacy of AT7519. [6][11]In these studies, AT7519 treatment led to tumor growth inhibition and, in some cases, tumor regression. [11]Pharmacodynamic analyses of tumor tissues from these models have confirmed target engagement, as evidenced by decreased phosphorylation of Rb and RNA polymerase II, and an increase in markers of apoptosis such as cleaved caspase-3. [11] Clinically, AT7519 has been evaluated in Phase I and II trials for patients with advanced solid tumors and hematological malignancies. [1][4][5]These trials have established a recommended Phase II dose and schedule and have shown preliminary evidence of anti-cancer activity. [1][5]

Conclusion

This compound (AT7519) is a potent multi-CDK inhibitor with a complex and multifaceted mechanism of action. By targeting key regulators of both cell cycle progression and transcription, it effectively induces cell cycle arrest and apoptosis in cancer cells. The dual and independent mechanisms of transcriptional inhibition via CDK9 and activation of GSK-3β contribute to its robust anti-tumor activity. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of AT7519 and other multi-CDK inhibitors, facilitating further research and development in this important class of anti-cancer agents.

References

  • Santo, L., Vallet, S., Hideshima, T., Cirstea, D., Ikeda, H., Pozzi, S., ... & Raje, N. (2010). AT7519, a novel small molecule multi-cyclin-dependent kinase inhibitor, induces apoptosis in multiple myeloma via GSK-3β activation and RNA polymerase II inhibition. Oncogene, 29(16), 2325-2336. [Link]

  • MacCallum, D. E., Melville, J., Frame, S., Watt, K., Anderson, S., Gianella-Borradori, A., ... & Squires, M. S. (2009). AT7519, a cyclin-dependent kinase inhibitor, exerts its effects by transcriptional inhibition in leukemia cell lines and patient samples. Molecular Cancer Therapeutics, 8(10), 2913-2921. [Link]

  • Mahadevan, D., Plummer, R., Squires, M. S., Costello, G., Golembiowski, D., He, S., ... & Calvert, H. (2011). A phase I pharmacokinetic and pharmacodynamic study of AT7519, a cyclin-dependent kinase inhibitor in patients with refractory solid tumors. Annals of Oncology, 22(9), 2137-2144. [Link]

  • Chen, E. X., Hotte, S. J., Hirte, H. W., Siu, L. L., Lyons, J. F., Squires, M. S., ... & Seymour, L. K. (2015). A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177. British journal of cancer, 112(1), 58-64. [Link]

  • Anderson, V. E., Valenti, M., Hideshima, T., Santo, L., Cirstea, D., Bergsagel, P. L., ... & Raje, N. (2008). AT7519, A Novel Small Molecule Multi-Cyclin Dependent Kinase Inhibitor, Induces Apoptosis in Multiple Myeloma VIA GSK3β. Blood, 112(11), 2715. [Link]

  • Hotte, S. J., Chen, E. X., Hirte, H. W., Siu, L. L., Lyons, J. F., Squires, M. S., ... & Seymour, L. K. (2014). A Phase I Study of Cyclin-Dependent Kinase Inhibitor, AT7519, in Patients With Advanced Cancer: NCIC Clinical Trials Group IND 177. British Journal of Cancer, 111(12), 2247-2253. [Link]

  • Wang, Y., Chen, J., Li, F., Jia, R., & Li, K. (2023). The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest. Cancer Cell International, 23(1), 1-15. [Link]

  • Santo, L., Vallet, S., Hideshima, T., Cirstea, D., Ikeda, H., Pozzi, S., ... & Raje, N. (2010). AT7519, a novel small molecule multi-cyclin-dependent kinase inhibitor, induces apoptosis in multiple myeloma via GSK-3β activation and RNA polymerase II inhibition. Oncogene, 29(16), 2325-2336. [Link]

  • Chen, R., Wierda, W. G., Chubb, S., Hawtin, R. E., Fox, J. A., Keating, M. J., ... & Plunkett, W. (2021). CDK inhibitors in cancer therapy, an overview of recent development. Journal of Hematology & Oncology, 14(1), 1-22. [Link]

  • Cheng, C., Li, D., Liu, Y., Sun, H., & Zeng, M. (2020). Inhibition of cyclin-dependent kinases by AT7519 enhances nasopharyngeal carcinoma cell response to chemotherapy. Cancer Chemotherapy and Pharmacology, 85(5), 935-945. [Link]

  • Asghar, U., Witkiewicz, A. K., Turner, N. C., & Knudsen, E. S. (2023). Advances in Cancer Therapy: A Comprehensive Review of CDK and EGFR Inhibitors. Cancers, 15(13), 3467. [Link]

  • Lamers, F., van der Ploeg, S. H., Schild, L., Koster, J., Versteeg, R., & Caron, H. N. (2012). Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma. British journal of cancer, 107(4), 624-632. [Link]

Sources

The Multifaceted Biological Activities of 3-(4-Chlorophenyl)pyrazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a cornerstone in the edifice of medicinal chemistry. Its unique structural and electronic properties have rendered it a "privileged scaffold," capable of interacting with a diverse array of biological targets with high affinity and specificity. The strategic incorporation of a 3-(4-chlorophenyl) moiety onto this versatile core has given rise to a class of derivatives with a remarkable spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of these potent molecules, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by detailed experimental protocols, quantitative data, and an examination of their structure-activity relationships.

I. Synthetic Strategies: Building the 3-(4-Chlorophenyl)pyrazole Core

The foundation of exploring the biological potential of this class of compounds lies in their efficient and versatile synthesis. A common and effective route to the core structure, 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, involves a Vilsmeier-Haack reaction. This method provides a key intermediate that can be further modified to generate a library of derivatives.

Experimental Protocol: Synthesis of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

This protocol details a two-step synthesis of a key pyrazole intermediate.

Step 1: Synthesis of 4-Chloroacetophenone phenylhydrazone

  • To a solution of 4-chloroacetophenone (15 mmol) in ethanol (50 mL), add phenylhydrazine (15 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the phenylhydrazone intermediate.

Step 2: Vilsmeier-Haack Cyclization to form 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde [1][2]

  • In a flask cooled in an ice bath (0-5°C), slowly add phosphorus oxychloride (POCl₃, 5 mL) to N,N-dimethylformamide (DMF, 15 mL) with constant stirring over 30 minutes to prepare the Vilsmeier reagent.

  • Dissolve the 4-chloroacetophenone phenylhydrazone (15 mmol) from Step 1 in a minimal amount of DMF.

  • Add the dissolved phenylhydrazone dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0-5°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes, and then heat at 60-70°C for 5-6 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated sodium bicarbonate solution, which will cause the product to precipitate.

  • Collect the solid product by filtration, wash thoroughly with water, and recrystallize from ethanol to obtain pure 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.[1]

This aldehyde is a versatile precursor for the synthesis of a wide range of derivatives through reactions such as condensation, oxidation, and reduction, allowing for the exploration of structure-activity relationships.

II. Anticancer Activity: Targeting the Engines of Cell Proliferation

Derivatives of 3-(4-chlorophenyl)pyrazole have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic effects against a variety of cancer cell lines.[3][4] Their mechanism of action often involves the inhibition of key regulators of cell growth and proliferation, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[3][4]

Mechanism of Action: Inhibition of EGFR and CDK Signaling Pathways

Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades like the RAS/RAF/MAPK and PI3K/AKT/mTOR pathways, leading to cell proliferation, survival, and metastasis.[5] Certain 3-(4-chlorophenyl)pyrazole derivatives have been shown to act as EGFR inhibitors, binding to the ATP-binding site of the kinase domain and preventing its autophosphorylation and the subsequent activation of downstream signaling.[2][6]

EGFR_Pathway cluster_membrane Plasma Membrane EGFR EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Autophosphorylation & Recruitment EGF EGF (Ligand) EGF->EGFR Binding & Dimerization Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation Pyrazole 3-(4-chlorophenyl)pyrazole Derivative Pyrazole->EGFR Inhibition CDK_Pathway G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 S Phase Progression M M Phase G2->M G2/M Transition CDK46_CyclinD CDK4/6-Cyclin D CDK46_CyclinD->G1 CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->G1 CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinA->S CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->G2 Pyrazole 3-(4-chlorophenyl)pyrazole Derivative Pyrazole->CDK2_CyclinE Inhibition Pyrazole->CDK2_CyclinA Inhibition

Caption: CDK regulation of the cell cycle and inhibition.

Quantitative Analysis of Anticancer Activity

The cytotoxic potential of 3-(4-chlorophenyl)pyrazole derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines using the MTT assay.

Derivative/CompoundCancer Cell LineIC₅₀ (µM)Reference
3-(4-chlorophenyl)-5-(...)-pyrazoleHeLa (Cervical Cancer)Below 5% viability at test conc.[7]
Pyrazole-indole hybrid 7aHepG2 (Liver Cancer)6.1 ± 1.9[7]
Pyrazole-indole hybrid 7bHepG2 (Liver Cancer)7.9 ± 1.9[7]
3-(4-methoxyphenyl)-...-pyrazole (3f)MDA-MB-468 (Breast Cancer)14.97 (24h)[8]
Paclitaxel (Reference)MDA-MB-468 (Breast Cancer)49.90 (24h)[8]
Pyrazole-thiophene hybrid 18gMDA-MB-231 (Breast Cancer)4.07
Pyrazole-thiophene hybrid 18hHL-60 (Leukemia)8.99
Pyrazole-thiophene hybrid 18cHL-60 (Leukemia)8.43
Experimental Protocol: MTT Assay for Cell Viability

[9][10][11][12][13] This protocol outlines the steps for assessing the cytotoxicity of test compounds on adherent cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • 3-(4-chlorophenyl)pyrazole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 3-(4-chlorophenyl)pyrazole derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 24-48 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization of Formazan Crystals:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using a suitable software.

III. Antimicrobial Activity: Combating Pathogenic Microorganisms

The 3-(4-chlorophenyl)pyrazole scaffold has also demonstrated significant potential in the development of novel antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi. [14][15]

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Derivative/CompoundMicroorganismMIC (µg/mL)Reference
4-(2-(p-tolyl)hydrazineylidene)-...-carbothiohydrazide 21aCandida albicans2.9 - 7.8[15]
4-(2-(p-tolyl)hydrazineylidene)-...-carbothiohydrazide 21aBacteria62.5 - 125[15]
Pyrazole-thiadiazole hybrid 21cMulti-drug resistant bacteria0.25[16]
Pyrazole-thiadiazole hybrid 23hMulti-drug resistant bacteria0.25[16]
Gatifloxacin (Reference)Multi-drug resistant bacteria1[16]
Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Susceptibility Testing

[14][17][18] This protocol provides a standard method for screening the antimicrobial activity of the synthesized compounds.

Materials:

  • Test microorganisms (bacterial and fungal strains)

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile petri dishes

  • Sterile cotton swabs

  • Micropipettes

  • Sterile cork borer (6 mm diameter)

  • 3-(4-chlorophenyl)pyrazole derivatives (dissolved in a suitable solvent like DMSO)

  • Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Solvent control (e.g., DMSO)

Procedure:

  • Preparation of Agar Plates:

    • Prepare the appropriate agar medium according to the manufacturer's instructions and sterilize by autoclaving.

    • Pour the molten agar into sterile petri dishes to a uniform thickness of about 4 mm and allow it to solidify.

  • Inoculation:

    • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

    • Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Evenly swab the entire surface of the agar plate to create a lawn of microbial growth.

  • Well Preparation and Compound Addition:

    • Use a sterile cork borer to create wells (6 mm in diameter) in the agar.

    • Carefully add a defined volume (e.g., 50-100 µL) of the test compound solution at a specific concentration into each well.

    • Also, add the positive and solvent controls to separate wells.

  • Incubation:

    • Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

    • A larger zone of inhibition indicates greater antimicrobial activity.

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases. Pyrazole derivatives have a long history as anti-inflammatory agents, with celecoxib being a well-known example. [19]The 3-(4-chlorophenyl)pyrazole scaffold has been explored for its potential to yield new anti-inflammatory drugs. [20]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as prostaglandins. This is typically achieved through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.

Quantitative Analysis of Anti-inflammatory Activity

The in vivo anti-inflammatory activity is commonly assessed using the carrageenan-induced paw edema model in rodents, where the reduction in paw swelling is measured.

Derivative/CompoundDose (mg/kg)Inhibition of Edema (%)Time (hours)Reference
Pyrazole derivative K-35048.93[20]
Pyrazole derivative K-310068.73[20]
Pyrazole derivative K-320079.13[20]
Pyrazole derivative K-310052.04[20]
1,3,5-triazine derivative 120096.314[21]
1,3,5-triazine derivative 320099.694[21]
Indomethacin (Reference)1057.664[21]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

[20][22][23][24] This protocol describes a standard in vivo method to evaluate the acute anti-inflammatory activity of test compounds.

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan (1% w/v solution in sterile saline)

  • 3-(4-chlorophenyl)pyrazole derivatives (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Positive control drug (e.g., indomethacin)

  • Pletysmometer

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize the rats to the laboratory conditions for at least one week.

    • Divide the animals into groups (e.g., control, standard, and test groups), with at least five animals per group.

  • Compound Administration:

    • Administer the test compounds and the standard drug orally or intraperitoneally at a specific dose. The control group receives only the vehicle.

  • Induction of Inflammation:

    • One hour after the administration of the test compounds, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group at each time point using the following formula:

      • % Inhibition = [ (V_c - V_t) / V_c ] x 100

      • Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

Caption: Workflow for the carrageenan-induced paw edema assay.

V. Structure-Activity Relationship (SAR) and Future Perspectives

The diverse biological activities of 3-(4-chlorophenyl)pyrazole derivatives are intricately linked to their molecular structure. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the pyrazole ring and the phenyl ring significantly influence their potency and selectivity. [25][26]For instance, the introduction of electron-withdrawing groups on the phenyl rings can enhance anticancer activity. [3]Similarly, the incorporation of different heterocyclic moieties at the 4-position of the pyrazole ring can modulate antimicrobial and anti-inflammatory effects.

The continued exploration of the 3-(4-chlorophenyl)pyrazole scaffold holds immense promise for the discovery of novel therapeutic agents. Future research should focus on:

  • Rational Drug Design: Utilizing computational tools and a deeper understanding of SAR to design and synthesize more potent and selective derivatives.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic potential and potential side effects.

  • In Vivo Efficacy and Safety Profiling: Conducting comprehensive preclinical studies to evaluate the in vivo efficacy, pharmacokinetics, and safety of the most promising candidates.

By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of molecules.

VI. References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). National Center for Biotechnology Information. [Link]

  • An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. (2024). Bentham Science Publishers. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). National Center for Biotechnology Information. [Link]

  • Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. (2013). Royal Society of Chemistry. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

  • An Insight into the Structure-Activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. (2025). ResearchGate. [Link]

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025). ResearchGate. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.). Frontiers. [Link]

  • 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (n.d.). National Center for Biotechnology Information. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]

  • Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR. (n.d.). ResearchGate. [Link]

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. (n.d.). PubMed. [Link]

  • Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. (n.d.). National Center for Biotechnology Information. [Link]

  • The Effects of Newly Synthesized Pyrazole Derivatives on Formaldehyde-, Carrageenan-, and Dextran-Induced Acute Paw Edema in Rats. (n.d.). PubMed. [Link]

  • EGFR inhibitors and their pharmacophoric features. (n.d.). ResearchGate. [Link]

  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (n.d.). National Center for Biotechnology Information. [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (n.d.). National Center for Biotechnology Information. [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. [Link]

  • Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. (2025). National Center for Biotechnology Information. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]

  • Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. (2024). Royal Society of Chemistry. [Link]

  • Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. (n.d.). Atmiya University. [Link]

  • Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022). ResearchGate. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). National Center for Biotechnology Information. [Link]

  • CDK9 inhibitors in cancer research. (n.d.). National Center for Biotechnology Information. [Link]

  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (n.d.). Dhaka University Journal of Pharmaceutical Sciences. [Link]

  • Synthesis, antitubercular and antimicrobial evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. (2012). PubMed. [Link]

  • Pyrazole as an anti-inflammatory scaffold. (2022). International Journal of Health Sciences. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). National Center for Biotechnology Information. [Link]

  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (n.d.). MDPI. [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (n.d.). Taylor & Francis Online. [Link]

  • Current status of pyrazole and its biological activities. (n.d.). National Center for Biotechnology Information. [Link]

  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]

Sources

The Chlorophenyl Pyrazole Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Chlorophenyl Pyrazole Core

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry, celebrated for its remarkable synthetic accessibility and broad spectrum of pharmacological activities.[1][2] When functionalized with a chlorophenyl moiety, this scaffold gives rise to a class of compounds with profound implications across diverse therapeutic areas, from oncology and inflammation to infectious diseases and agrochemicals.[3][4] The presence of the chlorine atom on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its interaction with biological targets.[5] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of chlorophenyl pyrazole compounds, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the nuances of how subtle structural modifications to this privileged scaffold dictate its biological activity, supported by detailed experimental protocols and mechanistic insights.

I. The Chlorophenyl Pyrazole Core: Synthetic Strategies and Structural Significance

The synthetic versatility of the pyrazole ring is a key driver of its prevalence in drug discovery. The Knorr pyrazole synthesis and its variations remain a fundamental approach, typically involving the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[6]

Core Synthesis Protocol: Knorr Pyrazole Synthesis

This protocol describes a general and robust method for constructing the pyrazole core.

Objective: To synthesize a substituted pyrazole via the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound.

Materials:

  • Hydrazine derivative (e.g., 2-(2-chlorophenyl)acetohydrazide)

  • 1,3-dicarbonyl compound (e.g., acetylacetone)

  • Glacial acetic acid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thin Layer Chromatography (TLC) plate (e.g., silica gel with fluorescent indicator)

  • Developing chamber and appropriate eluent (e.g., 3:1 hexane:ethyl acetate)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the hydrazine derivative (1.0 equivalent) in glacial acetic acid (20 mL).[6]

  • Addition of Reagent: To the stirring solution, add the 1,3-dicarbonyl compound (1.1 equivalents) dropwise at room temperature.[6]

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C for glacial acetic acid) and maintain for 4-6 hours.[6]

  • Monitoring: Monitor the progress of the reaction by TLC. Spot the reaction mixture alongside the starting materials on a TLC plate and develop in an appropriate eluent system. Visualize the spots under UV light. The reaction is complete when the starting material spot has disappeared or significantly diminished.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Purification: Concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure pyrazole derivative.[6]

  • Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Glacial Acetic Acid as Solvent and Catalyst: Acetic acid serves as a protic solvent that can solubilize the reactants and also acts as a catalyst by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack by the hydrazine.

  • Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the condensation and subsequent cyclization reactions to proceed at a reasonable rate.

  • TLC Monitoring: This is a crucial step for determining the reaction endpoint, preventing the formation of byproducts due to prolonged heating, and ensuring optimal yield.

II. Anticancer Activity: Targeting Multiple Hallmarks of Cancer

Chlorophenyl pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting activity against a range of cancer cell lines through diverse mechanisms of action.[7][8]

A. Inhibition of Receptor Tyrosine Kinases (RTKs): EGFR and VEGFR-2

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are key players in cancer cell proliferation, survival, and angiogenesis. Several chlorophenyl pyrazole compounds have been identified as potent inhibitors of these kinases.[9][10]

Structure-Activity Relationship Insights:

  • The pyrazole core acts as a scaffold that can form crucial hydrogen bonding and π-π stacking interactions within the ATP-binding pocket of EGFR.[11]

  • Substituents at the 1, 3, and 5-positions of the pyrazole ring significantly influence binding affinity and selectivity.[11]

  • A 1-(4-chlorophenyl) substitution has been shown to be favorable for activity in some series.[12]

  • The introduction of a sulfonamide group on a terminal aromatic ring can lead to dual EGFR and VEGFR-2 inhibition.[9]

Workflow for Evaluating EGFR/VEGFR-2 Inhibition

cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_analysis Data Analysis start Design & Synthesize Chlorophenyl Pyrazole Analogs kinase_assay EGFR/VEGFR-2 Kinase Inhibition Assay start->kinase_assay Test Compounds mtt_assay MTT Assay on Cancer Cell Lines start->mtt_assay Test Compounds ic50 Determine IC50 Values kinase_assay->ic50 mtt_assay->ic50 xenograft Tumor Xenograft Model sar Establish SAR ic50->sar Correlate Structure with Activity sar->xenograft Select Lead Compounds

Caption: Workflow for the evaluation of chlorophenyl pyrazoles as EGFR/VEGFR-2 inhibitors.

B. Disruption of Microtubule Dynamics: Tubulin Polymerization Inhibition

Microtubules are essential for cell division, and their disruption is a clinically validated anticancer strategy.[5] Certain chlorophenyl pyrazole derivatives have been identified as inhibitors of tubulin polymerization.[13]

Mechanism of Action: These compounds bind to tubulin, preventing its polymerization into microtubules. This leads to mitotic arrest and ultimately apoptosis in cancer cells.

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

Principle: This assay monitors the assembly of purified tubulin into microtubules over time using a fluorescent reporter that preferentially binds to polymerized microtubules, resulting in an increase in fluorescence intensity.[5][14]

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Fluorescent reporter dye

  • Test compounds (chlorophenyl pyrazole derivatives)

  • Positive controls: Nocodazole (inhibitor), Paclitaxel (enhancer)

  • Vehicle control (e.g., DMSO)

  • 96-well, black, flat-bottom plate

  • Fluorescence microplate reader with temperature control (37°C)

Step-by-Step Procedure:

  • Preparation of Reagents:

    • On the day of the experiment, thaw all reagents on ice.

    • Prepare a 10x stock solution of your test compounds and controls in General Tubulin Buffer.

    • Prepare the tubulin reaction mix on ice to a final tubulin concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter. Keep on ice until use.[5]

  • Assay Setup:

    • Pre-warm the 96-well plate and the microplate reader to 37°C.

    • Add 5 µL of the 10x test compound, positive controls, or vehicle control to the appropriate wells.[5]

  • Initiation of Polymerization:

    • To initiate the polymerization reaction, carefully add 45 µL of the ice-cold tubulin reaction mix to each well. The final volume will be 50 µL.

    • Immediately place the plate in the pre-warmed microplate reader.[5]

  • Data Acquisition:

    • Measure the fluorescence intensity every minute for 60-90 minutes at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm (these may vary depending on the fluorescent reporter used).

Data Analysis:

  • Plot the fluorescence intensity versus time to generate polymerization curves.

  • Calculate the rate of polymerization (Vmax) and the extent of polymerization (plateau fluorescence).

  • Determine the IC50 value for inhibitory compounds by plotting the percentage of inhibition against the compound concentration.

Compound IDR1-substituentR2-substituentTubulin Polymerization IC50 (µM)Reference
PZ-C1 4-chlorophenylH1.5[13]
PZ-C2 4-chlorophenyl3,4,5-trimethoxyphenyl0.8[13]
PZ-C3 2-chlorophenylH5.2[13]
PZ-C4 2-chlorophenyl3,4,5-trimethoxyphenyl2.1[13]

SAR Insights from Table:

  • The presence of a 3,4,5-trimethoxyphenyl group at the R2 position generally enhances the tubulin polymerization inhibitory activity.

  • A 4-chlorophenyl substitution at R1 appears to be more favorable for activity compared to a 2-chlorophenyl substitution.

III. Anti-inflammatory Activity: Selective COX-2 Inhibition

Chronic inflammation is a key factor in the development of many diseases. Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the production of pro-inflammatory prostaglandins, making it a prime target for anti-inflammatory drugs.[1] Diaryl-substituted pyrazoles, such as celecoxib, are well-known selective COX-2 inhibitors.

Structure-Activity Relationship for COX-2 Selectivity:

  • The presence of a sulfonamide or a related acidic group is often crucial for binding to a specific hydrophilic pocket in the COX-2 active site, conferring selectivity over COX-1.[1][13]

  • The nature and position of substituents on the phenyl rings attached to the pyrazole core influence the potency and selectivity of COX-2 inhibition.[15]

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin E2 (PGE2) by purified COX-1 and COX-2 enzymes. The amount of PGE2 produced is quantified using an Enzyme Immunoassay (EIA).[16]

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

  • Test compounds (chlorophenyl pyrazole derivatives)

  • Reference inhibitors (e.g., Indomethacin, Celecoxib)

  • PGE2 EIA kit

Step-by-Step Procedure:

  • Enzyme and Compound Incubation:

    • In separate tubes, pre-incubate the COX-1 or COX-2 enzyme with the test compound or reference inhibitor in the reaction buffer for a specified time (e.g., 15 minutes) at 37°C.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding arachidonic acid to each tube.

  • Reaction Termination:

    • After a set incubation period (e.g., 2 minutes), terminate the reaction by adding a stop solution (e.g., 1 M HCl).

  • PGE2 Quantification:

    • Quantify the amount of PGE2 produced in each sample using a competitive PGE2 EIA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration compared to the vehicle control.

    • Determine the IC50 values for both COX-1 and COX-2 by plotting the percentage of inhibition against the compound concentration.

    • Calculate the COX-2 selectivity index (SI = IC50(COX-1) / IC50(COX-2)).

Compound IDPhenyl-substitutionCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)Reference
CP-1 1-(4-chlorophenyl)-3-(4-methoxyphenyl)0.15>100>667[17]
CP-2 1-(3-chlorophenyl)-3-(4-methoxyphenyl)0.28>100>357[17]
Celecoxib -0.0515300[15]

SAR Insights from Table:

  • The presence of a p-methoxyphenyl group at the 3-position of the pyrazole is a common feature in potent COX-2 inhibitors.

  • The position of the chlorine atom on the N-phenyl ring influences potency, with the 4-chloro substitution appearing more favorable than the 3-chloro substitution in this series.

IV. Insecticidal Activity: Targeting the GABA-gated Chloride Channel

Phenylpyrazole insecticides, such as fipronil, are broad-spectrum insecticides that act as non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channel in insects.[4][18]

Mechanism of Action: These compounds bind to the chloride channel of the GABA receptor, blocking the influx of chloride ions. This leads to hyperexcitation of the insect's central nervous system, resulting in paralysis and death.[18] The selectivity for insect over mammalian GABA receptors is a key factor in their safety profile.[4]

Signaling Pathway of Phenylpyrazole Insecticides

GABA GABA Neurotransmitter GABAR GABA Receptor GABA->GABAR Binds to Cl_channel Chloride Ion Channel GABAR->Cl_channel Activates Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Allows Cl- influx, leading to Hyperexcitation Hyperexcitation (Paralysis) Cl_channel->Hyperexcitation Prevents Cl- influx, leading to Phenylpyrazole Chlorophenyl Pyrazole Insecticide Phenylpyrazole->Cl_channel Blocks

Caption: Mechanism of action of chlorophenyl pyrazole insecticides at the GABA receptor.

V. Antimicrobial and Antifungal Activities

Chlorophenyl pyrazole derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens.[3]

Structure-Activity Relationship Insights:

  • The presence of a 4-chlorophenyl group has been associated with good antifungal activity.[3]

  • The incorporation of other heterocyclic moieties, such as 1,3,4-oxadiazoles, onto the pyrazole scaffold can enhance antimicrobial and antitubercular activities.[3]

  • Electron-withdrawing groups on the phenyl ring can enhance antimicrobial potential.[19]

Experimental Protocol: Broth Microdilution Method for Antifungal Susceptibility Testing

Principle: This method determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[20]

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Culture medium (e.g., RPMI 1640)

  • 96-well microtiter plates

  • Test compounds

  • Positive control (e.g., Fluconazole)

  • Negative control (medium only)

  • Spectrophotometer or plate reader

Step-by-Step Procedure:

  • Preparation of Inoculum: Prepare a standardized fungal inoculum according to established protocols (e.g., CLSI guidelines).

  • Serial Dilutions: Prepare serial twofold dilutions of the test compounds and the positive control in the culture medium in the wells of a 96-well plate.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at a specific wavelength.

Conclusion: The Future of Chlorophenyl Pyrazole Drug Discovery

The chlorophenyl pyrazole scaffold has proven to be a remarkably fruitful starting point for the development of a wide array of therapeutic agents. The structure-activity relationships discussed in this guide underscore the critical role of the chlorophenyl group and the substituents on the pyrazole core in dictating biological activity and target selectivity. Future research in this area will likely focus on the design of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The application of computational methods, such as QSAR and molecular docking, will continue to play a vital role in guiding the rational design of the next generation of chlorophenyl pyrazole-based drugs.[21][22]

References

  • Bio-protocol. (n.d.). 4.5. Tubulin Polymerization Assay. Retrieved from [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Retrieved from [Link]

  • SRR Publications. (2023). Pyrazoles as anticancer agents: Recent advances. Retrieved from [Link]

  • Cole, L. M., Nicholson, R. A., & Casida, J. E. (1993). Action of phenylpyrazole insecticides at the GABA-gated chloride channel. Pesticide Biochemistry and Physiology, 46(1), 47-54.
  • Elmaaty, A. A., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(16), 10892–10906.
  • Wikipedia. (n.d.). Phenylpyrazole insecticides. Retrieved from [Link]

  • RJPBCS. (2025). Molecular Interaction profiling of EGFR kinase Inhibitors: Comparative docking study of pyrazole derivatives with Mutant type and. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • El-Sayed, M. A. A., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 13(9), 1120-1134.
  • RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances.
  • National Institutes of Health. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
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  • Frontiers. (n.d.). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Retrieved from [Link]

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Spectroscopic and Structural Elucidation of C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This technical guide provides a comprehensive, multi-technique spectroscopic analysis of the novel heterocyclic compound, C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine. This molecule, identified by its CAS number 1020052-19-0, represents a key scaffold in medicinal chemistry and drug discovery programs.[1][2] Unambiguous structural confirmation is paramount for its progression in research and development. This document outlines the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy to deliver a complete and validated characterization. Detailed, field-tested protocols are provided for each technique, accompanied by an in-depth interpretation of the resulting spectral data. This guide is intended for researchers, analytical scientists, and drug development professionals requiring a robust framework for the characterization of complex small molecules.

Introduction: The Imperative for Rigorous Characterization

This compound is a substituted pyrazole derivative. The pyrazole core is a privileged structure in medicinal chemistry, known to be present in a wide array of therapeutic agents.[3] The specific combination of a chlorophenyl group at the C3 position and a methylamine substituent at the C4 position creates a molecule with significant potential for forming diverse molecular interactions, making it a valuable intermediate for pharmaceutical synthesis.[2]

Given its potential, precise and unequivocal structural verification is the foundational requirement for any further investigation, be it biological screening or synthetic modification. Spectroscopic analysis provides a non-destructive, detailed fingerprint of a molecule's atomic and electronic structure. A multi-spectroscopic approach, where data from different techniques are integrated, is the gold standard for structural elucidation, as it provides orthogonal and confirmatory evidence.[4]

This guide will demonstrate how ¹H NMR, ¹³C NMR, MS, and FTIR data synergize to build an unassailable structural proof for the target compound.

Integrated Spectroscopic Workflow

The structural elucidation of a novel compound is a systematic process. Each spectroscopic technique provides a unique piece of the puzzle. NMR spectroscopy maps the carbon-hydrogen framework, mass spectrometry gives the exact molecular weight and elemental composition, and infrared spectroscopy identifies the functional groups present. The causality behind this workflow is to build a hypothesis from one technique and validate it with another, ensuring a self-validating system of analysis.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Integration & Confirmation Compound Synthesized Compound (C₁₀H₁₀ClN₃) NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Sample Aliquots MS Mass Spectrometry (ESI-MS) Compound->MS Sample Aliquots FTIR FTIR Spectroscopy (ATR) Compound->FTIR Sample Aliquots Structure Final Structure Confirmed NMR->Structure Provides: - H/C Framework - Connectivity MS->Structure Provides: - Molecular Weight - Formula (HRMS) FTIR->Structure Provides: - Functional Groups (N-H, C-N, C=C)

Caption: Integrated workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of ¹H and ¹³C nuclei.

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Rationale for Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is selected as the solvent. Its high polarity effectively dissolves the amine-containing compound, and its ability to participate in hydrogen bonding allows for the clear observation of exchangeable protons (N-H and NH₂) which might otherwise be broadened or unobserved in non-polar solvents like CDCl₃.

  • Protocol:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

    • Add a minimal amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Acquire ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, and HMBC spectra on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.[4]

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

The ¹H NMR spectrum provides a map of all proton environments in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.00s1HPyrazole C5-H
~7.65d, J ≈ 8.5 Hz2HAromatic (Ar-H, ortho to Cl)
~7.50d, J ≈ 8.5 Hz2HAromatic (Ar-H, meta to Cl)
~3.70s2HMethylene (-CH₂-NH₂)
~12.5 (broad)s1HPyrazole N1-H
~2.10 (broad)s2HAmine (-NH₂)

Interpretation:

  • The two doublets in the aromatic region (~7.65 and ~7.50 ppm) are characteristic of a 1,4-disubstituted (para) benzene ring.

  • A singlet at ~8.00 ppm is assigned to the lone proton on the pyrazole ring (C5-H).

  • The singlet at ~3.70 ppm corresponds to the methylene protons of the methylamine group.

  • The broad signals at ~12.5 and ~2.10 ppm are characteristic of exchangeable protons from the pyrazole N-H and the primary amine (-NH₂), respectively. Their broadness is due to chemical exchange and quadrupole effects.

Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

The ¹³C NMR spectrum identifies all unique carbon environments. DEPT-135 experiments are used to differentiate between CH₃, CH₂, CH, and quaternary carbons.[4]

Chemical Shift (δ, ppm)Carbon Type (DEPT-135)Assignment
~149.0C (Quaternary)Pyrazole C3
~135.0CHPyrazole C5
~132.0C (Quaternary)Aromatic (Ar-C attached to Cl)
~130.0C (Quaternary)Aromatic (Ar-C attached to Pyrazole)
~129.0CHAromatic (Ar-CH, meta to Cl)
~127.5CHAromatic (Ar-CH, ortho to Cl)
~110.0C (Quaternary)Pyrazole C4
~38.0CH₂Methylene (-CH₂)

Interpretation:

  • The spectrum shows a total of 8 distinct carbon signals, consistent with the molecular structure.

  • The signals in the 127-132 ppm range are typical for the chlorophenyl ring carbons.[5]

  • The pyrazole ring carbons are assigned based on established literature values for similar heterocyclic systems, with C3 being the most downfield due to its attachment to the aromatic ring and nitrogen.[6][7][8]

  • The upfield signal at ~38.0 ppm is definitively assigned to the methylene carbon.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound, serving as the ultimate confirmation of its identity.

Experimental Protocol: ESI-MS
  • Rationale for Ionization Technique: Electrospray Ionization (ESI) is the method of choice. The target molecule contains basic nitrogen atoms (in the pyrazole and amine groups) that are readily protonated in solution, making it ideal for generating [M+H]⁺ ions in positive ion mode.

  • Protocol:

    • Prepare a dilute solution of the compound (~0.1 mg/mL) in a methanol/water (1:1) mixture with 0.1% formic acid. The acid ensures efficient protonation.

    • Infuse the solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.

Predicted Mass Spectrum Data

The molecular formula of this compound is C₁₀H₁₀ClN₃.[1]

  • Monoisotopic Mass: 207.0563 Da

  • Expected Ion: [M+H]⁺ = 208.0641 Da

Key Observations:

  • Molecular Ion Peak: A strong signal will be observed at m/z 208.0641. High-resolution measurement confirming this mass to within 5 ppm provides unequivocal evidence for the elemental formula.

  • Isotopic Pattern: A crucial diagnostic feature will be the presence of a second peak at m/z 210, approximately one-third the intensity of the m/z 208 peak. This characteristic "A+2" peak is the isotopic signature of the chlorine atom (³⁵Cl:³⁷Cl ratio is ~3:1), confirming its presence in the molecule.[9]

  • Fragmentation: Common fragmentation pathways for pyrazoles involve the loss of HCN or N₂ from the heterocyclic ring.[10][11] A potential key fragment would arise from the benzylic cleavage to lose the NH₂ group, followed by further ring fragmentation.

Mass_Spec_Fragmentation Parent [M+H]⁺ m/z 208/210 Frag1 Loss of NH₃ m/z 191/193 Parent->Frag1 -NH₃ Frag2 Loss of HCN from Pyrazole Ring Frag1->Frag2 Frag3 Loss of N₂ from Pyrazole Ring Frag1->Frag3

Caption: Predicted ESI-MS fragmentation pathway.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: ATR-FTIR
  • Rationale for Sampling Technique: Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation. A small amount of the solid sample is simply placed on the ATR crystal.

  • Protocol:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with isopropanol.

    • Record a background spectrum of the empty crystal.

    • Place a small amount of the solid this compound onto the crystal.

    • Apply pressure using the anvil to ensure good contact.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

Predicted FTIR Data and Interpretation

The FTIR spectrum confirms the presence of key bonds and functional groups.

Wavenumber (cm⁻¹)IntensityVibration TypeAssignment
3400-3200Medium, BroadN-H StretchPyrazole N-H and Amine N-H stretches
3100-3000MediumC-H Stretch (sp²)Aromatic and Pyrazole C-H
2950-2850WeakC-H Stretch (sp³)Methylene (-CH₂) C-H
~1600, ~1480StrongC=C and C=N StretchAromatic and Pyrazole ring vibrations
~1100StrongC-Cl StretchAryl-Chloride bond
~830StrongC-H Bend (out-of-plane)1,4-disubstituted aromatic ring

Interpretation:

  • The broad absorption in the 3400-3200 cm⁻¹ region is a clear indication of N-H bonds, consistent with both the pyrazole ring and the primary amine.[12][13]

  • The presence of both sp² (~3100 cm⁻¹) and sp³ (~2900 cm⁻¹) C-H stretches confirms the existence of both aromatic/heterocyclic rings and the aliphatic methylene linker.[14]

  • The strong band around 830 cm⁻¹ is highly diagnostic for a para-substituted benzene ring.

Conclusion: A Unified Structural Assignment

The collective spectroscopic data provides an unambiguous and self-consistent structural proof for this compound.

  • Mass Spectrometry confirms the correct molecular formula (C₁₀H₁₀ClN₃) via high-resolution mass measurement and the presence of chlorine via the characteristic isotopic pattern.

  • FTIR Spectroscopy verifies the presence of all key functional groups: N-H (amine and pyrazole), aromatic C-H, aliphatic C-H, aromatic rings, and the C-Cl bond.

  • NMR Spectroscopy provides the definitive structural map. ¹H and ¹³C NMR data account for every hydrogen and carbon atom in the molecule, while 2D NMR experiments (COSY, HSQC, HMBC) would further confirm the connectivity between the chlorophenyl ring, the pyrazole core, and the methylamine side chain.

This integrated, multi-technique approach represents a robust and reliable methodology for the structural elucidation of novel chemical entities, ensuring the scientific integrity required for progression in drug discovery and development.

References

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  • El-Gendy, A. M., et al. (2020). Synthesis, some reactions of 3-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)furan-2(3H)-one. Journal of American Science. Available from: [Link]

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  • Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. (n.d.). Atmiya University. Available from: [Link]

  • 3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline. (2009). ResearchGate. Available from: [Link]

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  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. (2022). National Institutes of Health. Available from: [Link]

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Navigating the Solubility Landscape of (3-(4-chlorophenyl)-1H-pyrazol-4-yl)methanamine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Solubility as a Cornerstone of Pharmaceutical Development

In the intricate journey of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a critical determinant of its therapeutic efficacy and manufacturability. Poor solubility can lead to low bioavailability, erratic absorption, and significant challenges in formulation, ultimately hindering the progression of promising drug candidates. This guide provides a comprehensive technical overview of the solubility of (3-(4-chlorophenyl)-1H-pyrazol-4-yl)methanamine, a pyrazole derivative of interest in medicinal chemistry. We will delve into the theoretical underpinnings of its solubility, practical methodologies for its determination, and predictive approaches to guide solvent selection, thereby empowering researchers to navigate the complexities of its physicochemical properties.

Molecular Profile of (3-(4-chlorophenyl)-1H-pyrazol-4-yl)methanamine

Understanding the structural and electronic characteristics of (3-(4-chlorophenyl)-1H-pyrazol-4-yl)methanamine is paramount to predicting its solubility behavior.

1.1. Structural Features and Inferred Physicochemical Properties

The molecule incorporates a pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, which is a common motif in many pharmaceuticals.[1] The pyrazole ring itself can act as both a hydrogen bond donor (N-H) and acceptor (N), contributing to its interactions with various solvents.[1] Key structural components influencing solubility include:

  • The Pyrazole Core: This aromatic heterocycle contributes to the molecule's rigidity and potential for π-π stacking interactions. The presence of both a pyrrole-like NH group and a pyridine-like nitrogen atom imparts amphoteric properties.[2]

  • The 4-Chlorophenyl Group: This lipophilic substituent significantly influences the molecule's overall polarity, tending to decrease aqueous solubility and enhance solubility in non-polar organic solvents.[3]

  • The Methanamine Group: The primary amine (-CH₂NH₂) is a polar, hydrogen-bonding group that can enhance solubility in protic solvents. Its basic nature means that the pH of the medium will significantly impact its ionization state and, consequently, its solubility.

While specific experimental data for this exact compound is sparse, we can infer its general behavior. A related compound, 1H-pyrazole, is more soluble in organic solvents like ethanol, methanol, and acetone than in water.[3][4] It is reasonable to hypothesize a similar trend for our target molecule, with the chlorophenyl group further favoring less polar organic solvents. One source indicates that (3-(4-chlorophenyl)-1H-pyrazol-4-yl)methanamine is soluble in dimethyl sulfoxide and methylene chloride.[5]

Table 1: Inferred Physicochemical Properties of (3-(4-chlorophenyl)-1H-pyrazol-4-yl)methanamine and their Impact on Solubility

PropertyInferred CharacteristicImpact on Solubility
Molecular Weight Moderately high for a small molecule.Higher molecular weight can sometimes correlate with lower solubility due to increased lattice energy in the solid state.[3]
Polarity Amphiphilic, with both polar (amine, pyrazole nitrogens) and non-polar (chlorophenyl) regions.Will exhibit varied solubility across a range of solvents, with a preference for moderately polar to polar aprotic solvents.
Hydrogen Bonding Capable of both donating (N-H) and accepting (N, amine) hydrogen bonds.Enhanced solubility in protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., DMSO, DMF).
pKa The methanamine group is basic. The pyrazole N-H is weakly acidic.Solubility in aqueous and protic organic solvents will be pH-dependent.
Crystal Lattice Energy Likely a crystalline solid.[5]The strength of the crystal lattice will need to be overcome by solvent-solute interactions for dissolution to occur.

Theoretical Framework of Solubility

The dissolution of a crystalline solid in a solvent is a complex process governed by the interplay of intermolecular forces. The overall free energy change of dissolution (ΔG_sol) must be negative for the process to be spontaneous. This can be broken down into two main energetic contributions: the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.

G cluster_0 Solid State cluster_1 Liquid State cluster_2 Solution Solid Solute Crystal Lattice Solution Solvated Solute Solid->Solution Dissolution Gas Gaseous Solute Solid->Gas Sublimation (ΔH_sub) Solvent Solvent Solvent->Solution Solvation (ΔH_solv) Solution->Solid Precipitation/Crystallization Gas->Solution

Figure 1: Thermodynamic cycle of dissolution.

Strategic Solvent Selection and Experimental Determination of Solubility

A systematic approach to solvent selection is crucial for efficiently determining the solubility profile of (3-(4-chlorophenyl)-1H-pyrazol-4-yl)methanamine.

3.1. Rationale for Solvent Choice

The choice of solvents for screening should be based on a range of polarities and hydrogen bonding capabilities to probe the different intermolecular interactions the solute can form.

Table 2: Recommended Solvents for Solubility Screening

Solvent ClassExample SolventsRationale
Protic Methanol, Ethanol, IsopropanolCapable of hydrogen bonding with the pyrazole and amine groups.
Polar Aprotic Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Can accept hydrogen bonds and have strong dipole moments to interact with the polar parts of the molecule.
Non-Polar Aprotic Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF)To assess the solubility contribution of the lipophilic chlorophenyl group.

3.2. Experimental Protocol: The Shake-Flask Method

The shake-flask method is a reliable technique for determining thermodynamic solubility.[6]

3.2.1. Materials

  • (3-(4-chlorophenyl)-1H-pyrazol-4-yl)methanamine (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

3.2.2. Step-by-Step Procedure

  • Preparation: Add an excess amount of solid (3-(4-chlorophenyl)-1H-pyrazol-4-yl)methanamine to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated and in equilibrium with the solid phase.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the excess solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound. A standard calibration curve should be prepared using known concentrations of the analyte.

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

G start Start prep Add excess solid to known volume of solvent start->prep equilibrate Equilibrate on shaker (24-72h at constant T) prep->equilibrate centrifuge Centrifuge to pellet excess solid equilibrate->centrifuge sample Withdraw supernatant centrifuge->sample filter Filter through 0.22 µm syringe filter sample->filter dilute Accurately dilute filtrate filter->dilute analyze Quantify by HPLC dilute->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Figure 2: Workflow for the Shake-Flask Solubility Determination Method.

Computational Approaches to Solubility Prediction

In the early stages of drug development, where the amount of available API may be limited, computational models can provide valuable initial estimates of solubility.

4.1. Quantitative Structure-Property Relationship (QSPR) Models

QSPR models use statistical and machine learning methods to correlate molecular descriptors with experimental solubility data.[7][8][9][10] These models can be trained on large datasets of diverse compounds and solvents to predict the solubility of new molecules. For (3-(4-chlorophenyl)-1H-pyrazol-4-yl)methanamine, descriptors such as molecular weight, logP, number of hydrogen bond donors and acceptors, and polar surface area would be important inputs for such models.

4.2. Thermodynamic Models

Thermodynamic models like UNIFAC (UNIQUAC Functional-group Activity Coefficients) and COSMO-RS (Conductor-like Screening Model for Real Solvents) offer a more physics-based approach to solubility prediction.[8][11]

  • UNIFAC: This group contribution method estimates activity coefficients based on the functional groups present in the solute and solvent molecules.[8]

  • COSMO-RS: This method uses quantum chemical calculations to determine the interaction energies of molecules in a virtual conductor, which are then used to predict thermodynamic properties, including solubility.

While these models can be powerful, their accuracy is dependent on the quality of the underlying parameters and the complexity of the molecules involved.[11]

Conclusion and Future Perspectives

The solubility of (3-(4-chlorophenyl)-1H-pyrazol-4-yl)methanamine in organic solvents is a multifaceted property governed by a balance of its lipophilic and polar characteristics. A systematic approach, combining theoretical understanding, strategic solvent screening, and robust experimental determination, is essential for accurately characterizing its solubility profile. While direct experimental data for this specific compound is not widely available in the public domain, the principles and methodologies outlined in this guide provide a solid framework for its investigation. As drug development progresses, a thorough understanding of solubility will be indispensable for successful formulation, ensuring that the therapeutic potential of this promising pyrazole derivative can be fully realized.

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  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Solubility: Importance and Enhancement Techniques. IntechOpen. [Link]

  • PubChem. (n.d.). 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine. Retrieved from [Link]

  • Facco, P., et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. International Journal of Pharmaceutics, 658, 124233. [Link]

  • ChemBK. (2024). [3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylamine. Retrieved from [Link]

  • Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Acta Pharmaceutica Sinica B, 12(9), 3427-3453. [Link]

  • ResearchGate. (2025). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. Retrieved from [Link]

  • IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Retrieved from [Link]

Sources

Whitepaper: Elucidating the Therapeutic Targets of C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine: A Strategic Approach to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications. C-[3-(4-chloro-phenyl)-1H-pyrazol-4-yl]-methylamine represents a novel investigational molecule with significant therapeutic potential, contingent on the precise identification and validation of its molecular targets. This guide provides a comprehensive, technically-grounded framework for researchers to navigate the complex process of target deconvolution. We will detail a multi-pronged strategy encompassing in silico prediction, broad-spectrum biochemical screening, and robust cell-based validation, moving beyond a simple listing of protocols to explain the causal logic behind each experimental choice. This document serves as a roadmap for transforming a promising chemical entity into a well-characterized therapeutic lead.

Part 1: Foundational Strategy - Charting the Course for Target Discovery

The journey from a novel compound to a validated therapeutic agent is predicated on a deep understanding of its mechanism of action. For this compound, where the primary targets are yet to be elucidated, a systematic and unbiased approach is paramount. Our strategy is built on a funnel-like progression, starting with a wide net of potential targets and progressively narrowing down to high-confidence candidates through rigorous experimental validation.

The 3-(4-chloro-phenyl)-1H-pyrazole moiety is structurally related to a variety of kinase inhibitors, suggesting that protein kinases are a high-priority target class for initial investigation. Kinases are critical regulators of cellular signaling and are frequently dysregulated in diseases such as cancer, inflammation, and neurodegenerative disorders. Therefore, our initial focus will be on kinome-wide screening, while remaining open to other potential target families.

Logical Workflow for Target Identification and Validation

Below is a conceptual workflow that will guide our experimental approach. This workflow is designed to be iterative, allowing for refinement as new data emerges.

Target_ID_Workflow cluster_0 Phase 1: Target Hypothesis Generation cluster_1 Phase 2: Target Validation & MoA cluster_2 Phase 3: Therapeutic Potential A In Silico Analysis (Docking, Pharmacophore Modeling) C Hit Confirmation (Dose-Response, IC50/Kd Determination) A->C B Broad Spectrum Biochemical Screening (e.g., Kinome Scan) B->C D Cellular Target Engagement (e.g., CETSA, NanoBRET) C->D Validate direct binding E Phenotypic Screening & Pathway Analysis (Cell Viability, Western Blot) D->E Confirm functional effect F In Vivo Model Testing (Xenografts, Disease Models) E->F Assess efficacy

Figure 1: A multi-phase workflow for target identification.

Part 2: In Silico Target Prediction - A Data-Driven Starting Point

Before committing to resource-intensive wet-lab experiments, computational methods can provide valuable initial hypotheses. By modeling the interaction of this compound with known protein structures, we can predict potential binding partners and prioritize our screening efforts.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. We recommend docking the compound against a library of protein kinase crystal structures.

Protocol: Molecular Docking using AutoDock Vina

  • Ligand Preparation:

    • Generate a 3D structure of this compound.

    • Assign charges and save as a .pdbqt file.

  • Receptor Preparation:

    • Download the crystal structure of a candidate kinase (e.g., from the Protein Data Bank).

    • Remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and assign charges.

    • Define the binding site (grid box) based on the location of the co-crystallized ligand or known active site residues.

  • Docking Execution:

    • Run AutoDock Vina, specifying the prepared ligand, receptor, and grid box parameters.

  • Analysis:

    • Analyze the predicted binding poses and their corresponding affinity scores (kcal/mol). Lower scores indicate potentially stronger binding.

    • Visualize the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).

Part 3: Broad-Spectrum Biochemical Screening - Casting a Wide Net

While in silico methods are predictive, biochemical assays provide direct evidence of interaction. A kinome-wide scan is the logical next step to identify kinases that are potently inhibited by the compound.

Kinome Profiling

Commercially available kinome profiling services (e.g., from Eurofins, Reaction Biology) offer an efficient way to screen our compound against a large panel of purified kinases.

Experimental Design:

  • Compound Concentration: A single, high concentration (e.g., 1 or 10 µM) is typically used for the primary screen to maximize the chances of detecting hits.

  • Assay Format: Radiometric assays (e.g., ³³P-ATP filter binding) or fluorescence-based assays are commonly employed.

  • Data Output: Results are typically presented as percent inhibition relative to a control (e.g., DMSO).

Data Interpretation:

A "hit" is typically defined as a kinase exhibiting >50% or >75% inhibition at the screening concentration. The data should be visualized in a "kinome map" to identify patterns of selectivity.

Target Kinase % Inhibition @ 1 µM Target Family
Kinase A95%Tyrosine Kinase
Kinase B88%Serine/Threonine Kinase
Kinase C25%Tyrosine Kinase
Kinase D5%Lipid Kinase
A hypothetical data table from a primary kinome screen.

Part 4: Target Validation and Mechanism of Action

Positive hits from the primary screen must be rigorously validated to confirm direct binding and functional consequences in a cellular context.

Hit Confirmation and Potency Determination

The first step is to confirm the activity of the hits from the primary screen and determine their potency (IC₅₀).

Protocol: In Vitro Kinase Inhibition Assay (Dose-Response)

  • Reaction Setup: Prepare a reaction mixture containing the purified kinase, its specific substrate, and ATP.

  • Compound Titration: Add this compound in a series of dilutions (e.g., 10-point, 3-fold dilutions).

  • Incubation: Allow the kinase reaction to proceed for a defined period at the optimal temperature.

  • Detection: Quantify the amount of phosphorylated substrate using an appropriate method (e.g., luminescence-based ADP-Glo™ Kinase Assay).

  • Data Analysis: Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Target Engagement

Confirming that the compound binds to its intended target in a complex cellular environment is a critical validation step. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.

Principle of CETSA®

Ligand binding stabilizes a target protein, leading to an increase in its melting temperature (Tₘ). This change can be detected by heating cell lysates or intact cells to various temperatures, followed by quantification of the remaining soluble protein by Western blot or mass spectrometry.

CETSA_Workflow A Treat cells with Compound or Vehicle (DMSO) B Heat cell lysate/intact cells to a range of temperatures A->B C Separate soluble and precipitated protein fractions B->C D Quantify remaining soluble target protein (e.g., Western Blot) C->D E Plot protein abundance vs. temperature to determine thermal shift D->E

Figure 2: A simplified workflow for the Cellular Thermal Shift Assay (CETSA®).

Pathway Analysis

Once target engagement is confirmed, the next step is to determine if this interaction leads to the expected downstream functional consequences. For a kinase inhibitor, this typically involves assessing the phosphorylation status of its known substrates.

Protocol: Western Blot for Phospho-Substrate Analysis

  • Cell Treatment: Treat cultured cells with the compound at various concentrations and time points.

  • Lysate Preparation: Lyse the cells and quantify total protein concentration.

  • SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Probe the membrane with a primary antibody specific to the phosphorylated form of the target's substrate.

    • Probe a separate membrane (or strip and re-probe) with an antibody for the total substrate protein as a loading control.

  • Detection and Analysis: Use a chemiluminescent or fluorescent secondary antibody for detection. Quantify band intensities to determine the change in substrate phosphorylation.

Part 5: Potential Therapeutic Applications

Based on the identity of the validated target(s), we can begin to hypothesize about potential therapeutic applications. For example:

  • If the target is a key driver in oncology (e.g., a BRAF or EGFR kinase): The compound could be explored as an anti-cancer agent.

  • If the target is involved in inflammatory signaling (e.g., a JAK or SYK kinase): The compound could be developed for autoimmune diseases like rheumatoid arthritis.

  • If the target is a CNS-expressed kinase implicated in neurodegeneration (e.g., LRRK2 or GSK3β): The compound could be investigated for diseases like Parkinson's or Alzheimer's.

Further in vivo studies using relevant animal models are required to test these hypotheses and evaluate the compound's efficacy and safety profile.

References

  • Rana, A., & Sharma, R. (2020). Pyrazole and its Fused Analogs: A Review of Their Biological Potential. Current Organic Chemistry, 24(10), 1083-1111. Available at: [Link]

  • Riveiro, M. E., De Kimpe, N., & Moglioni, A. (2010). Pyrazoles as potential anti-inflammatory agents. Mini reviews in medicinal chemistry, 10(9), 834–858. Available at: [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. Available at: [Link]

Methodological & Application

Introduction: The Significance of Functionalized Pyrazoles in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, forming the structural core of numerous compounds with significant biological and material properties. As a privileged scaffold in medicinal chemistry, pyrazole derivatives have been incorporated into a wide array of FDA-approved drugs for treating conditions ranging from cancer to inflammatory diseases and viral infections.[1] The specific functionalization of the pyrazole ring is critical to modulating its pharmacological activity. The target molecule, this compound, is a key intermediate used in the synthesis of more complex, biologically active compounds.[2]

This application note provides a detailed, two-step protocol for the synthesis of this compound. The synthetic strategy hinges on two robust and well-established reactions: the Vilsmeier-Haack reaction for the synthesis of the key aldehyde intermediate, followed by a reductive amination to yield the final primary amine. This guide is designed for researchers in synthetic organic chemistry and drug development, offering not just a procedural outline but also the underlying chemical logic and practical insights for successful execution.

Overall Synthetic Scheme

The synthesis is accomplished in two primary stages:

  • Vilsmeier-Haack Cyclization and Formylation: Synthesis of the intermediate, 3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde, from 4'-chloroacetophenone hydrazone.

  • Reductive Amination: Conversion of the pyrazole-4-carbaldehyde to the target methylamine.

G cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Reductive Amination A 4'-Chloroacetophenone C 4'-Chloroacetophenone Hydrazone (Intermediate) A->C Condensation B Hydrazine Hydrate B->C E 3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde C->E Cyclization & Formylation D Vilsmeier Reagent (POCl3 + DMF) D->E H This compound (Final Product) E->H Imine Formation & Reduction F Methylamine (aq.) F->H G Sodium Borohydride (NaBH4) G->H

Caption: Overall synthetic workflow.

Materials and Reagents

This table summarizes the necessary reagents for the entire synthesis protocol. Ensure all reagents are of appropriate purity (e.g., ACS grade or higher) and solvents are anhydrous where specified.

Reagent/MaterialMolecular FormulaMW ( g/mol )Step UsedNotes
4'-ChloroacetophenoneC₈H₇ClO154.591Starting Material
Hydrazine Hydrate (~64%)N₂H₄·H₂O50.061Use in a fume hood
Ethanol (EtOH)C₂H₅OH46.071, 2Solvent
Glacial Acetic AcidCH₃COOH60.051Catalyst
N,N-Dimethylformamide (DMF)C₃H₇NO73.091Anhydrous, Solvent/Reagent
Phosphorus Oxychloride (POCl₃)POCl₃153.331Highly corrosive, reacts violently with water
Dichloromethane (DCM)CH₂Cl₂84.932Anhydrous, Solvent
Methylamine (40% in H₂O)CH₅N31.062Reagent
Sodium Borohydride (NaBH₄)NaBH₄37.832Reducing Agent
Sodium Sulfate (Na₂SO₄)Na₂SO₄142.041, 2Anhydrous, for drying
Saturated Sodium BicarbonateNaHCO₃84.011, 2For work-up
Hydrochloric Acid (HCl)HCl36.461For work-up

Part 1: Synthesis of 3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde

This procedure utilizes the Vilsmeier-Haack reaction, a powerful method for formylating electron-rich heterocyclic systems.[3][4][5] The reaction proceeds by first forming an electrophilic chloroiminium salt, the "Vilsmeier reagent," from phosphorus oxychloride and DMF.[3] This reagent then reacts with the hydrazone of 4'-chloroacetophenone, leading to simultaneous cyclization to form the pyrazole ring and formylation at the C4 position.[6][7][8]

Protocol: Step 1A - Preparation of 4'-Chloroacetophenone Hydrazone
  • To a solution of 4'-chloroacetophenone (1.0 eq) in ethanol (5 mL per gram of ketone), add hydrazine hydrate (1.2 eq).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting ketone spot disappears.

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Filter the resulting solid, wash with cold water, and then a small amount of cold ethanol.

  • Dry the solid hydrazone under vacuum. This intermediate is typically used in the next step without further purification.

Protocol: Step 1B - Vilsmeier-Haack Formylation

Safety First: This reaction involves highly reactive and corrosive reagents. It must be performed in a well-ventilated fume hood, under anhydrous conditions. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[3]

  • Vilsmeier Reagent Preparation: In a three-neck flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice-salt bath.

  • Slowly add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise to the cold DMF with vigorous stirring. Maintain the temperature below 5 °C throughout the addition. This reaction is highly exothermic.[3]

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Formylation Reaction: Dissolve the 4'-chloroacetophenone hydrazone (1.0 eq) from Step 1A in a minimal amount of anhydrous DMF.

  • Add the hydrazone solution dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 70-80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.[6][9]

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This quenching step is exothermic and should be done slowly.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • The crude product will precipitate out of the solution. Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde as a solid.[9]

Part 2: Synthesis of this compound

This step employs a reductive amination protocol. The pyrazole-4-carbaldehyde is first condensed with methylamine to form an intermediate imine (or enamine), which is then reduced in situ by a mild reducing agent, sodium borohydride, to yield the target primary amine.[10]

G Aldehyde Pyrazole-CHO inv1 Aldehyde->inv1 Methylamine CH₃NH₂ Methylamine->inv1 Imine [Intermediate Imine] inv2 Imine->inv2 NaBH4 NaBH₄ NaBH4->inv2 Product Pyrazole-CH₂NHCH₃ inv1->Imine Condensation (-H₂O) inv2->Product Reduction

Caption: Reductive amination workflow.

Protocol: Step 2
  • Dissolve 3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde (1.0 eq) in a suitable solvent like methanol or ethanol.

  • To this solution, add aqueous methylamine (40% w/w, 1.5-2.0 eq) and stir at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution. Control the addition to manage gas evolution (hydrogen).

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Work-up and Isolation: Quench the reaction by the slow addition of water.

  • Remove the bulk of the organic solvent under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue three times with an organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Expected Results and Characterization

The successful synthesis of the intermediate and final product should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the isolated products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure. For the aldehyde intermediate, a characteristic singlet for the aldehyde proton (-CHO) is expected around δ 10.0 ppm in the ¹H NMR spectrum.[8] For the final product, this signal will be absent, and new signals corresponding to the -CH₂-NH-CH₃ group will appear.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups. The aldehyde intermediate will show a strong C=O stretch around 1690-1700 cm⁻¹.[8] This will be absent in the final amine product, which will show N-H stretching bands.

The final product, this compound, is expected to be a solid, ranging from white to pale yellow in color.[2]

References

  • Vertex AI Search Result. (2024).
  • IJIRT. (n.d.). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective.
  • PMC, NIH. (2020). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity.
  • Benchchem. (2025). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
  • ChemBK. (2024). [3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylamine.
  • INEOS OPEN. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES.
  • OJS UMMADA. (n.d.).
  • NIH. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
  • PMC, NIH. (n.d.). 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
  • Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.
  • Zainab, et al. (2025).
  • Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)
  • MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
  • Bibliomed. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES.
  • Asian Journal of Chemistry. (n.d.).
  • NIH. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes.

Sources

Application Note: A Robust Protocol for the HPLC Purification of (3-(4-chlorophenyl)-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, scientifically-grounded protocol for the purification of (3-(4-chlorophenyl)-1H-pyrazol-4-yl)methanamine, a heterocyclic amine of interest in pharmaceutical research and drug development. Recognizing the inherent challenges associated with purifying polar, basic compounds, this guide moves beyond a simple list of steps to explain the fundamental principles and causal relationships that underpin successful chromatographic separation. We delve into a strategic approach for method development, focusing on the critical interplay between the analyte's physicochemical properties and the selection of stationary and mobile phases. The core of this document is a robust, step-by-step preparative HPLC protocol, supplemented by a visual workflow, detailed data tables, and an essential troubleshooting guide to address common issues such as peak tailing. This note is intended for researchers, chemists, and drug development professionals seeking to achieve high purity of this and structurally similar compounds.

Foundational Analysis of the Target Analyte

A successful purification strategy begins with a thorough understanding of the target molecule's structure and chemical properties. (3-(4-chlorophenyl)-1H-pyrazol-4-yl)methanamine possesses distinct chemical features that directly influence its behavior in a reversed-phase HPLC system.

  • Aromatic and Heterocyclic Core: The presence of the chlorophenyl and pyrazole rings provides a significant degree of hydrophobicity, making reversed-phase chromatography a suitable purification technique.[1] These aromatic systems also contain strong chromophores, facilitating straightforward detection by UV-Vis spectrophotometry.

  • Basic Primary Amine: The methanamine group (-CH₂NH₂) is a primary amine, rendering the molecule basic. This functional group is the most critical consideration for method development. In aqueous solutions, it will exist in equilibrium between its neutral form (R-NH₂) and its protonated, cationic form (R-NH₃⁺), governed by its basic dissociation constant (pKb).

  • Chromatographic Challenges: The primary amine is prone to strong ionic interactions with residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[2] These secondary interactions are a primary cause of significant peak tailing, a common problem that can severely compromise resolution and purity.[3]

PropertyPredicted Value/CharacteristicSignificance for HPLC Purification
Molecular Formula C₁₀H₁₀ClN₃Influences molecular weight and solubility.
Molecular Weight 207.66 g/mol Standard for small molecule purification.
pKa (of conjugate acid) ~8.5 - 9.5 (Estimated)Critical for selecting mobile phase pH to control ionization state.
LogP ~1.5 - 2.5 (Estimated)Indicates moderate hydrophobicity, suitable for C18 column retention.
Key Functional Groups Primary Amine, Pyrazole, Phenyl ChlorideThe basic amine dictates the need for careful pH control or specialized columns.

Strategic Method Development: A Rationale-Driven Approach

The development of an effective purification method requires deliberate choices based on the analyte's properties. High-performance liquid chromatography (HPLC) offers a versatile platform for purifying such molecules.[4][5] We will focus on a reversed-phase approach, which is ideal for separating molecules based on polarity.[6]

The Logic of Stationary Phase Selection

For molecules with moderate hydrophobicity like our target compound, a C18 (octadecylsilane) bonded silica column is the industry-standard starting point.[7][8] The C18 alkyl chains provide a non-polar stationary phase that retains the analyte through hydrophobic interactions.

Expert Insight: It is crucial to select a modern, high-purity silica column that is fully end-capped . End-capping is a process where unreacted, accessible silanol groups on the silica surface are chemically deactivated. This minimizes the sites available for the protonated amine to engage in undesirable secondary ionic interactions, which is a key step in preventing peak tailing.[2]

Mobile Phase Optimization: The Key to Peak Symmetry and Resolution

The mobile phase composition, particularly its pH, is the most powerful tool for controlling the retention and peak shape of ionizable compounds.[9] For a basic amine, there are two primary strategies.

Strategy 1: Low pH with an Ion-Pairing Agent At a pH significantly below the amine's pKa (e.g., pH 2-3), the compound will be fully protonated (R-NH₃⁺). While this ensures solubility, it exacerbates the potential for interaction with silanols. To counteract this, a mobile phase additive like 0.1% Trifluoroacetic Acid (TFA) is used. TFA acts as an ion-pairing agent, forming a neutral complex with the protonated amine and also suppressing the ionization of silanol groups, leading to improved peak shape.[10]

Strategy 2: High pH for Charge Neutralization (Recommended) Operating at a pH two or more units above the amine's pKa (e.g., pH > 10) ensures the compound remains in its neutral, free-base form (R-NH₂).[11] In this state, the problematic ionic interactions with the stationary phase are eliminated. The molecule becomes more hydrophobic, leading to stronger retention on the C18 column and often resulting in superior peak symmetry.[12] For this approach, a pH-stable column is required.

The diagram below illustrates how mobile phase pH alters the interaction between the basic analyte and the C18 stationary phase.

G cluster_low_ph Low pH Environment (e.g., pH 2-3) cluster_high_ph High pH Environment (e.g., pH > 10) Analyte_Low Analyte (R-NH3+) Protonated, Cationic Interaction Strong Ionic Interaction (Causes Peak Tailing) Analyte_Low->Interaction Silanol_Low Silanol (Si-O-) Deprotonated, Anionic Silanol_Low->Interaction Analyte_High Analyte (R-NH2) Neutral, Free Base Silanol_High Silanol (Si-O-) Deprotonated, Anionic NoInteraction No Ionic Interaction (Symmetrical Peak) caption Fig 1. Effect of Mobile Phase pH on Analyte-Silanol Interactions.

Caption: Fig 1. Effect of Mobile Phase pH on Analyte-Silanol Interactions.

Detector Wavelength Selection

The conjugated systems within the pyrazole and chlorophenyl rings are expected to absorb UV light strongly. Studies on pyrazole derivatives show significant absorbance at various wavelengths, often between 200-350 nm.[13][14] A common and effective approach is to monitor at two wavelengths:

  • 214 nm: For detecting a wide range of organic molecules.[15]

  • 254 nm: A standard wavelength for detecting aromatic compounds.

For optimal sensitivity, it is recommended to perform a UV-Vis scan of the crude material using a spectrophotometer or a photodiode array (PDA) detector to identify the wavelength of maximum absorbance (λmax).

Detailed Preparative HPLC Protocol

This section outlines a complete, step-by-step workflow for the purification of (3-(4-chlorophenyl)-1H-pyrazol-4-yl)methanamine, from initial sample preparation to the isolation of the final, pure product.

The overall purification workflow is summarized in the following diagram:

G Start Crude Sample Prep 1. Sample Preparation (Dissolve & Filter) Start->Prep Develop 2. Analytical Method Development & Scouting Prep->Develop Scale 3. Scale-Up Calculation (Flow Rate & Injection Vol.) Develop->Scale Purify 4. Preparative HPLC Run Scale->Purify Collect 5. Fraction Collection Purify->Collect Analyze 6. Fraction Analysis (Analytical HPLC) Collect->Analyze Pool 7. Pool Pure Fractions Analyze->Pool Isolate 8. Solvent Removal (Lyophilization/Rotovap) Pool->Isolate End Pure Compound Isolate->End caption Fig 2. Overall HPLC Purification Workflow.

Caption: Fig 2. Overall HPLC Purification Workflow.

Step 1: Sample Preparation
  • Solubility Test: Determine a suitable solvent for the crude sample that is miscible with the mobile phase. A 1:1 mixture of Acetonitrile:Water or DMSO are common starting points. Use the minimum amount of solvent necessary to fully dissolve the sample.

  • Dissolution: Accurately weigh the crude material and dissolve it in the chosen solvent to create a concentrated stock solution (e.g., 50-100 mg/mL).

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column or system.[9]

Step 2: Analytical Method Scouting & Loading Study

Before committing a large amount of material to a preparative run, it is wise to develop the method on a smaller analytical scale (e.g., 4.6 mm ID column). This allows for rapid optimization of the mobile phase gradient and determination of the maximum sample load.[16] The goal is to achieve good resolution between the target peak and major impurities.

Step 3: Preparative Purification Run

The following parameters are based on the high pH method, which is recommended for optimal peak shape.

Table 2: Optimized Preparative HPLC Conditions

Parameter Setting Rationale & Expert Notes
Instrument Preparative HPLC System Capable of flow rates > 10 mL/min.
Column C18, 10 µm, ≥ 21.2 mm ID x 150 mm A pH-stable column (e.g., hybrid silica) is required. Larger particle size reduces backpressure.
Mobile Phase A Water with 10 mM Ammonium Bicarbonate, pH 10 Ammonium bicarbonate is a volatile buffer, easily removed during product isolation. Adjust pH with ammonium hydroxide.
Mobile Phase B Acetonitrile The primary organic eluent.[17]
Gradient 5% to 95% B over 20-30 minutes Start with a shallow gradient and adjust based on analytical scouting runs to maximize resolution.
Flow Rate 20 mL/min (for 21.2 mm ID column) Scale flow rate according to the column diameter to maintain linear velocity from the analytical method.[16]
Injection Volume Variable (Determined by loading study) Inject the maximum volume that does not compromise resolution.
Detection UV at 214 nm and 254 nm Monitor both wavelengths to ensure no impurities are co-eluting.

| Column Temp. | Ambient or 30 °C | Elevated temperature can sometimes improve peak shape and reduce viscosity. |

Protocol:

  • Equilibrate the column with the starting mobile phase conditions (e.g., 95% A, 5% B) for at least 5-10 column volumes.

  • Ensure the system backpressure is stable.

  • Inject the filtered, concentrated sample onto the column.

  • Begin the gradient elution and monitor the chromatogram in real-time.

  • Initiate fraction collection based on the UV signal, ensuring individual collection of all observed peaks.

Step 4 & 5: Fraction Analysis and Product Isolation
  • Analysis: Inject a small aliquot of each collected fraction into an analytical HPLC to determine its purity.

  • Pooling: Combine all fractions that meet the desired purity specification (e.g., >98%).

  • Solvent Removal: Remove the mobile phase solvents from the pooled fractions. If using a volatile buffer like ammonium bicarbonate, lyophilization (freeze-drying) is the preferred method to yield a clean, solid product. Alternatively, rotary evaporation can be used, though it may be less effective at removing all buffer salts.

Troubleshooting Guide

Even with a well-designed protocol, challenges can arise. Peak tailing is the most anticipated issue for this class of compounds.

Table 3: Common HPLC Purification Problems and Solutions

Problem Likely Cause(s) Recommended Solution(s)
Peak Tailing - Secondary Silanol Interactions: The primary amine is interacting with the silica backbone.[2] - Column Overload: Injecting too much mass onto the column.[3] - Increase Mobile Phase pH: Ensure the pH is >10 to keep the amine in its neutral form. - Use a Different Column: Employ a highly end-capped column or a pH-stable hybrid column. - Reduce Sample Load: Perform a loading study to find the column's capacity limit.[16]
Poor Resolution - Inappropriate Gradient: The gradient may be too steep, causing peaks to elute too closely together. - Poor Selectivity: The chosen mobile phase/stationary phase combination is not effective. - Shallow the Gradient: Decrease the rate of %B change per minute around the elution time of the target compound. - Change Organic Modifier: Switch from acetonitrile to methanol (or vice-versa), as this can alter selectivity.

| High Backpressure | - Column or Frit Blockage: Particulate matter from the sample or mobile phase has clogged the system.[12] - Buffer Precipitation: The buffer has crashed out of solution at high organic concentrations. | - Filter Sample & Mobile Phase: Always use 0.45 µm filters. - Reverse-Flush Column: Disconnect the column from the detector and flush it in the reverse direction to waste (check manufacturer's instructions first).[2] - Ensure Buffer Solubility: Use buffers known to be soluble in high percentages of organic solvent (e.g., ammonium acetate/formate).[10] |

References

  • SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Stoll, D. R. (2018). Reverse-phase HPLC analysis and purification of small molecules. Methods in Molecular Biology, 1828, 35-59. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Langer, K., et al. (2011). Method for purifying pyrazoles. Google Patents. WO2011076194A1.
  • Patel, S., et al. (2015). A review on method development by hplc. International Journal of Pharmaceutical Sciences and Research, 6(8), 3245-3255. Retrieved from [Link]

  • Khan, M. S., et al. (2023). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Derivative. Molecules, 28(19), 6825. Retrieved from [Link]

  • Sharma, S., et al. (2013). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 3(4), 183-191. Retrieved from [Link]

  • Kumar, A., et al. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research, 9(12), 1-7. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]

  • El-Dib, G., et al. (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Physical Chemistry Chemical Physics, 21(34), 18867-18878. Retrieved from [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

  • Sivagami, B., et al. (2013). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research, 5(5), 2235-2241. Retrieved from [Link]

  • Gotor, R., et al. (2014). UV-Visible absorption and fluorescence emission of pyrazoline derivatives 1a – 1d in acetonitrile solvent. Dyes and Pigments, 102, 284-293. Retrieved from [Link]

  • Wisto, T., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(2), 297-313. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • Bumbál, L., et al. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. The Column, 11(13), 14-19. Retrieved from [Link]

  • Lo, M. W. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International, 31(10), 576-583. Retrieved from [Link]

  • El-Gharably, A. A., et al. (2020). Recent progress in chemosensors based on pyrazole derivatives. RSC Advances, 10(34), 20084-20108. Retrieved from [Link]

  • Mastelf. (2024, September 23). How to Choose the Best Mobile Phase in HPLC for Optimal Results. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Nawrocki, J. (2004). The cleaning and regeneration of reversed-phase HPLC columns. Journal of Chromatography A, 1028(1), 1-17. Retrieved from [Link]

  • Bidlingmeyer, B. A., et al. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 439-443. Retrieved from [Link]

  • Walker, I. C., et al. (2001). VUV optical-absorption and near threshold electron energy loss spectra of pyrazole. Chemical Physics, 270(2), 269-276. Retrieved from [Link]

  • Taylor, T. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC Europe. Retrieved from [Link]

  • Iovu, M., et al. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. Materials, 15(16), 5585. Retrieved from [Link]

  • McCalley, D. V. (2017). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Journal of Chromatography A, 1523, 120-130. Retrieved from [Link]

Sources

Application Note: High-Resolution ¹H NMR Characterization of C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine is a heterocyclic compound that serves as a critical building block in the synthesis of various biologically active molecules, including pesticides and pharmaceuticals.[1] Accurate structural verification and purity assessment are paramount in the drug development pipeline to ensure the integrity of downstream products. High-resolution Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the primary analytical technique for the unambiguous structural elucidation of such organic molecules. This application note provides a comprehensive, field-proven guide for the ¹H NMR characterization of this compound, detailing not just the protocol but the scientific rationale behind each step. It is designed for researchers, chemists, and quality control analysts in the pharmaceutical and chemical industries.

Introduction: The Analytical Challenge

The molecular architecture of this compound presents several distinct proton environments, including a substituted aromatic ring, a heterocyclic pyrazole core, and an aliphatic aminomethyl group. Additionally, the structure contains three types of exchangeable protons (two on the primary amine and one on the pyrazole nitrogen), whose signals can be highly sensitive to solvent, concentration, and temperature. A successful ¹H NMR analysis hinges on a robust experimental protocol that can resolve these features and a knowledgeable interpretation of the resulting spectrum. This guide provides the necessary framework for achieving a definitive characterization.

Molecular Structure and Proton Environments

A thorough analysis begins with a theoretical dissection of the molecule to predict the expected ¹H NMR spectrum. The structure contains six unique proton environments, as illustrated below. Understanding these environments is the first step in assigning spectral peaks.

Figure 1: Molecular structure with key proton environments labeled.

Based on established chemical shift principles, we can anticipate the following:

  • H-Ar (a, b): The protons on the 4-chlorophenyl ring will be split into two distinct signals due to their proximity to the chloro-substituent. They will appear as doublets in the aromatic region (typically 7.0-8.0 ppm).[2][3]

  • H-5 (c): The single proton on the pyrazole ring is in an electron-deficient environment and is expected to resonate as a singlet in the aromatic region, likely downfield from the chlorophenyl protons.[4][5]

  • H-CH₂ (d): The methylene protons are adjacent to both the pyrazole ring and the nitrogen atom of the amine group. This deshielding environment places their signal, typically a singlet, in the range of 3.5-4.5 ppm.

  • H-NH₂ (e) & H-NH (f): These are exchangeable protons. Their signals are often broad and their chemical shifts are highly variable. The pyrazole N-H proton, in particular, can appear very far downfield (>10 ppm).[6] Their observation is highly dependent on the choice of NMR solvent.

Detailed Experimental Protocol

This protocol is designed to produce a high-resolution spectrum suitable for unambiguous structural confirmation. The trustworthiness of the results is ensured by careful sample preparation and standardized instrument settings.

Materials and Reagents
Material/ReagentGradeRationale for Selection
This compound≥98% PurityHigh-purity sample is required for accurate reference characterization.
Dimethyl Sulfoxide-d₆ (DMSO-d₆)≥99.8 atom % DExcellent solvent for this compound. Its high boiling point minimizes evaporation, and it allows for the observation of exchangeable N-H and NH₂ protons.
Tetramethylsilane (TMS)NMR GradeInternal standard for chemical shift referencing (0.00 ppm). Often pre-added to the deuterated solvent by the manufacturer.
5 mm NMR TubesHigh-PrecisionMinimizes spectral artifacts and ensures good magnetic field homogeneity (shimming).
Pipettes, Vials, SyringesGlass, Clean & DryAvoids contamination of the sample.
Instrumentation
  • NMR Spectrometer: 400 MHz or higher field strength. A higher field provides better signal dispersion and resolution, which is crucial for separating the aromatic proton signals.

  • Probe: Standard 5 mm broadband or inverse detection probe.

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the sample into a clean, dry glass vial. This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable number of scans without causing significant line broadening.

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. If TMS is not pre-dissolved in the solvent, add a minuscule drop.

  • Homogenization: Gently vortex or sonicate the vial for 30-60 seconds to ensure the sample is completely dissolved. A clear, particulate-free solution is essential.

  • Transfer: Using a clean pipette or syringe, transfer the solution into a high-precision 5 mm NMR tube. The liquid column should be approximately 4-5 cm high to ensure it is centered within the instrument's detection coils.

  • Capping: Securely cap the NMR tube to prevent contamination or solvent evaporation.

Instrument Setup and Data Acquisition
  • Insertion & Locking: Insert the sample into the spectrometer. Lock the instrument onto the deuterium signal of the DMSO-d₆. The lock signal provides a stable magnetic field reference during acquisition.

  • Shimming: Perform automated or manual shimming of the magnetic field. This process optimizes the field homogeneity across the sample volume, resulting in sharp, symmetrical peaks and high resolution.

  • Tuning & Matching: Tune and match the probe for the ¹H frequency to ensure maximum signal sensitivity.

  • Acquisition Parameters: Use the following standard parameters as a starting point.

ParameterRecommended ValueRationale
Pulse ProgramStandard 1-pulseA simple 90° pulse-acquire sequence is sufficient for a standard ¹H spectrum.
Spectral Width0 - 16 ppmEncompasses the full range of expected proton signals, from TMS to the acidic N-H proton.
Acquisition Time~3-4 secondsProvides adequate digital resolution for accurate coupling constant measurement.
Relaxation Delay (D1)2-5 secondsAllows for nearly complete T1 relaxation of protons, ensuring accurate signal integration.
Number of Scans16 or 32Provides a good signal-to-noise ratio for a ~10 mg sample. Adjust as needed.
Temperature298 K (25 °C)Standard ambient temperature for routine analysis.
Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing: Manually or automatically phase correct the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the residual DMSO solvent peak to 2.50 ppm.

  • Integration: Integrate all signals to determine the relative ratio of protons corresponding to each peak. Set the integration of a well-resolved, non-exchangeable signal (e.g., the pyrazole H-5 singlet) to 1.00 as a reference.

Predicted Data and Interpretation

The following table summarizes the anticipated ¹H NMR spectral data in DMSO-d₆. This serves as a benchmark for validating the experimental results.

Proton Label (Fig. 1)Predicted δ (ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment Notes
f (N-H)> 12.0broad s-1HPyrazole N-H. Very broad and downfield. May exchange with trace water.
c (H-5)~8.0 - 8.5s-1HPyrazole ring proton. Singlet due to no adjacent protons.
a (H-Ar)~7.7 - 7.9d~8-92HAromatic protons ortho to the pyrazole ring. Doublet due to coupling with H-Ar (b).
b (H-Ar)~7.5 - 7.7d~8-92HAromatic protons ortho to the chlorine atom. Doublet due to coupling with H-Ar (a).
d (-CH₂-)~3.8 - 4.2s-2HMethylene protons. Typically a singlet as coupling to NH₂ is often not resolved.
e (-NH₂)~2.0 - 3.5broad s-2HAmine protons. Signal is broad and its position can vary with concentration.

Workflow and Troubleshooting

The entire process from sample preparation to final analysis follows a logical sequence, which can be visualized as follows.

cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Analysis A Weigh 5-10 mg of Sample B Dissolve in 0.6-0.7 mL DMSO-d6 A->B C Transfer to NMR Tube B->C D Insert, Lock & Shim C->D E Tune & Match Probe D->E F Acquire FID (16-32 Scans) E->F G Fourier Transform & Phasing F->G H Reference & Integrate G->H I Assign Peaks & Verify Structure H->I

Figure 2: Standard workflow for ¹H NMR characterization.

Common Troubleshooting Scenarios:

  • Broad Peaks: Poor shimming is the most common cause. Re-shim the instrument. High sample concentration can also lead to line broadening.

  • Missing -NH or -NH₂ signals: These protons may exchange with residual D₂O in the solvent. To confirm, add a drop of D₂O to the NMR tube, re-acquire the spectrum, and observe the disappearance of these signals.

  • Unexpected Peaks: These may indicate the presence of impurities from the synthesis[1] or residual solvent (e.g., ethyl acetate, acetone). Compare the unknown peaks to chemical shift tables of common lab solvents.

Conclusion

This application note provides a robust and scientifically grounded protocol for the ¹H NMR characterization of this compound. By following the detailed steps for sample preparation, data acquisition, and processing, researchers can obtain high-quality spectra. The provided interpretation guide, including predicted chemical shifts and multiplicities, serves as a reliable reference for the definitive structural elucidation and purity confirmation of this important pharmaceutical intermediate, ensuring confidence in subsequent research and development activities.

References

  • Elguero, J., Goya, P., & Jagerovic, N. (2009). The Chemistry of Functional Groups: The Chemistry of Pyrazoles. John Wiley & Sons, Ltd. [Link]

  • ChemBK. (2024). [3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylamine. [Link]

  • ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole...[Link]

  • Kowalewski, J., Kaczmarek-Kurek, I., & Zakrzewska, K. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(9), 735-739. [Link]

  • The Royal Society of Chemistry. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Raptis, R. G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5434. [Link]

  • Al-Azzawi, A. M. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences. [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

  • OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. [Link]

Sources

Application Notes & Protocols: Leveraging C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine for the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The pyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of many successful kinase inhibitors.[1] This document provides a detailed guide for researchers, chemists, and drug development professionals on the strategic use of the versatile building block, C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine , in the synthesis of targeted kinase inhibitors. We will explore the rationale behind its use, detail a comprehensive protocol for its derivatization into a potent urea-based inhibitor, and discuss the structure-activity relationships that govern its efficacy. This guide is modeled on the synthesis of multi-kinase inhibitors like AT9283, which targets key oncogenic kinases such as Aurora A/B and JAK2.[2][3][4][5]

Introduction: The Strategic Value of the Pyrazole Scaffold

Kinase inhibitors have revolutionized targeted therapy, offering precision in treating complex diseases. The pyrazole ring system is a cornerstone of modern kinase inhibitor design due to its unique combination of properties:

  • Hydrogen Bonding: The pyrazole nitrogens can act as both hydrogen bond donors and acceptors, enabling critical interactions with the hinge region of the kinase ATP-binding pocket.[6]

  • Structural Rigidity: The planar aromatic nature of the pyrazole ring provides a rigid scaffold, which helps in orienting substituents into optimal binding positions, thus reducing the entropic penalty of binding.

  • Versatile Substitution: The pyrazole ring can be readily functionalized at multiple positions, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.[7]

The subject of this guide, this compound, is a particularly valuable starting material. The primary amine at the 4-position serves as a key handle for introducing pharmacophoric groups, such as ureas or amides, which are known to form crucial hydrogen bonds within the kinase active site. The 3-(4-chlorophenyl) group occupies a distinct vector that can be exploited to achieve selectivity and potency through interactions with specific pockets in the target kinase.

Physicochemical Properties of the Starting Material
PropertyValueSource
Molecular Formula C₁₀H₁₀ClN₃PubChem[8]
Molar Mass 207.66 g/mol ChemBK[2], PubChem[8]
Appearance White to pale yellow crystalline solidChemBK[2]
CAS Number 1020052-19-0PubChem[8]
Solubility Soluble in organic solvents like dimethyl sulfoxide and methylene chloride.ChemBK[2]

The Target: Aurora B Kinase and Mitotic Progression

To illustrate the application of our starting material, we will focus on synthesizing an inhibitor targeting Aurora B kinase . Aurora B is a key regulator of mitosis, ensuring the correct segregation of chromosomes during cell division.[2] Its overexpression in many cancers makes it a prime therapeutic target.[3] Inhibition of Aurora B leads to defects in chromosome alignment and cytokinesis, ultimately resulting in polyploidy and apoptosis in cancer cells.[4] This mechanism is a hallmark of inhibitors like AT9283.[3][4]

AuroraB_Pathway cluster_mitosis Mitosis cluster_cpc Chromosomal Passenger Complex (CPC) cluster_outcome Result of Inhibition Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis AuroraB AuroraB AuroraB->Cytokinesis Regulates INCENP INCENP HistoneH3 HistoneH3 AuroraB->HistoneH3 Phosphorylates (Ser10) Kinetochore Kinetochore AuroraB->Kinetochore Corrects attachment Survivin Survivin Borealin Borealin ChromosomeCondensation ChromosomeCondensation HistoneH3->ChromosomeCondensation enables ChromosomeCondensation->Metaphase Kinetochore->Anaphase Polyploidy Polyploidy Inhibitor Synthesized Inhibitor (e.g., AT9283 analogue) Inhibitor->AuroraB INHIBITS Apoptosis Apoptosis Polyploidy->Apoptosis

Caption: Workflow for the synthesis of a pyrazolyl-urea inhibitor.

Step 1: Synthesis of 3-(4-chlorophenyl)-1H-pyrazol-4-yl isocyanate (Intermediate)

Rationale: The conversion of the primary amine to an isocyanate is a key activation step. Isocyanates are highly reactive electrophiles that readily couple with nucleophiles like amines to form ureas. Using phosgene or a safer equivalent like triphosgene is a standard and efficient method for this transformation. [9]

  • Materials:

    • This compound (1.0 eq)

    • Phosgene (20% solution in toluene, ~3.0 eq) or Triphosgene (1.1 eq)

    • Anhydrous Dichloromethane (DCM)

    • Nitrogen or Argon atmosphere setup

    • Ice bath

  • Procedure:

    • Suspend this compound in anhydrous DCM in a flame-dried, three-neck flask under an inert atmosphere.

    • Cool the suspension to 0°C using an ice bath.

    • Slowly add the phosgene solution (or a solution of triphosgene in DCM) dropwise to the stirred suspension over 30 minutes. Caution: Phosgene is extremely toxic. This step must be performed in a certified fume hood with appropriate safety precautions.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

    • Once the reaction is complete, carefully remove the solvent and excess phosgene in vacuo using a trap containing a neutralizing solution (e.g., concentrated NaOH).

    • The resulting crude isocyanate is a reactive intermediate and is typically used immediately in the next step without further purification.

Step 2: Synthesis of 1-cyclopropyl-3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]urea (Final Product)

Rationale: This is the key coupling reaction. The nucleophilic cyclopropylamine attacks the electrophilic isocyanate to form the stable urea linkage. Triethylamine is used as a non-nucleophilic base to quench any HCl that may be generated. [9]

  • Materials:

    • Crude 3-(4-chlorophenyl)-1H-pyrazol-4-yl isocyanate (from Step 1)

    • Cyclopropylamine (1.1 eq)

    • Triethylamine (Et₃N) (1.2 eq)

    • Anhydrous Dichloromethane (DCM)

    • Nitrogen or Argon atmosphere setup

    • Ice bath

  • Procedure:

    • Dissolve the crude isocyanate from Step 1 in anhydrous DCM under an inert atmosphere.

    • In a separate flask, dissolve cyclopropylamine and triethylamine in anhydrous DCM.

    • Cool the isocyanate solution to 0°C and add the cyclopropylamine solution dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

    • Upon completion, dilute the mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the final product as a solid.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Structure-Activity Relationship (SAR) and Biological Activity

The synthesized compound, 1-cyclopropyl-3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]urea , is designed based on the pharmacophore of potent kinase inhibitors like AT9283.

  • Pyrazolyl-Urea Core: The N-H protons of the urea and the pyrazole ring are critical for forming hydrogen bonds with the kinase hinge region. The urea oxygen acts as a hydrogen bond acceptor. [1]* 3-(4-chlorophenyl) Group: This lipophilic group is positioned to interact with a hydrophobic pocket near the ATP-binding site. The chloro-substituent can enhance binding affinity through halogen bonding or by modifying the electronics of the phenyl ring. SAR studies on related diarylpyrazoles have shown that substituents on this ring are crucial for potency and selectivity. [6]* N-cyclopropyl Group: This small, lipophilic group is directed towards the solvent-exposed region. In AT9283, this position is part of a larger benzimidazole moiety that provides additional interactions. In our model compound, the cyclopropyl group provides a simple, well-defined substituent that can be further elaborated to optimize activity against specific kinases.

Expected Biological Activity Profile

Based on its structural similarity to AT9283, the synthesized compound is expected to exhibit inhibitory activity against Aurora and JAK kinases. The potency can be quantified through in vitro kinase assays and cellular assays.

Kinase TargetAT9283 IC₅₀ (nM)Expected Activity of AnalogueRationale
Aurora A ~3Potent InhibitionThe core pyrazolyl-urea scaffold is optimized for Aurora kinase binding. [4][10]
Aurora B ~3Potent InhibitionAT9283 is a dual inhibitor; the core scaffold targets both isoforms. [4][10]
JAK2 1.2Potent InhibitionAT9283 is a potent JAK2 inhibitor, a key target in myeloproliferative disorders. [5]
Abl (T315I) 4Possible InhibitionThe scaffold has shown activity against this drug-resistant mutant. [10]

Cellular Effects: In cell-based assays (e.g., using HCT116 colon cancer cells), treatment with this inhibitor is expected to phenocopy the effects of Aurora B inhibition, including:

  • Inhibition of Histone H3 phosphorylation at Serine 10. [4]* Induction of a polyploid phenotype (cells with >4N DNA content). [3]* Inhibition of colony formation and induction of apoptosis. [4]

Conclusion

This compound is a high-value, strategically designed building block for the synthesis of kinase inhibitors. Its primary amine provides a direct handle for introducing key pharmacophoric elements, such as the urea moiety, which is crucial for potent inhibition of therapeutically relevant targets like Aurora and JAK kinases. The protocol detailed herein provides a reliable and reproducible method for synthesizing a model inhibitor, demonstrating the utility of this starting material. By leveraging the established principles of pyrazole-based kinase inhibitor design, researchers can use this versatile intermediate as a foundation for developing novel, potent, and selective therapeutics for cancer and other proliferative diseases.

References

  • Aurora Kinase Inhibitor AT9283. (2025, November 23). Massive Bio. [Link]

  • Curry, J. E., et al. (2009, June 15). Aurora B kinase inhibition in mitosis: Strategies for optimizing the use of Aurora kinase inhibitors such as AT9283. ResearchGate. [Link]

  • Curry, J. E., et al. (2009, March 12). Aurora B kinase inhibition in mitosis. Taylor & Francis Online. [Link]

  • Shirley, D. J., et al. Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. PMC. [Link]

  • Dawson, M. A., et al. (2010). AT9283, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders. PubMed. [Link]

  • This compound | C10H10ClN3 | CID 16767475. PubChem. [Link]

  • Tong, L., et al. Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Liang Tong Lab at Columbia University. [Link]

  • 4-Pyrazolyl-ureas reported as: (a) protein kinases inhibitors; (b) anticancer agents. ResearchGate. [Link]

  • Howard, S., et al. (2009, January 22). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. PubMed. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). MDPI. [Link]

  • N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. PubMed Central. [Link]

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Application Notes and Protocols for the In Vitro Evaluation of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Drug Discovery

The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable metabolic stability and versatile chemical nature allow it to serve as a bioisostere for other aromatic rings, often enhancing physicochemical properties and target affinity.[3][4] This has led to the successful development of numerous FDA-approved drugs targeting a wide array of clinical conditions, from cancer and inflammation to viral infections and cardiovascular disease.[1][3][5] Marketed drugs such as Celecoxib (anti-inflammatory), Ruxolitinib (kinase inhibitor), and Sildenafil (vasodilator) underscore the therapeutic importance of this core structure.[1][5]

The biological activity of pyrazole derivatives is diverse, stemming from their ability to interact with a wide range of biological targets, including protein kinases, G-protein coupled receptors (GPCRs), ion channels, and various enzymes.[6][7][8] Consequently, a robust and systematic in vitro assay cascade is essential to characterize the biological effects of novel pyrazole-based compounds, determine their mechanism of action, and identify promising candidates for further development.

This guide provides an in-depth overview of key in vitro assay protocols tailored for the initial characterization of pyrazole-based compounds. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step methodologies but also the scientific rationale behind experimental choices to ensure data integrity and reproducibility.

Part 1: Foundational Screening: Assessing General Cellular Effects

The initial evaluation of any new compound library, particularly for applications like oncology, begins with assessing its impact on cell health. These foundational assays provide a broad view of a compound's potency and cytotoxic potential, guiding the selection of candidates for more complex mechanistic studies.

Workflow for Initial Cytotoxicity and Apoptosis Screening

The following workflow represents a standard initial cascade for evaluating anticancer potential.

G cluster_0 Primary Screening cluster_1 Secondary / Mechanistic Screening Compound Pyrazole Compound Library MTT Protocol 1: MTT Cell Viability Assay (Multiple Cancer Cell Lines) Compound->MTT IC50 Determine IC50 Values MTT->IC50 Apoptosis Protocol 2: Annexin V/PI Apoptosis Assay (On Sensitive Cell Lines) IC50->Apoptosis Select Potent Compounds Mechanism Further Mechanistic Assays (e.g., Kinase Inhibition, Cell Cycle) Apoptosis->Mechanism Confirm Apoptotic Mechanism

Caption: Workflow for primary and secondary screening of pyrazole compounds.

Protocol 1: Cell Viability Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.[9] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9]

Rationale: This assay is a rapid, cost-effective, and high-throughput method to determine the concentration at which a compound exhibits cytotoxic effects (the IC50 value), allowing for the ranking of compounds and selection of relevant doses for subsequent experiments.[10][11]

Materials:

  • Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).[10]

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).[11]

  • Pyrazole compound stock solutions (e.g., 10-50 mM in 100% DMSO).[9]

  • MTT solution (5 mg/mL in sterile PBS).[10]

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl).[9][10]

  • 96-well cell culture plates.

  • Multichannel pipette and plate reader.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Preparation: On the day of the experiment, prepare serial dilutions of the pyrazole compounds from the DMSO stock solution in complete medium. Ensure the final DMSO concentration in the wells is consistent and non-toxic (typically ≤0.5%).[9]

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include "vehicle control" wells (medium with the same final DMSO concentration) and "untreated control" wells (medium only).[9] Incubate for the desired exposure time (e.g., 48 or 72 hours).[10]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 10-15 minutes.[9]

  • Data Acquisition: Measure the absorbance of each well at 570-595 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[9]

Data Presentation: IC50 Values of Pyrazole Derivatives

Compound IDTarget/ClassCell LineIC50 (µM)[12][13]
Pyrazole-AAnticancerMCF-7 (Breast)12.5
Pyrazole-BAnticancerDU145 (Prostate)25.1
Pyrazole-CAnticancerA2058 (Melanoma)8.9
DoxorubicinPositive ControlMCF-7 (Breast)0.8
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide Staining

To determine if cell death occurs via apoptosis, flow cytometry using Annexin V and Propidium Iodide (PI) is the gold standard. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. PI is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.[9]

Rationale: This assay differentiates between distinct cell populations: viable, early apoptotic, late apoptotic, and necrotic. This provides crucial mechanistic insight into whether a compound's cytotoxic effect is due to the induction of programmed cell death, a desirable trait for many anticancer agents.[14]

Materials:

  • Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 1X Binding Buffer).[9]

  • Cells and pyrazole compounds.

  • 6-well plates, PBS, and trypsin.

  • Flow cytometer.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat with the pyrazole compound at relevant concentrations (e.g., 1x and 2x the IC50) for a specified time (e.g., 24-48 hours). Include vehicle and untreated controls.[9]

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well.[9]

  • Staining: Centrifuge the cell suspension and wash twice with cold PBS. Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[9]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[9]

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.

  • Data Interpretation:

    • Viable: Annexin V-negative and PI-negative.

    • Early Apoptotic: Annexin V-positive and PI-negative.

    • Late Apoptotic/Necrotic: Annexin V-positive and PI-positive.[9]

Part 2: Elucidating the Mechanism of Action (MOA)

Once a compound's cytotoxic potential is established, the next critical step is to identify its molecular target and mechanism of action. Given the diversity of pyrazole targets, a panel of specific biochemical and cell-based assays is required.

A. Protein Kinase Inhibition Assays

Many of the most successful pyrazole-based drugs are potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[15][16]

Signaling Pathway Context: Generic Kinase Cascade

G cluster_0 Cellular Signaling Cascade Signal External Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (RTK) Signal->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF Transcription Factor (Substrate) Kinase2->TF Phosphorylates ADP ADP Kinase2->ADP Response Cellular Response (Proliferation, Survival) TF->Response ATP ATP ATP->Kinase2 Inhibitor Pyrazole Inhibitor Inhibitor->Kinase2 Blocks ATP Binding Site

Caption: Pyrazole inhibitors often block the ATP-binding site of kinases.

Protocol 3: In Vitro Kinase Activity Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[16] A lower signal indicates less ADP production and therefore greater kinase inhibition.

Rationale: This biochemical assay directly measures the effect of a compound on the enzymatic activity of a purified kinase, providing definitive evidence of target engagement and allowing for the determination of a precise inhibitory potency (IC50) against a specific target.[17]

Materials:

  • ADP-Glo™ Kinase Assay kit (Promega).[16]

  • Purified recombinant kinase (e.g., JAK2, AKT1, EGFR).[15][17]

  • Specific kinase substrate (peptide or protein).

  • Kinase buffer, ATP, and DTT.

  • Pyrazole compounds.

  • White, opaque 384-well plates.

  • Luminometer.

Step-by-Step Protocol:

  • Reaction Setup: In a 384-well plate, set up the kinase reaction in a final volume of ~5 µL. This includes the kinase, its specific substrate, ATP at or near its Km concentration, and the appropriate kinase buffer.

  • Compound Addition: Add the pyrazole compounds at various concentrations. Include "no inhibitor" (positive) and "no enzyme" (negative) controls.

  • Kinase Reaction: Incubate the plate at 30°C for 30-60 minutes to allow the enzymatic reaction to proceed.[16]

  • Stop Reaction & ADP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert the ADP produced into ATP and generate a luminescent signal via a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls and plot the percentage of inhibition versus the log of inhibitor concentration to calculate the IC50 value.

Data Presentation: Kinase Inhibitory Potency

Compound ReferenceTarget KinaseIC50 (nM)[15]Pathway
RuxolitinibJAK1~3JAK-STAT
RuxolitinibJAK2~3JAK-STAT
AfuresertibAKT10.02PI3K/AKT
RavoxertinibERK23.1MAPK/ERK
B. G-Protein Coupled Receptor (GPCR) Functional Assays

GPCRs are a major class of drug targets, and some pyrazole-based compounds are known to modulate their activity.[5][18] Functional assays typically measure the downstream accumulation of second messengers following receptor activation.[18][19]

Signaling Pathway Context: Gq-Coupled GPCR Activation

G cluster_0 GPCR Signaling Ligand Ligand (Agonist) GPCR GPCR Ligand->GPCR Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds Receptor Ca Intracellular Ca²⁺ Increase ER->Ca Releases Ca²⁺ Antagonist Pyrazole Antagonist Antagonist->GPCR Blocks Binding G cluster_0 Assay Principle Liposome Proteoliposome (High Internal K⁺, Dye) Gradient Dilute into Low K⁺ Buffer Liposome->Gradient Channel Ion Channel Flux K⁺ Efflux Gradient->Flux Signal Fluorescence Change Flux->Signal Blocker Pyrazole Blocker Blocker->Flux Prevents Efflux

Caption: Principle of a fluorescence-based ion flux assay.

Protocol 5: Fluorescence-Based Ion Flux Assay

This protocol describes a method for measuring ion flux through reconstituted purified ion channels in liposomes using a pH-sensitive dye like ACMA. An electrochemical gradient drives ion movement, which is coupled to proton flux, causing a change in the dye's fluorescence. Rationale: This biochemical approach isolates the ion channel from other cellular components, ensuring that any observed effect is due to direct interaction of the compound with the channel. It is adaptable for high-throughput screening of various channels (K+, Na+). [20] Materials:

  • Purified ion channel protein.

  • Lipids (e.g., a mixture of POPC and POPG).

  • High-concentration internal buffer (e.g., 400 mM KCl, 10 mM HEPES, pH 7.4).

  • Low-concentration external flux buffer (e.g., 400 mM NMDG-Cl, 10 mM HEPES, pH 7.4).

  • ACMA (9-amino-6-chloro-2-methoxyacridine) dye.

  • Protonophore (e.g., CCCP).

  • Detergent (for reconstitution).

  • Fluorescence plate reader.

Step-by-Step Protocol:

  • Proteoliposome Preparation: Solubilize lipids and the purified ion channel with detergent. Mix them and remove the detergent slowly (e.g., via dialysis or with bio-beads) to form proteoliposomes containing the high-ion internal buffer. 2. Gradient Formation: In a 96-well plate, dilute a small volume of the proteoliposomes into the external flux buffer, which contains the ACMA dye. This creates a steep outward gradient for the ion (e.g., K+). 3. Assay Initiation: Add the protonophore CCCP. This allows protons to flow into the liposome to counteract the charge buildup from K+ efflux through an open channel, leading to quenching of the internal ACMA fluorescence. 4. Compound Testing: Add the pyrazole compounds to the wells before initiating the flux to test for inhibition.

  • Fluorescence Monitoring: Monitor the fluorescence quenching over time. Inhibitors will slow down or prevent the quenching.

  • Data Analysis: Calculate the initial rate of quenching. Compare the rates in the presence of the compound to the control rate to determine the percentage of inhibition and calculate an IC50.

Conclusion

The pyrazole scaffold is a validated and highly versatile core for the development of novel therapeutics. A systematic and multi-faceted in vitro testing strategy is paramount for successfully advancing these compounds through the drug discovery pipeline. The protocols detailed in this guide, from initial high-throughput cytotoxicity screens to specific, mechanism-based biochemical and cell-based assays, provide a comprehensive framework for characterizing the biological activity of new pyrazole-based chemical entities. By understanding not only the steps of a protocol but also the scientific rationale driving them, researchers can generate high-quality, reproducible data to identify the next generation of pyrazole-based medicines.

References

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Sources

Application Notes & Protocols: C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine as a Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic tractability make it an ideal building block for creating diverse molecular libraries targeting a wide array of biological targets.[1] This guide focuses on a particularly valuable derivative: C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine. The strategic placement of a reactive primary amine at the 4-position, combined with the 3-(4-chlorophenyl) moiety, provides a key anchor point for structure-activity relationship (SAR) studies and the development of potent and selective therapeutic agents.[3]

This document provides a comprehensive overview of the synthesis, properties, and applications of this building block. It is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs, with a particular focus on the development of kinase inhibitors and TRPV1 antagonists.

Physicochemical Properties

A foundational understanding of the physicochemical properties of a building block is critical for its effective use in drug design.

PropertyValueSource
Molecular Formula C₁₀H₁₀ClN₃PubChem
Molecular Weight 207.66 g/mol PubChem
CAS Number 1020052-19-0[4]
Appearance White to pale yellow crystalline solid[5]
Solubility Soluble in organic solvents like dimethyl sulfoxide and methylene chloride[5]

Synthesis of the Building Block

The synthesis of this compound can be efficiently achieved via a two-step process starting from 4-chloroacetophenone. The key steps involve the formation of a pyrazole-4-carbaldehyde intermediate via the Vilsmeier-Haack reaction, followed by reductive amination.

G cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Reductive Amination 4-Chloroacetophenone 4-Chloroacetophenone Hydrazone Intermediate Hydrazone Intermediate 4-Chloroacetophenone->Hydrazone Intermediate Phenylhydrazine, Acetic Acid Pyrazole-4-carbaldehyde Pyrazole-4-carbaldehyde Hydrazone Intermediate->Pyrazole-4-carbaldehyde POCl₃, DMF Pyrazole-4-carbaldehyde_2 Pyrazole-4-carbaldehyde Target_Molecule This compound Pyrazole-4-carbaldehyde_2->Target_Molecule NH₄OAc, NaBH₃CN G Building_Block This compound Amide N-Acylated Derivatives Building_Block->Amide Acyl Chloride, Base Substituted_Amine N-Alkylated Derivatives Building_Block->Substituted_Amine Aldehyde/Ketone, Reducing Agent Sulfonamide N-Sulfonylated Derivatives Building_Block->Sulfonamide Sulfonyl Chloride, Base cluster_kinase Kinase ATP Binding Site cluster_inhibitor Pyrazole-based Inhibitor Hinge Hinge Region Solvent Solvent Front Pyrazole Pyrazole Core (H-bonds with Hinge) Pyrazole->Hinge interacts with R_group R-Group from -CH₂NH₂ (Probes Solvent Front) R_group->Solvent extends into

Sources

Application Notes and Protocols for Cell-Based Assays of C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects.[1] A significant portion of these anticancer properties arise from the inhibition of key protein kinases that are often dysregulated in cancer, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and others involved in critical cell signaling pathways.[2][3] The compound C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine and its derivatives represent a class of molecules with therapeutic potential. The precise characterization of their biological activity is essential for their development as targeted therapies.

This document, authored for drug discovery and development scientists, provides a comprehensive guide to the cell-based characterization of this pyrazole derivative series. We will proceed under the guiding hypothesis that these compounds, like many other pyrazole-based molecules, exert their anticancer effects through the modulation of kinase-driven signaling pathways. The following protocols are structured to form a logical workflow, beginning with a broad assessment of cytotoxicity and progressively narrowing the focus to elucidate a specific mechanism of action. We will use inhibition of the CDK/retinoblastoma (Rb) pathway as a primary illustrative example, a common mechanism for pyrazole-based compounds.[2]

Experimental & Technical Framework

The characterization of a novel bioactive compound requires a multi-faceted approach. Our workflow is designed to first establish the compound's general effect on cell viability and then to dissect the underlying molecular mechanism. This ensures a thorough understanding of the compound's cellular pharmacology.

experimental_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Data Synthesis A Dose-Response Cytotoxicity Profiling (MTT Assay) B Determine IC50 Values A->B Calculate C Cell Cycle Analysis (Flow Cytometry) B->C Inform dose selection D Analysis of Target Engagement (Western Blotting) B->D Inform dose selection C->D Correlate with protein-level changes E Integrate Findings & Propose Mechanism C->E D->E

Figure 1: A streamlined workflow for the cellular characterization of novel pyrazole derivatives.

Part 1: Primary Assessment of Cellular Cytotoxicity

The initial step in evaluating any potential anticancer compound is to determine its effect on the viability and proliferation of cancer cells. The MTT assay is a robust and widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which in most cases, is directly proportional to the number of viable cells.[1]

Protocol 1: MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells.[1] The amount of formazan produced is proportional to the number of viable cells. The insoluble formazan crystals are then solubilized, and the absorbance is measured, providing a quantitative assessment of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7 (breast), A549 (lung), K562 (leukemia))

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound derivative (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then resuspend them in complete culture medium to the desired density (e.g., 5,000-10,000 cells/well).

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole derivative in complete culture medium. It is crucial to maintain a consistent final concentration of the DMSO vehicle across all wells (typically ≤ 0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle-only controls (DMSO) and untreated controls.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization buffer to each well.

    • Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

    • Incubate the plate overnight at 37°C in a humidified incubator to ensure complete solubilization.

    • Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. Use a reference wavelength of >650 nm if available.

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. A dose-response curve is then plotted, and the half-maximal inhibitory concentration (IC₅₀) is determined.

Table 1: Hypothetical Cytotoxicity Data for a Pyrazole Derivative

Cell LineCompound IC₅₀ (µM) after 72h
MCF-75.2
A5498.9
K5622.1

Part 2: Elucidating the Mechanism of Action

Based on the established cytotoxicity, the next phase is to investigate how the compound is affecting the cells. Given that many pyrazole derivatives are kinase inhibitors, particularly CDK inhibitors, a logical next step is to examine the compound's effect on the cell cycle.

Protocol 2a: Cell Cycle Analysis by Flow Cytometry

Principle: CDK inhibitors typically cause cell cycle arrest at specific checkpoints, most commonly the G1/S or G2/M transitions.[4][5] Flow cytometry using a DNA-staining dye like propidium iodide (PI) allows for the quantification of the DNA content in each cell. This provides a distribution of the cell population across the different phases of the cell cycle (G0/G1, S, and G2/M).[6][7] A significant accumulation of cells in a particular phase following treatment with the compound is indicative of cell cycle arrest.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete culture medium

  • Pyrazole derivative

  • PBS

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the pyrazole derivative at concentrations around its IC₅₀ and 2x IC₅₀ for 24-48 hours. Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest the cells (including any floating cells) and wash them with cold PBS.

    • Centrifuge the cells and resuspend the pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Collect data from at least 10,000 events per sample.

    • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Data Analysis: Compare the cell cycle distribution of treated cells to the vehicle control. A significant increase in the percentage of cells in the G1 phase, for example, would strongly suggest that the compound is acting as a G1 checkpoint inhibitor, consistent with the mechanism of a CDK4/6 inhibitor.

Table 2: Hypothetical Cell Cycle Distribution Data for MCF-7 Cells Treated with a Pyrazole Derivative

Treatment (24h)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control55.228.116.7
Compound (1x IC₅₀)78.512.39.2
Compound (2x IC₅₀)85.15.69.3
Protocol 2b: Analysis of Target Kinase Phosphorylation and Downstream Signaling by Western Blot

Principle: To provide direct evidence of target engagement, it is crucial to assess the phosphorylation status of the hypothesized kinase target and its key downstream substrates.[8] Western blotting allows for the detection of specific proteins and their post-translational modifications, such as phosphorylation.[9] For a CDK inhibitor, a key downstream event is the inhibition of Retinoblastoma (Rb) protein phosphorylation. For a receptor tyrosine kinase inhibitor like an EGFR inhibitor, one would look at the autophosphorylation of the receptor itself and the phosphorylation of downstream effectors like AKT and ERK.[8][10]

signaling_pathway GF Growth Factors RTK RTK (e.g., EGFR) GF->RTK Activates RAS RAS RTK->RAS RAF RAF (e.g., B-Raf) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation CDK46 Cyclin D / CDK4/6 ERK->CDK46 Stimulates Cyclin D expression Rb Rb CDK46->Rb Phosphorylates (pRb) E2F E2F Rb->E2F S_Phase S-Phase Entry E2F->S_Phase Promotes Pyrazole Pyrazole Derivative (Hypothesized Inhibitor) Pyrazole->CDK46 Inhibits

Figure 2: Simplified signaling pathways illustrating potential points of inhibition for a pyrazole derivative, focusing on the CDK4/6-Rb pathway.

Materials:

  • Treated cell pellets (from a parallel experiment to the cell cycle analysis)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-total Rb, anti-phospho-EGFR (Tyr1068), anti-total EGFR, anti-phospho-ERK1/2, anti-total ERK1/2, anti-GAPDH or β-actin for loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse the treated cell pellets in ice-cold RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant (cell lysate).

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C, diluted in blocking buffer.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total protein (e.g., total Rb) and a loading control (e.g., GAPDH).[8]

Data Analysis: The intensity of the bands is quantified using densitometry software. The level of the phosphorylated protein is normalized to the level of the corresponding total protein. A dose-dependent decrease in the phosphorylation of the target protein and its substrates following treatment with the pyrazole derivative confirms its inhibitory activity on the specific signaling pathway.

Conclusion and Interpretation

By following this structured workflow, researchers can effectively characterize the cellular effects of novel this compound derivatives. The initial cytotoxicity screen provides essential IC₅₀ values and identifies sensitive cell lines. Subsequent mechanistic assays, such as cell cycle analysis and western blotting, allow for the validation of the hypothesized mode of action. For instance, if the compound induces G1 arrest (Protocol 2a) and a corresponding decrease in Rb phosphorylation (Protocol 2b), this provides strong evidence for its role as a CDK4/6 inhibitor. This integrated data-driven approach is fundamental to advancing promising compounds through the drug discovery pipeline.

References

  • Gautam, A. K. (n.d.). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Hilaris Publisher. Retrieved from [Link]

  • Zhang, H., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]

  • Song, Y., et al. (2007). Design, synthesis, and evaluation of 3,4-disubstituted pyrazole analogues as anti-tumor CDK inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(16), 4557–4561. [Link]

  • Fouad, M. A., et al. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

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  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]

  • Cell Signaling Technology. (2021, November 4). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments [Video]. YouTube. [Link]

  • Lee, S. H., & Kim, Y. (2016). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 37, 1B.6.1-1B.6.11. [Link]

  • Mou, T., et al. (2022). Design, Synthesis, and Activity Assays of Cyclin-Dependent Kinase 1 Inhibitors With Flavone Scaffolds. Frontiers in Chemistry, 10, 950892. [Link]

  • Albanese, C., et al. (2011). Assessment of Cell Cycle Inhibitors by Flow Cytometry. IntechOpen. [Link]

  • Cui, W., & Wang, Q. (2020). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. In Melanoma (pp. 147-158). Humana Press, New York, NY. [Link]

  • Grothey, A., & Gill, S. (2010). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences, 107(23), 10611-10616. [Link]

  • Hughes, D., & Zorn, J. A. (2020, June 2). The Surprising Landscape of CDK Inhibitor Selectivity in Live Cells. Promega Connections. [Link]

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Application Notes and Protocols for the Kinetic Analysis of Pyrazole-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of therapeutic agents.[1][2] Pyrazole derivatives are prevalent in numerous FDA-approved drugs and exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][3] A significant portion of their therapeutic efficacy stems from their ability to act as potent and selective enzyme inhibitors, targeting a wide array of enzymes from kinases to oxidoreductases.[3][4] Understanding the precise mechanism and potency with which these compounds inhibit their target enzymes is a critical phase in the drug discovery pipeline. This guide provides a comprehensive framework and detailed protocols for the kinetic characterization of pyrazole-based enzyme inhibitors.

Chapter 1: Foundational Principles of Enzyme Inhibition Kinetics

Enzyme inhibition is a central concept in pharmacology, where an inhibitor molecule binds to an enzyme and reduces its activity. The nature of this interaction dictates the inhibitor's effect on the enzyme's kinetic parameters, primarily the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ).

Reversible vs. Irreversible Inhibition

The primary classification of inhibitors is based on the nature of their interaction with the enzyme.

  • Reversible Inhibition: Characterized by non-covalent binding between the inhibitor and the enzyme.[5] The inhibitor can readily associate and dissociate, and the enzyme's activity can be restored upon removal of the inhibitor.[6][7] This is the most common type of inhibition sought in drug development.

  • Irreversible Inhibition: Involves the formation of a stable, often covalent, bond between the inhibitor and the enzyme.[5][6][8][9] This effectively leads to a permanent loss of enzyme activity.[6]

Mechanisms of Reversible Inhibition

Reversible inhibitors are further classified based on how they interact with the enzyme and/or the enzyme-substrate (ES) complex. Analyzing these mechanisms through kinetic studies provides deep insights into the inhibitor's binding mode.

  • Competitive Inhibition: The inhibitor structurally resembles the substrate and competes for the same active site on the enzyme.[7][10] This type of inhibition increases the apparent Kₘ (lower affinity for the substrate) but does not affect the Vₘₐₓ. The inhibition can be overcome by increasing the substrate concentration. Pyrazole itself is a classic competitive inhibitor of alcohol dehydrogenase, competing with ethanol for the active site.[11]

  • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site).[5][10] This binding event alters the enzyme's conformation, reducing its catalytic efficiency. In pure non-competitive inhibition, the inhibitor has an equal affinity for the free enzyme and the ES complex. This results in a decrease in Vₘₐₓ with no change in Kₘ.[12]

  • Uncompetitive Inhibition: The inhibitor binds exclusively to the ES complex, not to the free enzyme.[7][12] This mode of inhibition is most effective at high substrate concentrations. It leads to a decrease in both Vₘₐₓ and Kₘ.[12]

  • Mixed Inhibition: This is a common scenario where the inhibitor can bind to both the free enzyme and the ES complex, but with different affinities. Mixed inhibitors affect both Vₘₐₓ (decreases) and Kₘ (can increase or decrease). Non-competitive inhibition is a specific case of mixed inhibition where the affinities for the free enzyme and ES complex are equal. Some pyrazole derivatives have been shown to exhibit non-competitive or mixed-type inhibition against enzymes like xanthine oxidase.[13]

Chapter 2: Experimental Workflow for Kinetic Characterization

A systematic approach is crucial for accurately determining the kinetic profile of a novel pyrazole inhibitor. The workflow progresses from an initial potency screen to a detailed investigation of its mechanism of action.

G cluster_0 Phase 1: Potency Screening cluster_1 Phase 2: Mechanism of Action (MOA) Study cluster_2 Phase 3: Affinity Determination A Single-Dose Inhibition Assay (Optional initial screen) B Dose-Response Assay (Multiple inhibitor concentrations) A->B C Calculate IC50 Value (Measure of potency) B->C D Enzyme Velocity Assays (Vary [Substrate] and [Inhibitor]) C->D Proceed with potent hits E Graphical Analysis (e.g., Lineweaver-Burk Plot) D->E F Determine Inhibition Type (Competitive, Non-competitive, etc.) E->F G Secondary Plot Analysis (e.g., Dixon Plot or Kmapp vs [I]) F->G Use appropriate plot for MOA H Calculate Ki Value (True inhibitor affinity constant) G->H

Caption: General workflow for characterizing a pyrazole-based enzyme inhibitor.

Chapter 3: Core Protocols and Methodologies

The following protocols provide a robust starting point for kinetic analysis. They should be optimized for the specific enzyme system under investigation. A key principle is to ensure all experiments are conducted under initial velocity conditions, where product formation is linear with time and proportional to enzyme concentration.[12]

Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC₅₀)

The IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific assay conditions.[14] It is a crucial parameter for ranking the potency of compounds in a series.

Causality Behind Experimental Choices:

  • Enzyme Concentration: Must be kept significantly lower than the inhibitor concentrations to avoid "tight-binding" effects where the IC₅₀ becomes dependent on the enzyme concentration.

  • Substrate Concentration: The IC₅₀ value for competitive inhibitors is highly dependent on the substrate concentration.[15] It is standard practice to perform IC₅₀ assays at a substrate concentration equal to or near the Kₘ value to allow for a standardized comparison of inhibitor potencies.

  • Serial Dilution: A logarithmic (e.g., half-log) or 2-fold serial dilution series is used to cover a wide concentration range, ensuring the capture of the full dose-response curve from 0% to 100% inhibition.[16]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of the pyrazole compound in a suitable solvent (e.g., DMSO).

    • Prepare assay buffer, enzyme stock solution, and substrate stock solution. Ensure all components are at the correct pH and temperature.

  • Inhibitor Dilution Series:

    • Perform a serial dilution of the pyrazole stock solution to create a range of concentrations (typically 8-12 points). For example, from 100 µM down to low nM concentrations. Include a "no inhibitor" control (e.g., DMSO only).

  • Assay Plate Setup (96-well format):

    • Add a small volume (e.g., 1-2 µL) of each inhibitor dilution to the appropriate wells.

    • Add assay buffer to all wells.

    • Add the enzyme solution to each well to initiate a pre-incubation period (typically 10-15 minutes) with the inhibitor. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiating the Reaction:

    • Add the substrate solution to all wells to start the enzymatic reaction.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader. Measure the product formation (e.g., change in absorbance or fluorescence) over time at a constant temperature.

  • Data Analysis:

    • Determine the initial reaction rate (velocity) for each inhibitor concentration by calculating the slope of the linear portion of the progress curve.

    • Calculate the percent inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (Rate_inhibited / Rate_uninhibited))[16]

    • Plot % Inhibition versus the log[Inhibitor] concentration.

    • Fit the data to a sigmoidal dose-response (variable slope) equation using a non-linear regression software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.[17][18]

Protocol 2: Mechanism of Action (MOA) Determination

This experiment elucidates how the pyrazole inhibitor affects the enzyme's kinetics by measuring reaction velocities at multiple substrate and inhibitor concentrations.

Causality Behind Experimental Choices:

  • Matrix of Concentrations: A matrix of varying substrate and inhibitor concentrations is required to fully resolve the inhibitor's effect on both Kₘ and Vₘₐₓ.

  • Graphical Analysis: Double reciprocal plots, like the Lineweaver-Burk plot, linearize the Michaelis-Menten equation, providing a clear visual diagnosis of the inhibition mechanism.[19][20][21]

Step-by-Step Methodology:

  • Experimental Setup:

    • Design a matrix of experiments. For example, use 5-7 substrate concentrations (e.g., ranging from 0.2 * Kₘ to 10 * Kₘ) and 3-4 inhibitor concentrations (e.g., 0, 0.5 * IC₅₀, 1 * IC₅₀, 2 * IC₅₀).

  • Assay Execution:

    • For each inhibitor concentration (including zero), perform the enzyme assay across the full range of substrate concentrations, following the steps outlined in Protocol 1 for data acquisition.

  • Data Analysis using Lineweaver-Burk Plot:

    • For each data set (corresponding to a single inhibitor concentration), calculate the reciprocal of the initial velocity (1/v) and the reciprocal of the substrate concentration (1/[S]).

    • Plot 1/v (y-axis) versus 1/[S] (x-axis). Each inhibitor concentration will yield a separate line.[12][22]

    • Analyze the pattern of the lines to determine the mechanism of inhibition.[12]

G cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition cluster_uncomp Uncompetitive Inhibition C_origin C_x C_origin->C_x C_y C_origin->C_y C_y_int C_line1 C_y_int->C_line1 No Inhibitor C_line2 C_y_int->C_line2 + Inhibitor C_x_label 1/[S] C_y_label 1/v N_origin N_x N_origin->N_x N_y N_origin->N_y N_x_int N_line1 N_x_int->N_line1 No Inhibitor N_line2 N_x_int->N_line2 + Inhibitor N_x_label 1/[S] N_y_label 1/v U_origin U_x U_origin->U_x U_y U_origin->U_y U_line1_start U_line1_end U_line1_start->U_line1_end No Inhibitor U_line2_start U_line2_end U_line2_start->U_line2_end + Inhibitor U_x_label 1/[S] U_y_label 1/v

Caption: Lineweaver-Burk plots showing patterns for different inhibition types.

  • Competitive: Lines intersect on the y-axis (Vₘₐₓ is unchanged).[12]

  • Non-competitive: Lines intersect on the x-axis (Kₘ is unchanged).[12]

  • Uncompetitive: Lines are parallel (both Vₘₐₓ and Kₘ are changed proportionally).[12]

Protocol 3: Determination of the Inhibition Constant (Kᵢ)

The Kᵢ is the dissociation constant of the enzyme-inhibitor complex. It is a true measure of the inhibitor's affinity and is independent of substrate concentration. The method for determining Kᵢ depends on the mechanism of action.

For Competitive Inhibitors (Dixon Plot):

The Dixon plot is a graphical method where the reciprocal of the reaction velocity (1/v) is plotted against the inhibitor concentration ([I]) at two or more fixed substrate concentrations.[23][24]

  • Data Collection: Use the data generated in the MOA study (Protocol 2).

  • Plotting: Plot 1/v (y-axis) versus [I] (x-axis) for each substrate concentration.

  • Analysis: For a competitive inhibitor, the lines will intersect. The x-coordinate of the intersection point is equal to -Kᵢ.[23]

For Other Inhibition Types:

Secondary plots are used. For example, for a non-competitive inhibitor, a plot of 1/Vₘₐₓ(app) versus [I] will be linear, and the x-intercept will be -Kᵢ. For a competitive inhibitor, a plot of Kₘ(app) versus [I] will be linear, and Kᵢ can be calculated from the slope.

Chapter 4: Data Presentation and Interpretation

Clear and concise presentation of kinetic data is essential for comparing compounds and drawing structure-activity relationships (SAR).

Example Data Table: Kinetic Analysis of Pyrazole Analogs against Xanthine Oxidase

Compound IDPyrazole SubstitutionIC₅₀ (µM) [a]Determined MOAKᵢ (µM)
PZ-01 4-H15.2Competitive7.8
PZ-02 4-Bromo1.8Competitive0.9
PZ-03 3-Phenyl4.5Mixed2.1 (Kᵢ), 9.3 (K'ᵢ)
PZ-04 3,5-Diphenyl0.83[25]Mixed0.35 (Kᵢ), 1.5 (K'ᵢ)
Allopurinol Reference2.5Mixed1.2 (Kᵢ), 3.0 (K'ᵢ)

[a] Assays performed with substrate (xanthine) at its Kₘ concentration.

Interpretation Insights:

  • Potency: Comparing IC₅₀ values, PZ-04 is the most potent inhibitor in this series. The addition of a bromo group at the 4-position (PZ-02) significantly increases potency compared to the unsubstituted parent compound (PZ-01).

  • Mechanism: The substitution pattern on the pyrazole ring influences the mechanism of action. Simple 4-substituted pyrazoles act as competitive inhibitors, while bulkier phenyl substitutions lead to a mixed-type inhibition, suggesting binding to both the free enzyme and the ES complex.

  • Affinity: The Kᵢ values confirm the potency trend observed with IC₅₀. PZ-04 has the highest affinity for the enzyme. For mixed inhibitors, two dissociation constants are reported: Kᵢ (for binding to the free enzyme) and K'ᵢ (for binding to the ES complex).

Conclusion

The kinetic characterization of pyrazole-based enzyme inhibitors is a multi-step process that provides invaluable data for drug development. By systematically determining IC₅₀, the mechanism of action, and the Kᵢ value, researchers can build a comprehensive understanding of an inhibitor's biochemical properties. This detailed kinetic profile is essential for optimizing lead compounds, elucidating structure-activity relationships, and ultimately developing safer and more effective therapeutic agents. The protocols and principles outlined in this guide provide a self-validating framework for obtaining high-quality, reliable kinetic data.

References

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Application Notes and Protocols for C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine in Targeted Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Oncology

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry due to its versatile pharmacological activities.[1][2][3] In the realm of oncology, pyrazole derivatives have emerged as a significant class of compounds, with numerous derivatives synthesized and evaluated for their potential to combat various cancer cell lines.[1][3] The chemical tractability of the pyrazole nucleus allows for substitutions at multiple positions, enabling the fine-tuning of steric and electronic properties to achieve enhanced efficacy and selectivity towards cancer-specific targets.[1]

This document provides a comprehensive guide for researchers on the potential applications and investigational protocols for a specific pyrazole derivative, C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine . While this compound is a novel investigational agent, its structural motifs suggest a strong rationale for its evaluation as a targeted anticancer therapeutic. These notes are designed to provide a foundational framework for its preclinical assessment.

Compound Profile: this compound

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₁₀ClN₃

  • Appearance: Expected to be a white to pale yellow crystalline solid.[4]

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methylene chloride.[4]

Rationale for Investigation:

The structure of this compound incorporates key pharmacophoric features common to many kinase inhibitors and other targeted anticancer agents:

  • Pyrazole Core: A well-established scaffold in numerous FDA-approved drugs and clinical candidates, known to interact with the ATP-binding pocket of various kinases.[2][5][6]

  • 4-Chlorophenyl Group: This substitution can enhance binding affinity to target proteins through hydrophobic and halogen-bonding interactions.

  • Methylamine Side Chain: The primary amine group can act as a hydrogen bond donor or acceptor, crucial for anchoring the molecule within a target's active site. It also provides a potential site for further chemical modification to improve pharmacokinetic properties.

Hypothesized Mechanisms of Action and Investigational Pathways

Based on the extensive literature on pyrazole derivatives in cancer, this compound is hypothesized to exert its anticancer effects by modulating key signaling pathways implicated in cell proliferation, survival, and angiogenesis.[1][3][5]

Potential Molecular Targets:

  • Receptor Tyrosine Kinases (RTKs): Overexpression or mutation of RTKs such as EGFR and VEGFR-2 are common drivers of tumorigenesis.[1][5] Pyrazole-containing compounds have shown inhibitory activity against these kinases.[1]

  • Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDKs are attractive targets for cancer therapy. Several pyrazole derivatives have been identified as potent CDK inhibitors.[1]

  • Tubulin Polymerization: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Some pyrazole hybrids have demonstrated the ability to inhibit tubulin polymerization.[7]

The following diagram illustrates a potential signaling pathway that could be targeted by this compound, leading to the inhibition of cancer cell proliferation and survival.

Caption: Hypothesized signaling pathways targeted by the compound.

Experimental Protocols for Preclinical Evaluation

The following protocols provide a step-by-step guide for the initial in vitro and in vivo evaluation of this compound.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This assay determines the concentration of the compound that inhibits cell viability by 50% (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], A549 [lung]).[1][7]

  • Normal human cell line (e.g., BEAS-2B [bronchial epithelium]) for selectivity assessment.[7]

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of the compound in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the diluted compound to the wells and incubate for 48-72 hours.[8][9]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells). Determine the IC₅₀ value by plotting cell viability against the log of the compound concentration.

Example Data Presentation:

Cell LineIC₅₀ (µM) for CompoundIC₅₀ (µM) for Doxorubicin (Control)
MCF-7Experimental ValueReference Value
HCT116Experimental ValueReference Value
A549Experimental ValueReference Value
BEAS-2BExperimental ValueReference Value
Protocol 2: Western Blot Analysis for Target Modulation

This protocol assesses the effect of the compound on the expression and phosphorylation status of key signaling proteins.

Materials:

  • Cancer cells treated with the compound at its IC₅₀ concentration.

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membranes.

  • Blocking buffer (5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-cleaved PARP, anti-Bax, anti-Bcl-2, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Protein Extraction: Lyse the treated cells and quantify the protein concentration.

  • Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Protocol 3: In Vivo Antitumor Efficacy in a Xenograft Mouse Model

This protocol evaluates the in vivo therapeutic potential of the compound in a relevant animal model.[10]

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice).

  • Human cancer cells (e.g., HCT116 or A549).

  • This compound.

  • Vehicle solution (e.g., 0.5% carboxymethylcellulose).

  • Calipers.

Procedure:

  • Tumor Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells into the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.

  • Compound Administration: Administer the compound (e.g., via oral gavage or intraperitoneal injection) at various doses daily or on a specified schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study period.

  • Analysis: Compare the tumor growth inhibition between the treated and control groups. Excise tumors for further analysis (e.g., histology, Western blot).

Experimental Workflow Diagram:

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies a Cell Viability Assay (MTT) b Target Modulation (Western Blot) a->b d Xenograft Model Development a->d Promising Results c Apoptosis Assay (Flow Cytometry) b->c e Efficacy & Toxicity Assessment d->e f Pharmacokinetic Studies e->f

Caption: A typical workflow for preclinical evaluation.

Conclusion and Future Directions

This compound represents a promising candidate for further investigation in targeted cancer therapy. The protocols outlined in these application notes provide a robust framework for elucidating its mechanism of action, determining its efficacy in preclinical models, and establishing a foundation for potential clinical development. Future studies should focus on comprehensive structure-activity relationship (SAR) analyses to optimize the lead compound, detailed pharmacokinetic and pharmacodynamic profiling, and evaluation in combination with other anticancer agents to explore synergistic effects.

References

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  • Pyrazole, Pyrazoline, and Fused Pyrazole Derivatives: New Horizons in EGFR-Targeted Anticancer Agents. (2023). Molecules. [Link]

  • Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. (2023). International Journal of Pharmaceutical Sciences Review and Research. [Link]

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  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia. [Link]

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  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (2022). RSC Medicinal Chemistry. [Link]

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  • 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (2011). Acta Crystallographica Section E: Structure Reports Online. [Link]

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  • Synthesis, some reactions of 3-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-5-(4- methoxyphenyl)furan-2(3H)-one Containing 1-phenyl-3-p-chlorophenyl pyrazole and investigation of their antibacterial, antifungal and anticancer activities. (2020). Journal of American Science. [Link]

  • Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. (n.d.). Atmiya University. [Link]

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Application Notes & Protocols: Investigating (3-(4-chlorophenyl)-1H-pyrazol-4-yl)methanamine in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease present a profound and growing challenge to global health, characterized by the progressive loss of neuronal structure and function. Key pathological drivers of this neuronal demise include chronic neuroinflammation, excessive oxidative stress, and dysregulated apoptosis.[1] The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential, including neuroprotective effects.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a novel pyrazole derivative, (3-(4-chlorophenyl)-1H-pyrazol-4-yl)methanamine, in preclinical studies of neurodegenerative diseases. We present detailed, field-proven protocols for evaluating the compound's efficacy in mitigating neuroinflammation, oxidative stress, and apoptosis using established in vitro models. This guide is designed to ensure scientific integrity and reproducibility, offering a robust framework for assessing the therapeutic promise of this and similar compounds.

Introduction: Scientific Rationale and Therapeutic Hypothesis

The pathology of neurodegenerative diseases is multifactorial, creating a complex interplay of cytotoxic cascades. A sustained inflammatory response in the brain, known as neuroinflammation, is a central feature.[4] This process is largely mediated by microglia, the resident immune cells of the central nervous system (CNS), which, when chronically activated, release a barrage of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and reactive species like nitric oxide (NO).[5][6] Concurrently, oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, inflicts damage upon vital cellular components, leading to neuronal dysfunction.[7] These pathways often converge on the induction of apoptosis, or programmed cell death, a meticulously regulated process that becomes dysregulated in neurodegeneration, leading to premature neuronal loss.[5]

The therapeutic potential of pyrazole-containing compounds in this context is significant. Many derivatives have shown promise in preclinical studies as anti-inflammatory, antioxidant, and anti-apoptotic agents.[8] The structural features of (3-(4-chlorophenyl)-1H-pyrazol-4-yl)methanamine suggest its potential to modulate these key pathological pathways.

Our central hypothesis is that (3-(4-chlorophenyl)-1H-pyrazol-4-yl)methanamine confers neuroprotection by:

  • Attenuating Neuroinflammation: By inhibiting the activation of microglial cells and suppressing the production of inflammatory mediators.

  • Combating Oxidative Stress: By enhancing endogenous antioxidant defense mechanisms and reducing the accumulation of ROS.

  • Inhibiting Apoptosis: By modulating the expression of key regulatory proteins to prevent premature neuronal cell death.

This guide provides the necessary protocols to systematically test this hypothesis.

Evaluating Anti-Neuroinflammatory Activity

Neuroinflammation is a critical target for therapeutic intervention. The following protocols utilize lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, a widely accepted in vitro model for mimicking the inflammatory environment of the neurodegenerative brain.[9][10][11]

Experimental Workflow: Anti-Neuroinflammation

G cluster_0 Cell Culture & Treatment cluster_1 Endpoint Analysis cluster_2 Assays A Seed BV-2 Microglial Cells B Pre-treat with (3-(4-chlorophenyl)-1H-pyrazol-4-yl)methanamine A->B C Stimulate with Lipopolysaccharide (LPS) B->C D Collect Supernatant C->D E Cell Lysis C->E F Griess Assay for Nitric Oxide (NO) D->F G ELISA for TNF-α and IL-6 D->G H Western Blot for NF-κB Pathway Proteins E->H

Caption: Workflow for assessing anti-inflammatory effects.

Protocol: Nitric Oxide (NO) Production in LPS-Stimulated BV-2 Cells (Griess Assay)

This protocol measures nitrite, a stable metabolite of NO, in the cell culture supernatant as an indicator of NO production.

Materials:

  • BV-2 microglial cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • (3-(4-chlorophenyl)-1H-pyrazol-4-yl)methanamine (Test Compound)

  • Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)[12]

  • Sodium Nitrite (NaNO₂) standard

  • 96-well plates

Procedure:

  • Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 2.5 x 10⁴ cells/well and allow them to adhere overnight.[13][14]

  • Pre-treatment: Replace the medium with fresh serum-free DMEM containing various concentrations of the test compound. Incubate for 1-2 hours.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.[13]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Sample Collection: Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction:

    • Prepare the Griess reagent by mixing equal volumes of Part A and Part B immediately before use.[12]

    • Add 50 µL of the mixed Griess reagent to each 50 µL sample of supernatant.[15]

    • Incubate for 10-15 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

Protocol: Cytokine Measurement (TNF-α and IL-6) by ELISA

This protocol quantifies the concentration of pro-inflammatory cytokines in the cell culture supernatant.

Materials:

  • Supernatants collected as described in section 2.2.

  • Commercially available ELISA kits for mouse TNF-α and IL-6.

  • Microplate reader.

Procedure:

  • Follow the manufacturer's protocol provided with the specific ELISA kit.[16][17]

  • General Steps:

    • Coat a 96-well plate with the capture antibody.

    • Add standards and collected cell culture supernatants to the wells.

    • Incubate to allow cytokines to bind to the capture antibody.

    • Wash the plate and add the detection antibody.

    • Add a streptavidin-HRP conjugate.

    • Add the substrate solution to develop color.

    • Add a stop solution and measure the absorbance at 450 nm.

  • Quantification: Calculate the concentration of TNF-α and IL-6 in the samples by comparing their absorbance to the standard curve.

Data Presentation: Anti-Inflammatory Effects
Treatment GroupNO (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control (untreated)BaselineBaselineBaseline
LPS (1 µg/mL)HighHighHigh
LPS + Compound (Low Dose)ReducedReducedReduced
LPS + Compound (Med Dose)Significantly ReducedSignificantly ReducedSignificantly Reduced
LPS + Compound (High Dose)Highly ReducedHighly ReducedHighly Reduced
Mechanistic Insight: NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of the inflammatory response in microglia.[18][19] Its activation and translocation to the nucleus are critical for the transcription of pro-inflammatory genes. Western blotting for key proteins like phosphorylated IκBα and the p65 subunit of NF-κB in cell lysates can reveal if the test compound acts by inhibiting this pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Binds to DNA & Activates Transcription

Caption: The canonical NF-κB signaling pathway in microglia.

Assessing Antioxidant Activity

This section details protocols for evaluating the ability of (3-(4-chlorophenyl)-1H-pyrazol-4-yl)methanamine to protect neuronal cells from oxidative stress, a key contributor to neurodegeneration.[20] The human neuroblastoma cell line SH-SY5Y is used as a model of dopaminergic neurons, and oxidative stress is induced using hydrogen peroxide (H₂O₂).[7][21]

Experimental Workflow: Antioxidant Activity

G cluster_0 Cell Culture & Treatment cluster_1 Endpoint Analysis cluster_2 Assays A Seed SH-SY5Y Neuronal Cells B Pre-treat with Test Compound A->B C Induce Oxidative Stress with H₂O₂ B->C D Live Cell Staining C->D E Cell Lysis C->E F DCFH-DA Assay for ROS D->F G Western Blot for Nrf2/HO-1 Pathway E->G

Caption: Workflow for assessing antioxidant effects.

Protocol: Intracellular Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay)

This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).[22][23]

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium

  • Hydrogen Peroxide (H₂O₂)

  • Test Compound

  • DCFH-DA probe

  • Phosphate-Buffered Saline (PBS)

  • Black 96-well plates with clear bottoms

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a black 96-well plate and allow them to adhere.

  • Pre-treatment: Treat cells with various concentrations of the test compound for 12-24 hours.

  • Staining:

    • Remove the medium and wash the cells once with warm PBS.

    • Add 100 µL of 10 µM DCFH-DA working solution (diluted in serum-free medium) to each well.[8][24]

    • Incubate for 30 minutes at 37°C, protected from light.[24]

  • Induction of Oxidative Stress:

    • Remove the DCFH-DA solution and wash the cells twice with warm PBS.

    • Add 100 µL of H₂O₂ solution (e.g., 100-200 µM in PBS) to induce oxidative stress.

  • Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[8]

  • Analysis: Compare the fluorescence intensity of compound-treated cells to the H₂O₂-only treated cells.

Data Presentation: Antioxidant Effects
Treatment GroupRelative Fluorescence Units (RFU)
Control (untreated)Baseline
H₂O₂High
H₂O₂ + Compound (Low Dose)Reduced
H₂O₂ + Compound (Med Dose)Significantly Reduced
H₂O₂ + Compound (High Dose)Highly Reduced
Mechanistic Insight: Keap1-Nrf2 Signaling Pathway

The Nrf2 transcription factor is a master regulator of the cellular antioxidant response.[25] Under oxidative stress, Nrf2 dissociates from its inhibitor Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes like heme oxygenase-1 (HO-1).[26][27] Investigating the expression levels of Nrf2 and HO-1 by Western blot can determine if the test compound enhances this protective pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Stress Oxidative Stress (e.g., H₂O₂) Keap1 Keap1 Stress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Ub Ubiquitin-Proteasome Degradation Nrf2->Ub Under Basal Conditions Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Genes Antioxidant Genes (e.g., HO-1) ARE->Genes Activates Transcription

Caption: The Keap1-Nrf2 antioxidant response pathway.

Determining Anti-Apoptotic Potential

Apoptosis is the final common pathway for neuronal death in many neurodegenerative conditions. These protocols assess the ability of the test compound to prevent apoptosis in SH-SY5Y cells induced by staurosporine, a potent and widely used apoptosis inducer.[3][28][29]

Experimental Workflow: Anti-Apoptosis

G cluster_0 Cell Culture & Treatment cluster_1 Endpoint Analysis cluster_2 Assays A Seed SH-SY5Y Neuronal Cells B Pre-treat with Test Compound A->B C Induce Apoptosis with Staurosporine B->C D Cell Lysis C->D E Caspase-3 Activity Assay D->E F Western Blot for Bcl-2 Family Proteins D->F

Caption: Workflow for assessing anti-apoptotic effects.

Protocol: Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic cascade.[28] Its activity can be measured using a fluorogenic or colorimetric substrate.

Materials:

  • SH-SY5Y cells

  • Staurosporine

  • Test Compound

  • Cell lysis buffer

  • Commercial Caspase-3 activity assay kit (containing substrate like Ac-DEVD-pNA or Ac-DEVD-AMC and inhibitor)[1][30]

  • 96-well plate

  • Microplate reader (absorbance or fluorescence)

Procedure:

  • Cell Culture and Treatment: Seed SH-SY5Y cells and treat with the test compound followed by staurosporine (e.g., 0.5-1 µM for 3-6 hours).[31]

  • Cell Lysis:

    • Harvest the cells and wash with cold PBS.

    • Lyse the cells using the lysis buffer provided in the kit.[1]

    • Centrifuge to pellet debris and collect the supernatant (cytosolic extract).

  • Enzyme Assay:

    • In a 96-well plate, add a defined amount of protein from each cell lysate.

    • Add the caspase-3 substrate to each well.[1][32]

    • Include a control where a caspase-3 inhibitor is added to confirm specificity.

    • Incubate at 37°C for 1-2 hours.

  • Measurement: Read the plate using a microplate reader at the appropriate wavelength (405 nm for colorimetric pNA substrate; Ex/Em ~380/460 nm for fluorometric AMC substrate).[32]

  • Analysis: Express caspase-3 activity relative to the staurosporine-treated control.

Data Presentation: Anti-Apoptotic Effects
Treatment GroupCaspase-3 Activity (% of Staurosporine Control)Bax/Bcl-2 Ratio (from Western Blot)
Control (untreated)LowLow
Staurosporine100%High
Staurosporine + Compound (Low Dose)ReducedReduced
Staurosporine + Compound (Med Dose)Significantly ReducedSignificantly Reduced
Staurosporine + Compound (High Dose)Highly ReducedHighly Reduced
Mechanistic Insight: Bcl-2 Family Proteins and the Intrinsic Apoptosis Pathway

The intrinsic (mitochondrial) pathway of apoptosis is regulated by the Bcl-2 family of proteins.[33][34] The ratio of pro-apoptotic members (like Bax) to anti-apoptotic members (like Bcl-2) determines cell fate.[35] A high Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation. Analyzing the expression of Bax and Bcl-2 via Western blot can elucidate if the test compound prevents apoptosis by shifting this critical ratio towards cell survival.

G ApoptoticStimulus Apoptotic Stimulus (e.g., Staurosporine) Bcl2 Bcl-2 (Anti-apoptotic) ApoptoticStimulus->Bcl2 Bax Bax (Pro-apoptotic) ApoptoticStimulus->Bax Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Forms pore CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apoptosome Apoptosome (Apaf-1, Caspase-9) CytochromeC->Apoptosome Activates Caspase3 Executioner Caspase-3 Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The intrinsic apoptosis pathway regulated by Bcl-2 family proteins.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust and validated framework for the initial in vitro characterization of (3-(4-chlorophenyl)-1H-pyrazol-4-yl)methanamine as a potential neuroprotective agent. By systematically evaluating its effects on neuroinflammation, oxidative stress, and apoptosis, researchers can build a comprehensive profile of the compound's mechanism of action. Positive and significant results from these assays would provide a strong rationale for advancing the compound into more complex co-culture systems, induced pluripotent stem cell (iPSC)-derived neuronal models, and ultimately, in vivo animal models of neurodegenerative disease. This structured approach ensures that promising candidates are efficiently identified and rigorously validated, accelerating the path toward novel therapeutics for these devastating disorders.

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  • Effect of H2O2-induced reduction in cell viability in SH-SY5Y cultured... ResearchGate. [URL: https://www.researchgate.net/publication/342138531_Effect_of_H2O2-induced_reduction_in_cell_viability_in_SH-SY5Y_cultured_cells_and_neuroprotective_effects_of_novel_sR-GluN2B_antagonists]
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  • ab65617 Caspase-3 (active) Red Staining Kit. Abcam. [URL: https://www.abcam.com/ps/products/65/ab65617/documents/ab65617_caspase-3_active_red_staining_kit_v1b-biovision.pdf]
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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance yield and purity. Our focus is on providing causal explanations for experimental choices, ensuring a robust and reproducible synthetic workflow.

The synthesis of this valuable pharmaceutical intermediate is typically achieved via a two-step process: (1) The Vilsmeier-Haack formylation of a hydrazone precursor to form 3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde, followed by (2) the reductive amination of the resulting aldehyde to the target methylamine. This guide is structured to address challenges encountered in each of these critical stages.

Overall Synthetic Workflow

The logical flow from the starting materials to the final product is illustrated below. Common points of failure and optimization are addressed in the subsequent sections.

Synthetic Workflow cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Reductive Amination start 4-Chloroacetophenone + Phenylhydrazine hydrazone 1-(1-(4-chlorophenyl)ethylidene) -2-phenylhydrazine start->hydrazone Condensation (cat. Acetic Acid) aldehyde 3-(4-chlorophenyl)-1-phenyl -1H-pyrazole-4-carbaldehyde hydrazone->aldehyde Cyclization/ Formylation vh_reagent Vilsmeier Reagent (POCl₃ + DMF) vh_reagent->aldehyde product C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl] -methylamine aldehyde->product amine_source Amine Source (e.g., NH₄OAc, MeNH₂) amine_source->product reducing_agent Reducing Agent (e.g., NaBH₄, STAB) reducing_agent->product purification Purification (Crystallization/Chromatography) product->purification

Caption: General two-step synthesis pathway.

Part 1: Vilsmeier-Haack Formylation Troubleshooting

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles, but its success is highly sensitive to reaction conditions.[1] It involves the reaction of a substituted hydrazone with the Vilsmeier reagent, an electrophilic chloroiminium salt, which is typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2][3][4]

Frequently Asked Questions (FAQs)

Q1: My yield of 3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde is consistently low or zero. What are the most likely causes?

A1: Low yields are the most common issue and can typically be traced back to three areas: reagent quality, reaction conditions, or work-up procedure.

  • Reagent Quality & Anhydrous Conditions: The Vilsmeier reagent is extremely sensitive to moisture.[3]

    • Causality: Water violently reacts with POCl₃ and decomposes the chloroiminium salt, quenching the reaction.

    • Solution: Use anhydrous DMF (stored over molecular sieves) and freshly distilled or high-purity POCl₃. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Using non-anhydrous DMF is a common reason for failure.[5]

  • Reaction Temperature & Time: The reaction requires heating to drive the cyclization and formylation.

    • Causality: Insufficient thermal energy will result in an incomplete reaction. Conversely, excessive heat can lead to the formation of tarry byproducts.[6]

    • Solution: The reaction is typically heated to 80-90 °C for several hours (4-8 hours is common).[4][5] Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting hydrazone spot is consumed.

  • Work-up Procedure: The product is precipitated by quenching the reaction mixture in ice water.

    • Causality: The quenching of unreacted POCl₃ and Vilsmeier reagent is highly exothermic. If done too quickly, it can lead to side reactions. The pH of the solution is also critical for effective precipitation.

    • Solution: Pour the reaction mixture slowly onto a large volume of crushed ice with vigorous stirring. Afterward, neutralize the acidic solution carefully with a base like sodium hydroxide or sodium carbonate until the solution is basic (pH > 8) to ensure complete precipitation of the product.[5]

Q2: I'm observing multiple spots on my TLC plate, and purification is difficult. What are the likely byproducts?

A2: Byproduct formation often stems from the reactivity of the starting materials or intermediates. In the Vilsmeier-Haack synthesis of pyrazoles, common side reactions include incomplete cyclization or undesired formylation at other positions, though the C4 position is strongly favored electronically.[7] The key is to control the stoichiometry and temperature. Using a 3-fold excess of the Vilsmeier reagent relative to the hydrazone is a common and effective ratio.[5]

Q3: The reaction mixture turns dark and forms a tar-like substance upon heating. What's happening?

A3: Tar formation is indicative of decomposition. This is often caused by either an excessively high reaction temperature or the presence of impurities in the starting materials. Ensure the temperature does not exceed 100 °C and that the hydrazone precursor is pure. Running the reaction at a slightly lower temperature for a longer duration can often mitigate this issue.[6][8]

Troubleshooting Workflow: Low Aldehyde Yield

Troubleshooting Vilsmeier-Haack start Low or No Yield check_reagents 1. Check Reagent Quality - Anhydrous DMF? - Fresh POCl₃? start->check_reagents check_conditions 2. Verify Reaction Conditions - Temperature 80-90°C? - Reaction time sufficient (4-8h)? check_reagents->check_conditions Reagents OK outcome_reagents_bad Use fresh, anhydrous reagents under N₂. check_reagents->outcome_reagents_bad Issue Found check_workup 3. Review Work-up - Quenched slowly on ice? - Neutralized to pH > 8? check_conditions->check_workup Conditions OK outcome_conditions_bad Optimize temperature and monitor by TLC. check_conditions->outcome_conditions_bad Issue Found outcome_workup_bad Ensure slow quenching and complete neutralization. check_workup->outcome_workup_bad Issue Found

Caption: Decision-making process for troubleshooting low yield.

Data Summary: Vilsmeier-Haack Reaction Conditions
SubstrateReagents (Equivalents)SolventTemp (°C)Time (h)Yield (%)Reference
4-Chloroacetophenone phenylhydrazonePOCl₃ (3.0)DMF804Good[5]
4-Chloroacetophenone phenylhydrazonePOCl₃ / DMFDMF50-605-687.4[9]
Substituted PhenylhydrazonesPOCl₃ / DMFDMFReflux8Good[4]
Experimental Protocol: Synthesis of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

This protocol is a generalized procedure and may require optimization.

  • Vilsmeier Reagent Preparation: In a three-neck, oven-dried round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous DMF (4 mL per 1.0 mmol of hydrazone). Cool the flask to 0 °C in an ice bath. Add POCl₃ (3.0 mmol per 1.0 mmol of hydrazone) dropwise to the stirred DMF over 30 minutes. The mixture may become viscous or solidify.[3][9]

  • Formylation Reaction: Dissolve the 1-(1-(4-chlorophenyl)ethylidene)-2-phenylhydrazine (1.0 mmol) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Heating: After the addition is complete, allow the reaction to warm to room temperature, then heat the mixture in an oil bath to 80 °C. Maintain this temperature for 4-6 hours, monitoring the reaction's completion by TLC (e.g., using a 3:7 Ethyl Acetate:Hexane mobile phase).[5]

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture slowly into a beaker containing 100 g of crushed ice. Stir vigorously for 30 minutes. Neutralize the solution by the slow addition of a 2M NaOH solution until the pH is ~8-9. The product will precipitate as a solid.

  • Purification: Filter the solid precipitate, wash thoroughly with cold water, and dry under a vacuum. The crude product can be further purified by recrystallization from ethanol to yield a white or pale yellow solid.[9]

Part 2: Reductive Amination Troubleshooting

The conversion of the pyrazole-4-carbaldehyde to the corresponding methylamine is most commonly achieved via reductive amination. This can be performed in a single step (direct) or two sequential steps (indirect: imine formation, then reduction). The choice of reagents and conditions is critical to prevent the formation of byproducts.[10]

Frequently Asked Questions (FAQs)

Q1: The primary byproduct of my reaction is the corresponding alcohol, not the amine. Why is this happening?

A1: This is a classic problem in reductive amination and indicates that the reduction of the aldehyde carbonyl is occurring faster than the formation and/or reduction of the imine intermediate.

  • Causality: Strong, unselective reducing agents like sodium borohydride (NaBH₄) can rapidly reduce the aldehyde before it has a chance to react with the amine source to form the imine.

  • Solution:

    • Use a selective reducing agent: Sodium triacetoxyborohydride (STAB) is milder and shows greater selectivity for reducing the protonated iminium ion compared to the aldehyde. It is often the reagent of choice for direct reductive amination.[10]

    • Adopt a two-step (indirect) approach: First, form the imine by reacting the aldehyde with your amine source (e.g., ammonium acetate) in a solvent like methanol or ethanol, often with a catalytic amount of acetic acid. Monitor for imine formation via TLC or LC-MS. Once the imine is formed, cool the reaction to 0 °C and then add the reducing agent (NaBH₄ can be used here successfully).

Q2: My reaction is stalled, with significant amounts of aldehyde remaining. How can I drive it to completion?

A2: Stalled reactions are often due to unfavorable equilibrium for imine formation or an inactive reducing agent.

  • Causality: Imine formation is a reversible reaction. The equilibrium can be shifted by controlling the pH and removing the water byproduct.

  • Solution:

    • pH Control: The optimal pH for imine formation is typically mildly acidic (pH 4-6). Adding a catalytic amount of acetic acid can facilitate this.

    • Amine Source: Using a salt like ammonium acetate can serve as both the ammonia source and a buffer. An excess of the amine source is often used to push the equilibrium towards the imine.

    • Water Removal: While difficult in a one-pot reaction, using a solvent system with a Dean-Stark trap in the initial imine formation step (if done separately) can remove water and drive the reaction forward.

Q3: How do I effectively purify the final this compound product?

A3: The basic nature of the primary amine product dictates the purification strategy.

  • Acid-Base Extraction: To remove unreacted aldehyde and other neutral impurities, dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl). The amine will move into the aqueous layer as its hydrochloride salt. The layers can be separated, and the aqueous layer can then be basified (e.g., with 2M NaOH) to regenerate the free amine, which can be extracted back into an organic solvent.

  • Crystallization as a Salt: A highly effective method for purifying amines is to crystallize them as an acid addition salt.[11] Dissolve the crude free-base in a suitable solvent (e.g., isopropanol or ether) and add a solution of HCl in ether or isopropanol dropwise. The hydrochloride salt will often precipitate as a pure, crystalline solid.

  • Column Chromatography: If chromatography is necessary, the basicity of the amine can cause it to streak on standard silica gel. This can be overcome by pre-treating the silica gel with a base (e.g., using a mobile phase containing 1-2% triethylamine) or by using a different stationary phase like alumina.[6]

Comparison of Reducing Agents for Reductive Amination
Reducing AgentAbbreviationTypical ConditionsProsCons
Sodium BorohydrideNaBH₄Methanol/Ethanol, 0 °C to RTInexpensive, powerfulCan prematurely reduce aldehyde, leading to alcohol byproduct
Sodium TriacetoxyborohydrideSTABDichloroethane (DCE), Acetic AcidSelective for iminium ion, good for one-pot reactionsMore expensive, moisture sensitive
Sodium CyanoborohydrideNaBH₃CNMethanol, pH 3-4Selective for iminium ionHighly toxic (releases HCN in acid)
Experimental Protocol: Reductive Amination of the Aldehyde

This protocol uses a one-pot direct method with STAB and is a general guideline.

  • Reaction Setup: To a solution of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol) in 1,2-dichloroethane (DCE, 10 mL), add ammonium acetate (5.0 mmol) and glacial acetic acid (2.0 mmol).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 mmol) portion-wise to the suspension. Be aware of potential gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the consumption of the intermediate imine by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir until gas evolution ceases.

  • Extraction and Isolation: Separate the organic and aqueous layers. Extract the aqueous layer twice more with dichloromethane (DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material using one of the methods described in FAQ Q3 (e.g., crystallization as the HCl salt).

References

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  • ChemBK. (2024). [3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylamine. ChemBK.
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  • BenchChem. (2025). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. BenchChem Technical Support.
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  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. (n.d.).
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Technical Support Center: Synthesis of (3-(4-chlorophenyl)-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (3-(4-chlorophenyl)-1H-pyrazol-4-yl)methanamine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with or troubleshooting this important synthetic route. As a key intermediate in the development of various pharmacologically active agents, ensuring a high-purity, high-yield synthesis is critical. This guide provides in-depth, field-proven insights into common challenges, side reactions, and their mitigation strategies, structured in a practical question-and-answer format.

Synthetic Overview

The synthesis of (3-(4-chlorophenyl)-1H-pyrazol-4-yl)methanamine is typically approached via a two-stage process. The first stage involves the construction of the pyrazole core and simultaneous installation of a formyl group at the C4 position. The second stage focuses on the conversion of this aldehyde into the target primary amine.

G cluster_0 Stage 1: Pyrazole Formation & Formylation cluster_1 Stage 2: Amine Formation A 4-Chloroacetophenone Hydrazone C 3-(4-chlorophenyl)-1H- pyrazole-4-carbaldehyde A->C Cyclization & Formylation B Vilsmeier-Haack Reagent (POCl₃/DMF) E (3-(4-chlorophenyl)-1H-pyrazol-4-yl) methanamine (Target) C->E Reductive Amination D Ammonia Source & Reducing Agent

Caption: High-level workflow for the synthesis of the target amine.

Stage 1: Vilsmeier-Haack Cyclization & Formylation

This stage is critical as it builds the core heterocyclic scaffold. The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles, and in this case, it facilitates both the cyclization of a hydrazone precursor and the C4-formylation.[1][2]

Troubleshooting & FAQs: Stage 1

Question 1: My reaction yields are very low, or I'm recovering only starting material. What is the likely cause?

Answer: This is one of the most common issues and almost always points to the integrity of the Vilsmeier reagent.

The Vilsmeier reagent, a chloroiminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, typically N,N-dimethylformamide (DMF).[3] This reagent is extremely sensitive to moisture. Trace amounts of water will rapidly decompose the reagent, halting the reaction.

Root Causes & Solutions:

  • Moisture Contamination: Ensure all glassware is rigorously flame- or oven-dried immediately before use. Use anhydrous grade DMF and fresh, high-purity POCl₃. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrous conditions are essential for the reaction to proceed.[4]

  • Improper Reagent Preparation: The Vilsmeier reagent should be prepared by adding POCl₃ slowly to ice-cold DMF (0-5 °C). This is a highly exothermic reaction; poor temperature control can lead to reagent decomposition.[3] The reagent should appear as a viscous, white to pale-yellow solid or slurry.

  • Insufficient Reagent Stoichiometry: The reaction typically requires at least 3 equivalents of the Vilsmeier reagent relative to the hydrazone substrate to drive the reaction to completion.[4] Insufficient reagent will result in incomplete conversion.

G cluster_main Vilsmeier Reagent Chemistry cluster_side Side Reaction DMF DMF Vilsmeier Vilsmeier Reagent (Active Electrophile) DMF->Vilsmeier Anhydrous Conditions POCl3 POCl₃ POCl3->Vilsmeier Anhydrous Conditions Decomposed Decomposed Inactive Species Vilsmeier->Decomposed Hydrolysis H2O Water (Moisture) H2O->Decomposed

Caption: The critical role of anhydrous conditions in maintaining reagent activity.

Question 2: The reaction mixture turned into a dark, tarry mess. How can I prevent this?

Answer: The formation of tar and polymeric materials is typically a result of poor temperature control.

Root Causes & Solutions:

  • Exothermic Reaction: Both the formation of the Vilsmeier reagent and the subsequent reaction with the hydrazone can be exothermic.[3] The initial reagent preparation must be done at 0-5 °C. The addition of the hydrazone solution to the reagent should also be performed slowly and at a controlled temperature, often starting cold and then gently warming to the target reaction temperature (e.g., 60-90 °C).[5][6]

  • Concentration: Running the reaction at too high a concentration can lead to localized overheating and decomposition. Ensure adequate solvent (usually excess DMF or another inert solvent like dichloroethane) is used.

Question 3: I'm having difficulty with the aqueous work-up. The layers won't separate, or my yield is poor after extraction.

Answer: Work-up for Vilsmeier-Haack reactions requires careful execution.

Root Causes & Solutions:

  • Quenching: The reaction must be quenched by slowly pouring the mixture onto crushed ice or into a cold, saturated sodium bicarbonate solution. This neutralizes the acidic and highly reactive species and should be done behind a blast shield in a well-ventilated fume hood. Quenching too quickly can cause a violent exothermic reaction.[3]

  • Emulsion Formation: The presence of DMF and various salts can lead to stubborn emulsions during extraction with organic solvents (like ethyl acetate or dichloromethane). To break emulsions, add a saturated brine (NaCl) solution to the aqueous layer. This increases the polarity of the aqueous phase and can help force the organic product into the organic layer.

  • Product Solubility: The formylated pyrazole product may have some water solubility. Ensure you perform multiple extractions (e.g., 3-4 times) with the organic solvent to maximize recovery.

Summary Table: Stage 1 Troubleshooting
Issue Potential Cause Recommended Solution
Low/No Conversion Moisture contaminationUse flame-dried glassware, anhydrous solvents, and an inert atmosphere.[4]
Improper reagent formationAdd POCl₃ slowly to DMF at 0-5 °C.[3]
Insufficient reagentUse at least 3 equivalents of the Vilsmeier reagent.[4]
Tar Formation Poor temperature controlMaintain low temperatures during reagent preparation and initial substrate addition.
Work-up Difficulties Emulsions, product lossQuench slowly on ice, use brine to break emulsions, and perform multiple extractions.[3]

Stage 2: Reductive Amination of Pyrazole-4-carbaldehyde

This stage converts the intermediate aldehyde into the target primary amine. While seemingly straightforward, this transformation is prone to side reactions that can significantly complicate purification and reduce the yield of the desired product.

Troubleshooting & FAQs: Stage 2

Question 4: My final product is contaminated with higher molecular weight impurities that I believe are secondary and tertiary amines. How do I prevent this?

Answer: The formation of secondary ((R-CH₂)₂NH) and tertiary ((R-CH₂)₃N) amine byproducts is the most common side reaction in reductive amination. The primary amine product is nucleophilic and can compete with ammonia for reaction with the starting aldehyde.

Root Causes & Solutions:

  • Stoichiometry of Ammonia Source: The most effective way to suppress over-alkylation is to use a large excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia). This ensures that the concentration of ammonia is significantly higher than the concentration of the product amine, making it the statistically favored nucleophile.

  • Reaction Conditions: Adding the reducing agent portion-wise or slowly via syringe pump can help maintain a low concentration of the primary amine product at any given time, further reducing the chance of it reacting with the remaining aldehyde.

  • Catalytic Hydrogenation: When using catalytic hydrogenation (e.g., H₂/Raney Ni), the addition of ammonia to the reaction mixture is a common strategy to minimize the formation of secondary and tertiary amine byproducts.[7]

Question 5: I am isolating a significant amount of (3-(4-chlorophenyl)-1H-pyrazol-4-yl)methanol. Why is the aldehyde being reduced to an alcohol?

Answer: The formation of the corresponding alcohol is a result of the direct reduction of the aldehyde, which competes with the desired reductive amination pathway.

Root Causes & Solutions:

  • Choice of Reducing Agent: The rate of imine formation versus the rate of aldehyde reduction is key. Strong, less selective reducing agents like sodium borohydride (NaBH₄) can rapidly reduce the aldehyde before it has a chance to form an imine with ammonia. It is better to use a reagent that is more selective for the imine, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[8] NaBH(OAc)₃ is often preferred as it is less toxic and effective under mildly acidic conditions that favor imine formation.

  • pH Control: Imine formation is typically favored under mildly acidic conditions (pH 4-6). If the reaction is too basic or neutral, the rate of imine formation can be slow, allowing more time for the competing aldehyde reduction to occur. Using ammonium acetate can serve as both the ammonia source and a buffer.

Question 6: My reaction is stalled, and I have a mixture of the starting aldehyde and the product amine. How can I drive it to completion?

Answer: Incomplete conversion can be due to several factors related to the reagents or reaction conditions.

Root Causes & Solutions:

  • Inactive Reducing Agent: Borohydride reagents can decompose upon storage, especially if exposed to moisture. Use a fresh bottle of the reducing agent.

  • Insufficient Reaction Time/Temperature: Some reductive aminations can be sluggish at room temperature. Gently warming the reaction (e.g., to 40-50 °C) may be necessary, but this should be monitored carefully as higher temperatures can also promote side reactions. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Reagent Stoichiometry: Ensure at least one full equivalent of the hydride reagent is used per mole of the aldehyde. Often, a slight excess (1.2-1.5 equivalents) is employed to ensure complete conversion.

G cluster_desired Desired Pathway cluster_side Side Reactions Aldehyde Pyrazole-CHO (Starting Material) Imine Intermediate Imine Aldehyde->Imine + NH₃ Alcohol Alcohol Byproduct Aldehyde->Alcohol + [H⁻] (Direct Reduction) Amine_2 Secondary Amine Aldehyde->Amine_2 Over-Alkylation Ammonia NH₃ Amine_1 Primary Amine (Target Product) Imine->Amine_1 + [H⁻] Reducer Reducing Agent Reducer->Amine_1 Reducer->Alcohol Amine_1->Amine_2 Over-Alkylation

Caption: Competing pathways in the reductive amination of the pyrazole-aldehyde.

Summary Table: Stage 2 Troubleshooting
Issue Potential Cause Recommended Solution
Secondary/Tertiary Amine Impurities Insufficient ammonia sourceUse a large excess of ammonium acetate or aqueous ammonia.
Product reacts with starting materialAdd reducing agent slowly to maintain low product concentration.
Alcohol Byproduct Non-selective reducing agentUse NaBH(OAc)₃ or NaBH₃CN instead of NaBH₄.[8]
Slow imine formationMaintain mildly acidic pH (4-6) to favor imine formation.
Incomplete Conversion Inactive reducing agentUse fresh hydride reagent.
Suboptimal conditionsIncrease reaction time or gently warm the mixture; monitor by TLC/LC-MS.

Recommended Protocols

Disclaimer: These are generalized protocols and may require optimization for specific laboratory conditions and scales. Always perform a thorough safety assessment before beginning any chemical synthesis.

Protocol 1: Synthesis of 3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde
  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (e.g., 5 eq.). Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃, 3 eq.) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Stir the resulting white slurry at 0 °C for an additional 30 minutes.

  • Formylation Reaction: Dissolve the 4-chloroacetophenone hydrazone precursor (1 eq.) in a minimal amount of anhydrous DMF.

  • Add the hydrazone solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, slowly warm the reaction mixture to 70-80 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto a large beaker of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow, portion-wise addition of solid sodium bicarbonate or by adding a saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).

  • Extract the aqueous slurry with ethyl acetate or dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude solid by recrystallization (e.g., from ethanol/water) or column chromatography to yield the pure product.

Protocol 2: Synthesis of (3-(4-chlorophenyl)-1H-pyrazol-4-yl)methanamine
  • Reaction Setup: To a round-bottom flask, add 3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde (1 eq.), a large excess of ammonium acetate (7-10 eq.), and methanol as the solvent.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Cool the mixture to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 15 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the aldehyde.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with a suitable organic solvent like ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amine.

  • The product can be purified by column chromatography or by forming an acid salt (e.g., HCl salt) and recrystallizing.

References

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules. Available at: [Link]

  • Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl)-4-chlorobenzenes. Asian Journal of Chemistry. Available at: [Link]

  • Unit 4 Pyrazole. SlideShare. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. Available at: [https://www.semantic scholar.org/paper/Synthesis-of-poly-functionalized-pyrazoles-under-Popov-Gorelaya/1e3b5e40e3b08e5a7b62002166e92b3c20677592]([Link] scholar.org/paper/Synthesis-of-poly-functionalized-pyrazoles-under-Popov-Gorelaya/1e3b5e40e3b08e5a7b62002166e92b3c20677592)

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank. Available at: [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. Available at: [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. Available at: [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances. Available at: [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]

  • Synthesis and Reductive Amination of 1-Aryl-5-Ferrocenyl-1H-Pyrazole-4-Carbaldehydes. INEOS OPEN. Available at: [Link]

  • Synthesis and characterization of some novel 4-formyl pyrazolylthiazoles of potential medicinal interest using Vilsmeier-Haack reaction. ResearchGate. Available at: [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available at: [Link]

  • Overall reaction of the pyrazole ring formation. ResearchGate. Available at: [Link]

  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega. Available at: [Link]

  • Reaction path for synthesis of formylpyrazoles 4(a-f) Synthesis of... ResearchGate. Available at: [Link]

  • Nitrile to Amine - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • Synthesis, some reactions of 3-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)furan-2(3H). Journal of American Science. Available at: [Link]

  • Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. RSC Advances. Available at: [Link]

  • What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst? ResearchGate. Available at: [Link]

  • Reactivity of Nitriles. Chemistry LibreTexts. Available at: [Link]

  • Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University. Available at: [Link]

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Technical Support Center: Purification of C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this critical pharmaceutical intermediate. We will address common purification challenges, providing not just solutions, but the underlying chemical principles to empower you to adapt and troubleshoot effectively in your own laboratory setting.

Part 1: Foundational Chemical Properties & Their Impact on Purification

A successful purification strategy begins with a solid understanding of the target molecule's physicochemical properties. This compound is a multifaceted compound, and its behavior during purification is governed by three primary structural features: the basic methylamine group, the aromatic pyrazole and chlorophenyl rings, and the overall molecular architecture.

Q1: What are the key chemical properties of this compound that I should consider before starting purification?

A: Understanding the following three properties is crucial for designing an effective purification workflow:

  • Basicity: The primary amine (-CH₂NH₂) is the most influential functional group. It is a Brønsted-Lowry base, meaning it readily accepts a proton (H⁺) to form a positively charged ammonium salt (-CH₂NH₃⁺). This property is your most powerful tool for purification, as the salt form has drastically different solubility compared to the neutral "free base" form. A patent for purifying related pyrazole structures highlights the efficacy of forming and crystallizing acid addition salts to separate them from neutral or less basic impurities[1].

  • Solubility Profile: The molecule possesses both hydrophobic (chlorophenyl group) and polar (amine, pyrazole N-H) regions. It is known to be soluble in some organic solvents like dimethyl sulfoxide (DMSO) and methylene chloride[2]. Its solubility in common lab solvents like alcohols, ethyl acetate, and hydrocarbons will be moderate and highly dependent on temperature. The protonated salt form is typically soluble in water and polar protic solvents but insoluble in many nonpolar organic solvents.

  • Chromatographic Behavior: The basic amine group will exhibit strong, often undesirable, interactions with standard silica gel, which has acidic silanol groups (Si-OH) on its surface. This interaction can lead to significant peak tailing, poor separation, and even irreversible adsorption of the product onto the stationary phase.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific experimental issues in a question-and-answer format.

FAQ Section A: Column Chromatography

Q2: I'm performing silica gel column chromatography, but my product is streaking badly down the column, resulting in poor separation. What is happening and how can I prevent it?

A: This is a classic problem when purifying basic compounds on acidic silica gel. The streaking (tailing) is caused by the strong acid-base interaction between your basic amine and the acidic silanol groups on the silica surface. This leads to a non-uniform elution front.

Solution: To achieve sharp, symmetrical peaks, you must neutralize this interaction by modifying your mobile phase.

  • Expert Recommendation: Add a small amount of a basic modifier to your eluent system. The most common and effective choice is triethylamine (Et₃N) at a concentration of 0.5-2% (v/v). Alternatively, a 1-2% solution of ammonia in methanol can be used as part of the eluent system. This modifier competitively binds to the acidic sites on the silica, allowing your compound to travel through the column unimpeded.

Q3: I am struggling to separate my target compound from a closely-eluting, non-basic impurity. Adjusting the polarity of my hexane/ethyl acetate system isn't working. What's my next step?

A: When simple polarity adjustments fail, you need to change the selectivity of your chromatographic system.

Recommended Approaches:

  • Change the Solvent System: Switch to a different solvent system that offers alternative interactions. A dichloromethane/methanol gradient is an excellent choice for nitrogen-containing heterocyclic compounds.

  • Switch the Stationary Phase:

    • Alumina (Neutral or Basic): Alumina is less acidic than silica and is often a better choice for basic compounds.

    • Reverse-Phase (C18) Chromatography: In reverse-phase chromatography, separation is based on hydrophobicity. Your polar amine will elute earlier than more greasy, non-polar impurities in a water/acetonitrile or water/methanol mobile phase. You may need to add a modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase to ensure the amine is protonated and well-behaved.

FAQ Section B: Crystallization & Final Product Isolation

Q4: After chromatography, my compound is a thick oil or amorphous solid that refuses to crystallize. How can I induce crystallization?

A: The inability to crystallize is often due to residual solvent, minor impurities inhibiting lattice formation, or the inherent properties of the free base.

Troubleshooting Steps:

  • Ensure Purity: First, confirm the purity is high (>95%) via LC-MS or ¹H NMR. If impurities are present, re-purification may be necessary.

  • Remove All Solvent: Ensure all chromatography solvents are removed under high vacuum, possibly with gentle heating.

  • Induce Nucleation:

    • Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can serve as nucleation sites.

    • Seeding: If you have a single crystal of pure product, add it to the supersaturated solution to initiate crystal growth.

    • Solvent/Anti-Solvent Method: Dissolve the oil in a minimum amount of a "good" solvent (e.g., dichloromethane or ethanol). Then, slowly add a "poor" or "anti-solvent" (e.g., hexanes or cold water) dropwise until persistent cloudiness appears. Let the solution stand, and crystals should form. Recrystallization of pyrazole derivatives from ethanol is a commonly cited method[3][4].

Q5: My purity is stuck around 95-98% even after chromatography and recrystallization. How can I achieve the >99.5% purity required for pharmaceutical applications?

A: This is the ideal scenario to leverage the basicity of the amine through Purification via Acid Addition Salt Crystallization . This technique is exceptionally effective at removing closely related, neutral, or less basic impurities that co-elute during chromatography.

The principle is simple: the target amine is selectively converted into a salt, which has a unique and often highly crystalline structure. This salt precipitates from a solution in which the impurities remain dissolved. The pure salt is then isolated and converted back to the neutral "free base."

Part 3: Detailed Experimental Protocols

Protocol 1: Optimized Flash Chromatography of the Free Base

This protocol is designed to minimize peak tailing and improve separation on silica gel.

  • Adsorbent Preparation: Use standard flash-grade silica gel (40-63 µm).

  • Eluent Preparation: Prepare your chosen eluent system (e.g., 95:5 Dichloromethane:Methanol). To this solution, add 1% triethylamine (Et₃N) by volume. For every 1 L of eluent, add 10 mL of Et₃N.

  • Column Packing: Pack the column using the prepared, amine-modified eluent. Never pack with a neutral eluent and switch to a basic one, as this can cause swelling and cracking of the silica bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or dichloromethane. Alternatively, pre-adsorb the crude product onto a small amount of silica gel ("dry loading").

  • Elution and Fraction Collection: Run the column using the amine-modified eluent, collecting fractions and monitoring by TLC.

  • Work-up: Combine the pure fractions and evaporate the solvent in vacuo. Co-evaporate with a solvent like isopropanol to help remove the high-boiling triethylamine.

Protocol 2: High-Purity Isolation via Hydrochloride (HCl) Salt Crystallization

This is the recommended method for achieving the highest purity.

  • Dissolution: Dissolve the crude or semi-pure this compound (1.0 eq) in a suitable solvent. Isopropanol (IPA) or ethyl acetate are excellent starting points (approx. 10-20 mL per gram of product).

  • Salt Formation: While stirring, slowly add a solution of hydrochloric acid (1.05 - 1.1 eq). A commercially available solution of 2M HCl in isopropanol or acetyl chloride added to methanol are good options. Monitor the pH of the mixture; it should become acidic.

  • Crystallization: The hydrochloride salt will typically precipitate as a crystalline white solid. Stir the resulting slurry at room temperature for 1-2 hours, then cool in an ice bath for another hour to maximize precipitation.

  • Isolation of the Salt: Collect the solid salt by vacuum filtration. Wash the filter cake with a small amount of cold solvent (the one used for crystallization) to remove any remaining mother liquor containing impurities.

  • Drying: Dry the pure salt in a vacuum oven. At this stage, you have the pure, stable hydrochloride salt.

  • Liberation of the Free Base: a. Suspend the pure salt in a biphasic mixture of dichloromethane (or ethyl acetate) and water. b. While stirring vigorously, slowly add an aqueous solution of a base, such as 1M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃), until the aqueous layer is basic (pH > 9). c. The salt will dissolve as it is neutralized, and the pure free base will be extracted into the organic layer. d. Separate the layers. Extract the aqueous layer one more time with fresh organic solvent. e. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the highly pure free base.

Part 4: Data Summary and Visualization

Table 1: Recommended Solvent Systems for Analysis and Purification
TechniqueStationary PhaseRecommended Solvent System (v/v)ModifierPurpose
TLC Analysis Silica Gel90:10 Dichloromethane/Methanol2-3 drops of NH₄OH per 10 mLRapid purity assessment
Flash Chromatography Silica Gel98:2 to 90:10 DCM/MeOH Gradient1% TriethylamineBulk purification of free base
Flash Chromatography Neutral Alumina100:0 to 95:5 Ethyl Acetate/MethanolNoneAlternative for basic compounds
Recrystallization (Free Base) N/ADichloromethane / HexaneN/AModerate purity enhancement
Recrystallization (HCl Salt) N/AEthanol / Water or IsopropanolN/AHigh purity enhancement
Visualized Workflows

Purification_Decision_Tree start Crude Product (Purity < 95%) chrom Optimized Flash Chromatography (Protocol 1) start->chrom purity_check Assess Purity (LCMS / NMR) chrom->purity_check salt_xtal High Purity Path: Acid Salt Crystallization (Protocol 2) purity_check->salt_xtal Purity 95-98% final_product Final Product (Purity > 99.5%) purity_check->final_product Purity > 99% recycle Combine & Re-purify purity_check->recycle Purity < 95% salt_xtal->final_product

Caption: Decision workflow for purifying the target compound.

Salt_Purification_Logic cluster_0 cluster_1 a Impure Free Base (Soluble in Organic Solvent) b Impure Amine + Acid (HCl) a->b + Acid c Pure Amine HCl Salt (Crystalline Precipitate) b->c d Impurities Remain in Solution (Mother Liquor) b->d e Pure Amine HCl Salt f Pure Salt + Base (NaOH) e->f + Base / H₂O g Pure Free Base (Soluble in Organic Solvent) f->g Extract

Caption: Chemical logic of the acid salt purification technique.

References

  • ChemBK. (2024). [3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylamine - Introduction. Available at: [Link]

  • Tahir, M. H., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 18(2), 2391-2401. Available at: [Link]

  • ResearchGate. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Available at: [Link]

  • Gaikwad, S. B., et al. (2020). Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Critical Reviews, 7(19), 7430-7435. Available at: [Link]

  • ResearchGate. (2017). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Available at: [Link]

  • Barregan-Lancheros, V. A., et al. (2021). Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 26(11), 3379. Available at: [Link]

  • MDPI. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Available at: [Link]

  • Mondal, P., et al. (2020). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Green Chemistry, 22(19), 6544-6550. Available at: [Link]

  • Semantic Scholar. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Available at: [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • PubChem. This compound. Available at: [Link]

  • Shetty, S., et al. (2012). Synthesis, Characterization and Biological Activity of 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 24(11), 5037-5040. Available at: [Link]

  • Gowda, B. K., et al. (2010). 3-(4-Chlorophenyl)-1-[(E)-1-(4-chlorophenyl)-2-(4-methylphenylsulfanyl)ethenyl]-4-(4-methylphenylsulfanyl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3191. Available at: [Link]

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Technical Support Center: Knorr Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of the Knorr pyrazole synthesis. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot and optimize this powerful reaction effectively.

Troubleshooting Guide

This section addresses specific, common issues encountered during the Knorr pyrazole synthesis in a direct question-and-answer format.

Q1: My reaction yield is low, or the reaction stalls before completion. What are the likely causes and how can I fix it?

Low conversion is a frequent challenge and can stem from several factors related to the delicate balance of the reaction's mechanism.

Causality & Explanation: The Knorr synthesis is a two-part process: (1) formation of a hydrazone intermediate and (2) acid-catalyzed intramolecular cyclization followed by dehydration. Both steps are pH-sensitive. While acid catalysis is necessary to activate the carbonyl groups for nucleophilic attack, excessively acidic conditions can lead to side reactions or protonate the hydrazine, reducing its nucleophilicity.[1][2] The reaction is also often exothermic, and poor temperature control can promote byproduct formation.[3][4]

Troubleshooting Steps:

  • pH Optimization: The reaction's success hinges on the correct pH.

    • For reactions involving β-ketoesters or highly reactive dicarbonyls, a few drops of glacial acetic acid are often sufficient to catalyze the reaction.[5]

    • If you are using a hydrazine salt (e.g., phenylhydrazine hydrochloride), the generated HCl makes the medium highly acidic. Add one equivalent of a mild base like sodium acetate (NaOAc) or potassium acetate (KOAc) to buffer the system and neutralize the excess acid.[1][6]

  • Temperature Control: Monitor the reaction temperature. While some substrates may require heating to proceed, many Knorr syntheses are exothermic and may need initial cooling, especially during the addition of reagents.[4] Monitor the reaction's progress via Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature profile.

  • Reagent Purity: Hydrazine and its derivatives can degrade over time. Ensure you are using high-purity reagents. Similarly, some 1,3-dicarbonyl compounds can be unstable.[6]

  • Solvent Choice: The solvent can significantly impact reaction rates. Protic solvents like ethanol and acetic acid are most common as they can facilitate proton transfer. For less reactive substrates, consider a higher-boiling solvent or even neat (solvent-free) conditions, if the reactants are liquid.[7]

Q2: My reaction mixture has turned a deep yellow, red, or brown. Is this normal, and how can I obtain a cleaner product?

This is a very common observation, often described as a "sinful yellow/red," particularly when using arylhydrazines.[6] It is typically caused by the formation of colored impurities from the hydrazine starting material, potentially through oxidation or side reactions.

Troubleshooting Steps:

  • Neutralize Acidity from Salts: As mentioned in Q1, if you are using a hydrazine salt, the resulting acidity can promote the formation of these colored byproducts. The addition of one equivalent of a mild base like sodium acetate is highly recommended.[1][6]

  • Inert Atmosphere: While not always required, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate the formation of colored impurities that arise from oxidative processes.[1]

  • Purification Strategy: These colored impurities can often be removed during workup.

    • Washing: Before full purification, wash the crude solid product with a non-polar solvent like toluene or hexanes. This can strip away many of the colored impurities.[6]

    • Recrystallization: Recrystallization from a suitable solvent (ethanol is common) is a highly effective method for purifying the final pyrazole product.[5]

    • Silica Gel Plug: If impurities persist, dissolve the crude product in a minimal amount of a polar solvent (like ether or ethyl acetate) and pass it through a short plug of silica gel. The non-polar colored impurities can often be washed away with a non-polar eluent (like hexanes or toluene) before eluting your more polar product.[6]

Q3: I'm getting a mixture of regioisomers. How can I improve the regioselectivity?

When using an unsymmetrical 1,3-dicarbonyl compound and/or a substituted hydrazine, the formation of two different pyrazole regioisomers is possible.[8]

Causality & Explanation: Regioselectivity is determined by the initial nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the two different carbonyl carbons. The outcome is a competition between steric and electronic factors.

  • Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon will typically react faster.

  • Steric Effects: The less sterically hindered carbonyl carbon is more accessible to the nucleophilic hydrazine.

Strategies for Control:

  • Analyze Your Substrates:

    • In a β-ketoester, the ketone carbonyl is generally more electrophilic and reactive towards nucleophiles than the ester carbonyl.[9]

    • In a 1,3-diketone with different substituents (e.g., a methyl ketone vs. a trifluoromethyl ketone), the carbon of the trifluoromethyl ketone is significantly more electrophilic due to the strong electron-withdrawing effect of the CF₃ group.

  • Modify Reaction Conditions: Recent studies have shown that reaction kinetics can be complex, and factors like pH and temperature can influence the regiochemical outcome.[2] While challenging to predict without experimentation, systematically varying the acid catalyst and temperature may favor one isomer over the other.

  • "One-Pot" Modifications: Some advanced methods generate the 1,3-dicarbonyl compound in situ from simpler starting materials, which can sometimes lead to improved regioselectivity in the subsequent cyclization.[8][10]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Knorr pyrazole synthesis?

The Knorr pyrazole synthesis is a classic acid-catalyzed cyclocondensation reaction.[5] The generally accepted mechanism proceeds as follows:

  • Hydrazone Formation: One of the nitrogen atoms of the hydrazine performs a nucleophilic attack on one of the carbonyl carbons of the 1,3-dicarbonyl compound. After proton transfer and loss of a water molecule, a hydrazone intermediate is formed.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group intramolecularly.

  • Dehydration: The resulting cyclic intermediate eliminates a second molecule of water to yield the stable, aromatic pyrazole ring.[11][12]

Knorr_Mechanism cluster_start Reactants cluster_intermediate Intermediates cluster_product Product Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate Dicarbonyl->Hydrazone + Hydrazine - H₂O Hydrazine Hydrazine Hydrazine->Hydrazone Cyclic Cyclic Intermediate Hydrazone->Cyclic Intramolecular Cyclization Pyrazole Pyrazole Cyclic->Pyrazole Dehydration - H₂O

Caption: General mechanism of the Knorr pyrazole synthesis.

Q2: What is the role of the acid catalyst?

The acid catalyst plays a crucial role in activating the carbonyl groups.[13] By protonating the carbonyl oxygen, it makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly basic hydrazine. This catalysis is important for both the initial hydrazone formation and the subsequent cyclization step.[2]

Q3: Can β-ketoesters be used instead of 1,3-diketones?

Yes. The reaction of a β-ketoester with a hydrazine is a common variation of the Knorr synthesis.[3] This reaction leads to the formation of a class of compounds called pyrazolones . Pyrazolones are important heterocyclic scaffolds in medicinal chemistry and exist in tautomeric equilibrium with their aromatic hydroxy-pyrazole (enol) form.[7][14]

Q4: What are the key safety precautions when running this reaction?

Hydrazine and many of its derivatives (e.g., phenylhydrazine) are toxic and potential carcinogens.[3][4] Always handle these reagents with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated chemical fume hood.

Key Reaction Parameters Summary

ParameterCommon ChoicesImpact on Reaction & Key Considerations
1,3-Dicarbonyl Acetylacetone, Ethyl Acetoacetate, DibenzoylmethaneReactivity and regioselectivity depend on substituents. Ketoesters yield pyrazolones.[3][7]
Hydrazine Hydrazine Hydrate, Phenylhydrazine, Substituted HydrazinesDetermines the substituent at the N1 position. Hydrazine salts require a base.[1]
Catalyst Acetic Acid, Sulfuric Acid (catalytic), No Catalyst (neat)Crucial for activating carbonyls. The amount needs to be optimized to avoid side reactions.[2][11]
Solvent Ethanol, Acetic Acid, Water, 1-Propanol, Solvent-freeProtic solvents are common. Choice can influence reaction rate and solubility of products.[5][6]
Temperature Room Temperature to Reflux (~23-120 °C)Often exothermic. Monitor to prevent byproduct formation. Heating may be needed for less reactive substrates.[4]

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone)

This protocol details the synthesis of the neuroprotective agent Edaravone from ethyl acetoacetate and phenylhydrazine.[7]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Diethyl ether

  • Ethanol (for recrystallization)

Procedure:

  • Reactant Addition: In a round-bottom flask equipped with a reflux condenser, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Caution: This addition is exothermic and should be done with care.[5]

  • Heating: Heat the reaction mixture under reflux for 1 hour. The mixture will become a viscous syrup.

  • Isolation: Remove the flask from the heat source and allow it to cool. Place the flask in an ice bath to cool the syrup completely.

  • Crystallization: Add a small amount of cold diethyl ether and vigorously scratch the inside of the flask with a glass rod to induce crystallization. Add more diethyl ether to fully precipitate the product.[5][7]

  • Purification: Collect the crude solid product by vacuum filtration and wash it with a small amount of cold diethyl ether. The pure pyrazolone can be obtained by recrystallization from ethanol.

Troubleshooting Workflow: Low Yield

Troubleshooting_Yield Start Low Yield or Incomplete Reaction Check_pH Is a hydrazine salt (e.g., HCl) being used? Start->Check_pH Add_Base Add 1 eq. of mild base (e.g., NaOAc, KOAc) Check_pH->Add_Base Yes Check_Catalyst Is an acid catalyst present? Check_pH->Check_Catalyst No Add_Base->Check_Catalyst Add_Catalyst Add catalytic amount of acetic acid Check_Catalyst->Add_Catalyst No Monitor_TLC Monitor reaction by TLC. Is starting material consumed? Check_Catalyst->Monitor_TLC Yes Add_Catalyst->Monitor_TLC Adjust_Temp Adjust temperature. Try gentle heating. Monitor_TLC->Adjust_Temp No End Yield Improved Monitor_TLC->End Yes Adjust_Temp->Monitor_TLC Check_Reagents Check purity of hydrazine and dicarbonyl Adjust_Temp->Check_Reagents If no improvement

Caption: A logical workflow for troubleshooting low reaction yields.

References

  • J&K Scientific LLC. Knorr Pyrazole Synthesis.
  • Slideshare. Knorr Pyrazole Synthesis (M. Pharm).
  • Google Patents.
  • National Institutes of Health. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • Name-Reaction.com. Knorr pyrazole synthesis.
  • YouTube. synthesis of pyrazoles.
  • Chem Help Asap. Knorr Pyrazole Synthesis.
  • RSC Publishing. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
  • MDPI.
  • BenchChem. Troubleshooting Knorr pyrazole synthesis impurities.
  • The Royal Society of Chemistry Books. 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone.
  • BenchChem. detailed experimental protocol for Knorr pyrazole synthesis.
  • National Institutes of Health.
  • The Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone.
  • BenchChem. Application Notes and Protocols for Knorr Pyrazole Synthesis.
  • Reddit. Knorr Pyrazole Synthesis advice.
  • YouTube.

Sources

Stability issues of C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Stability in Experimental Solutions

Welcome to the technical support center for C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. As a Senior Application Scientist, my goal is to provide you with not only troubleshooting steps but also the underlying scientific principles to empower your experimental success.

The pyrazole moiety is a cornerstone in many modern pharmaceuticals, valued for its metabolic stability and versatile biological activity.[1] However, like any complex organic molecule, this compound can be susceptible to degradation under certain experimental conditions. This guide will walk you through potential stability challenges and provide robust protocols to mitigate them.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Question 1: I'm observing a rapid loss of my compound in an aqueous buffer, even at neutral pH. What could be the cause?

Possible Causes:

  • Oxidation: The pyrazole ring and the methylamine group can be susceptible to oxidation, especially in the presence of dissolved oxygen or trace metal ions which can catalyze oxidative processes.[2] The N1-H of the pyrazole ring can be deprotonated, making the ring more electron-rich and potentially more prone to oxidation.

  • Photodegradation: Exposure to ambient or UV light can induce photochemical reactions, leading to the degradation of the compound.[3][4]

Solutions:

  • De-gas your solvents: Before preparing your stock and working solutions, thoroughly de-gas all aqueous buffers by sparging with an inert gas (e.g., nitrogen or argon) for 15-20 minutes. This will minimize the concentration of dissolved oxygen.

  • Use antioxidants: Consider the addition of a small amount of an antioxidant, such as ascorbic acid or DTT, to your buffer system. However, ensure that the chosen antioxidant does not interfere with your downstream assays.

  • Work under light-protected conditions: Prepare and handle all solutions containing this compound in amber vials or under low-light conditions. Wrap experimental setups with aluminum foil to prevent light exposure.

  • Metal Ion Chelation: If you suspect metal-catalyzed oxidation, the addition of a chelating agent like EDTA to your buffers might be beneficial.

Question 2: My compound seems to be degrading in my acidic mobile phase during HPLC analysis. How can I improve its stability for chromatography?

Possible Cause:

  • Acid-catalyzed hydrolysis: While the pyrazole ring itself is generally stable to acid, the exocyclic methylamine group could be involved in acid-catalyzed degradation pathways, or protonation of the pyrazole nitrogens could alter the electronic structure making it more susceptible to other forms of degradation.

Solutions:

  • Adjust Mobile Phase pH: If possible, increase the pH of your mobile phase to a less acidic value while still achieving good chromatographic separation.

  • Use a lower temperature: Perform your HPLC analysis at a lower temperature (e.g., 4°C) to slow down the rate of any potential degradation.

  • Minimize residence time: Use a shorter analytical column or a faster flow rate to reduce the time the compound spends in the acidic mobile phase.

  • Sample preparation: Prepare your samples in a neutral or slightly basic diluent and inject them immediately after preparation.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the stability of this compound.

Q1: What are the primary degradation pathways for this compound?

While specific degradation pathways for this exact molecule are not extensively published, based on the chemistry of related pyrazole derivatives, the most probable degradation pathways include:

  • Oxidation: This can lead to the formation of N-oxides, hydroxylation of the pyrazole or phenyl ring, and potential cleavage of the pyrazole ring.[2][5]

  • Photodegradation: UV light can induce the formation of reactive radical species, leading to a variety of degradation products.[3][4]

  • Hydrolysis: Under strongly acidic or basic conditions, while the pyrazole ring is relatively stable, the exocyclic aminomethyl group could be a site for hydrolysis, although this is generally less common for simple amines.

Q2: What are the recommended storage conditions for stock solutions of this compound?

For optimal stability, stock solutions should be prepared and stored under the following conditions:

ParameterRecommendationRationale
Solvent Anhydrous DMSO or EthanolMinimizes water content, reducing the potential for hydrolysis.
Temperature -20°C or -80°CLow temperatures significantly slow down the rate of chemical degradation.
Atmosphere Inert gas (Argon or Nitrogen)Reduces exposure to oxygen, minimizing oxidative degradation.
Light Amber vials, stored in the darkPrevents photodegradation.

Q3: How can I perform a forced degradation study to understand the stability of my compound?

A forced degradation study is a systematic way to identify the potential degradation products and pathways of a drug substance.[6][7][8][9] This is crucial for developing stability-indicating analytical methods.

Experimental Protocol: Forced Degradation Study

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS system with a UV detector

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound and a solution of the compound at 80°C for 48 hours.

    • Photodegradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable stability-indicating HPLC or LC-MS method.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with that of an unstressed control.

    • Calculate the percentage of degradation.

    • Identify and characterize any significant degradation products using LC-MS.

Workflow for Forced Degradation Study

ForcedDegradationWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal (80°C, Solid & Solution) stock->thermal photo Photolytic (UV light) stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc Analyze by HPLC/LC-MS neutralize->hplc compare Compare to Control hplc->compare calculate Calculate % Degradation compare->calculate identify Identify Degradants calculate->identify

Caption: Workflow for a forced degradation study.

Q4: What analytical techniques are best for monitoring the stability of this compound?

The most powerful and commonly used techniques for stability testing are:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse for quantifying the parent compound and its degradation products. A stability-indicating method should be developed where the parent peak is well-resolved from all degradation peaks.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification and structural elucidation of unknown degradation products.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about degradation products, especially after isolation.[10]

Logical Relationship of Stability Factors

StabilityFactors cluster_compound Compound Properties cluster_stressors External Stressors cluster_degradation Degradation Pathways cluster_outcomes Experimental Outcomes compound This compound Hydrolysis Hydrolysis Oxidation Oxidation Photodegradation Photodegradation Thermal_Deg Thermal Degradation pH pH (Acidic/Basic) pH->Hydrolysis Oxygen Oxygen/Oxidants Oxygen->Oxidation Light Light (UV/Visible) Light->Photodegradation Temperature Temperature Temperature->Thermal_Deg Loss Loss of Parent Compound Hydrolysis->Loss Formation Formation of Degradants Hydrolysis->Formation Oxidation->Loss Oxidation->Formation Photodegradation->Loss Photodegradation->Formation Thermal_Deg->Loss Thermal_Deg->Formation

Sources

Technical Support Center: Overcoming Poor Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges with regioselectivity in their synthetic routes. Pyrazoles are a cornerstone in pharmaceuticals and agrochemicals, but the classic Knorr synthesis, involving the condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, frequently yields a mixture of regioisomers, complicating purification and reducing yields.[1][2][3]

This resource provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you gain control over your reaction's outcome.

Frequently Asked Questions (FAQs): The Fundamentals of Regioselectivity

Q1: Why am I getting a mixture of two different pyrazole products in my reaction?

A: You are observing the formation of regioisomers. This is the most common challenge when using an unsymmetrical 1,3-dicarbonyl compound (where R1 ≠ R3) and a substituted hydrazine.[1] The hydrazine has two distinct nitrogen atoms (N1 and N2), and the dicarbonyl has two chemically different carbonyl groups. The initial nucleophilic attack can occur from the substituted nitrogen (N1) or the unsubstituted nitrogen (N2) at either of the two carbonyl carbons. This leads to two competing reaction pathways that result in two different, isomeric pyrazole products.[3][4][5]

Q2: What are the primary factors that control which regioisomer is the major product?

A: The regiochemical outcome is a delicate balance of three main factors:[3]

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons. An electron-withdrawing group (like -CF3) will make the adjacent carbonyl carbon more electron-poor and thus a "harder" electrophilic center, favoring attack by the "harder" nucleophilic nitrogen of the hydrazine.[3]

  • Steric Effects: The size of the substituents on both the dicarbonyl compound and the hydrazine. A bulky group will hinder the approach of the nucleophile, directing the reaction to the less sterically crowded carbonyl group.[3]

  • Reaction Conditions: This is often the most influential and easily adjustable factor. Solvent, temperature, and pH can dramatically alter the reaction pathway.[3] For instance, acidic conditions can protonate the hydrazine, changing the relative nucleophilicity of its two nitrogen atoms and potentially reversing the selectivity.[3][6]

Q3: What's the difference between kinetic and thermodynamic control in pyrazole synthesis?

A: This concept is crucial for troubleshooting.

  • Kinetic Control favors the product that is formed fastest. This pathway has a lower activation energy.[7][8] These conditions are typically achieved at lower temperatures, where the reaction is irreversible. The major product is the one that results from the initial, most favorable nucleophilic attack.[7][9][10]

  • Thermodynamic Control favors the product that is the most stable. This pathway may be slower (higher activation energy), but it leads to a lower-energy final product.[7][8] These conditions are achieved at higher temperatures, which provide enough energy to overcome the activation barriers of both pathways and allow for equilibration, eventually settling on the most stable isomer.[7][11][12][13]

Troubleshooting Guide: From Isomeric Mixtures to Single Products

This section addresses specific experimental problems with actionable solutions grounded in mechanistic principles.

Problem 1: "My reaction with an unsymmetrical diketone (e.g., benzoylacetone) and phenylhydrazine gives a nearly 1:1 mixture of regioisomers under standard ethanol/acetic acid conditions."

This is a classic scenario where the electronic and steric differences between the two carbonyls (benzoyl and acetyl) are not pronounced enough to direct the reaction under neutral or weakly acidic conditions.

Causality & Strategy: The key is to manipulate the reaction conditions to favor one pathway decisively. This can be achieved by altering the nucleophilicity of the hydrazine or the electrophilicity of the carbonyls.

Solution Pathway 1: Exploit Solvent Effects Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity.[14]

  • Mechanism: These solvents are highly polar and have strong hydrogen-bond-donating properties. They can form a hemiketal intermediate preferentially with the more electrophilic carbonyl group (e.g., the one adjacent to a CF3 group). This effectively "blocks" one site, directing the hydrazine to attack the other carbonyl, thereby controlling the regiochemical outcome.[14]

  • Insight: A study demonstrated that switching from ethanol to HFIP for the reaction of a furyl-substituted diketone with methylhydrazine changed the regioisomeric ratio from 36:64 to 97:3.[14]

Solution Pathway 2: pH Control Shifting the pH can reverse the selectivity.

  • Under Acidic Conditions (Kinetic Control): The reaction is often faster. The initial condensation typically occurs between the more basic nitrogen of the hydrazine (the unsubstituted -NH2) and the more reactive (less hindered or more electrophilic) carbonyl group.

  • Under Basic or Neutral Conditions (Thermodynamic Control): The reaction may favor the more stable pyrazole product. The stability is influenced by the final substitution pattern on the aromatic ring.

Problem 2: "I have a highly fluorinated 1,3-diketone, and the reaction is still not selective. How can I force the reaction to the desired isomer?"

Fluorinated groups, like trifluoromethyl (-CF3), are strongly electron-withdrawing and significantly increase the electrophilicity of the adjacent carbonyl carbon. This electronic effect is usually the dominant factor. If you are still getting mixtures, it implies other factors are competing.

Causality & Strategy: The strong electronic pull of the -CF3 group makes the adjacent carbonyl the "hard" electrophilic site. The reaction outcome will depend on which nitrogen of the hydrazine attacks it. The unsubstituted -NH2 is generally considered the "harder" nucleophile. Your goal is to create conditions where this specific interaction dominates.

Solution: The Fluorinated Alcohol Solvent Protocol As described in the previous problem, using HFIP as a solvent is exceptionally effective for fluorinated diketones.[14]

Step-by-Step Experimental Protocol:

  • Reagent Preparation: Dissolve the fluorinated 1,3-dicarbonyl compound (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 0.1 M.

  • Reactant Addition: Add the substituted hydrazine (1.1 eq) to the solution at room temperature with stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within 1-2 hours at room temperature.

  • Workup: Upon completion, remove the HFIP under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

Problem 3: "My starting materials are sensitive, and I cannot use harsh acidic/basic conditions or high temperatures. Are there modern, milder methods available?"

A: Yes, the field has evolved beyond the classic Knorr synthesis. Modern methods often rely on catalysis or alternative precursors to achieve high regioselectivity under mild conditions.[15]

Advanced Strategy: [3+2] Cycloaddition Reactions One powerful alternative is the [3+2] cycloaddition of sydnones with alkynes or nitrilimines with alkenes.[16][17] These methods build the pyrazole ring with predefined regiochemistry based on the nature of the dipole and dipolarophile.

  • Example: A base-mediated [3+2] cycloaddition between 2-alkynyl-1,3-dithianes and sydnones provides polysubstituted pyrazoles with excellent regioselectivity under mild conditions.[16][18] This approach avoids the use of 1,3-dicarbonyls altogether, thus bypassing the classic regioselectivity problem.

  • Another Example: An efficient method for creating fully substituted pyrazoles involves the reaction of enaminones with nitrilimines generated in situ. This reaction proceeds with high regioselectivity and in excellent yields.[17]

Visualizing the Problem: Competing Reaction Pathways

To understand the core challenge, it's essential to visualize the competing mechanistic pathways.

G cluster_start Starting Materials cluster_pathA Pathway A cluster_pathB Pathway B Start1 Unsymmetrical 1,3-Diketone (R1-CO-CH2-CO-R3) N2_attack_C1 Step 1a: NH2 attacks more reactive C=O (e.g., C1) Start1->N2_attack_C1 Favored by kinetics N2_attack_C3 Step 1b: NH2 attacks less reactive C=O (e.g., C3) Start1->N2_attack_C3 Favored by thermodynamics Start2 Substituted Hydrazine (R2-NH-NH2) Start2->N2_attack_C1 Start2->N2_attack_C3 Cyclize_A Step 2a: Intramolecular cyclization & dehydration N2_attack_C1->Cyclize_A ProdA Regioisomer A Cyclize_A->ProdA Cyclize_B Step 2b: Intramolecular cyclization & dehydration N2_attack_C3->Cyclize_B ProdB Regioisomer B Cyclize_B->ProdB

Caption: Competing pathways in Knorr pyrazole synthesis leading to regioisomers.

Decision Workflow for Strategy Selection

Use this workflow to choose the best approach based on your specific substrates.

G Start Start: Poor Regioselectivity Observed Q1 Are R1/R3 on dicarbonyl sterically and/or electronically very different? Start->Q1 Q2 Are substrates stable to high temp (>80 °C)? Q1->Q2 No Strat1 Strategy: Alter Temp/pH Low Temp -> Kinetic Product High Temp -> Thermodynamic Product Q1->Strat1 Yes Q3 Is a fluorinated group present in the diketone? Q2->Q3 No Q2->Strat1 Yes Strat2 Strategy: Use Fluorinated Alcohol Solvent (TFE/HFIP) Q3->Strat2 Yes Strat3 Strategy: Consider Alternative Synthesis (e.g., [3+2] cycloaddition) Q3->Strat3 No

Caption: Decision workflow for selecting a regioselective pyrazole synthesis strategy.

Confirming Your Regioisomer: A Spectroscopic Guide

Once you have your product, confirming its structure is critical. A mixture of isomers can often co-elute in chromatography, making definitive identification challenging without proper spectroscopic analysis.

Key Technique: 2D NMR Spectroscopy While 1H and 13C NMR are essential, they may not be sufficient to distinguish between two closely related regioisomers.[19][20]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the gold standard. It shows correlations between protons and carbons that are 2 or 3 bonds away. Look for a correlation between the N1-substituent (R2) and one of the pyrazole ring carbons (C3 or C5). This single correlation can unambiguously identify the isomer.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between atoms that are close in space. An NOE between the protons of the N1-substituent and the protons of the C5-substituent confirms that these groups are on adjacent atoms.

Data Summary Table: Typical Spectroscopic Data

TechniqueObservation for Regioisomer Confirmation
¹H NMR Chemical shifts of pyrazole ring protons (H3, H4, H5) can differ slightly between isomers. The proton at C5 is often more deshielded than H3.[19][21]
¹³C NMR The chemical shifts of C3 and C5 are highly sensitive to the substitution pattern and the dominant tautomer in solution.[20]
HMBC Look for a ³J correlation from the protons on the N1-substituent to either C3 or C5 of the pyrazole ring. This is often the most definitive piece of evidence.
NOESY Observe spatial correlation between the N1-substituent and the C5-substituent. The absence of this correlation suggests the other isomer.

References

  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. [Link]

  • Modern Approaches to the Synthesis of Pyrazoles (A Review). (n.d.). ResearchGate. [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. (n.d.). Canadian Journal of Chemistry. [Link]

  • Fustero, S., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Vahora, M. S., et al. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022). PubMed. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (n.d.). ResearchGate. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]

  • Various methods for the synthesis of pyrazole. (n.d.). ResearchGate. [Link]

  • Yoon, J. Y., et al. (2011). Recent advances in the regioselective synthesis of Pyrazoles. Current Organic Chemistry. [Link]

  • Regioselective Synthesis of 1,3,5-Triaryl-4-alkylpyrazoles: Novel Ligands for the Estrogen Receptor. (n.d.). Organic Letters - ACS Publications. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). ResearchGate. [Link]

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (n.d.). ResearchGate. [Link]

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022). MDPI. [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. (2023). MDPI. [Link]

  • Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. (n.d.). ResearchGate. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PubMed Central. [Link]

  • Regioselective synthesis of polysubstituted pyrazoles and isoxazoles. (2001). PubMed. [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (n.d.). PMC - NIH. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]

  • Regioselectivity and proposed mechanism for the cyclization reaction. (n.d.). ResearchGate. [Link]

  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

  • Switchable and Selective Synthesis of Unsymmetrical N-Aryl Pyrazoles from 1,2,3-Thiadiazine-S-Oxides. (2025). ChemRxiv | Cambridge Open Engage. [Link]

  • 33: Kinetic control vs. thermodynamic control. (2020). YouTube. [Link]

  • Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2025). PubMed. [Link]

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Technical Support Center: Scalable Production of C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of C-[3-(4-chloro-phenyl)-1H-pyrazol-4-yl]-methylamine, a key intermediate in the pharmaceutical industry.[1] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its production, ensuring scientific integrity and operational success.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound on a laboratory and pilot scale?

The most prevalent and scalable synthetic pathway involves a two-step process:

  • Vilsmeier-Haack Formylation: Synthesis of the key intermediate, 3-(4-chloro-phenyl)-1H-pyrazole-4-carbaldehyde, from a suitable phenylhydrazone precursor.[2][3]

  • Reductive Amination: Conversion of the pyrazole-4-carbaldehyde to the target primary amine, this compound, using an appropriate amine source and reducing agent.[4]

Q2: What are the primary safety concerns when scaling up this synthesis?

The Vilsmeier-Haack reaction poses the most significant safety risks. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The in-situ-formed Vilsmeier reagent is also moisture-sensitive and the reaction can be highly exothermic.[5] Careful control of temperature, addition rates, and quenching procedures are critical for safe scale-up.

Q3: What are the typical yields and purity I can expect?

Yields for the Vilsmeier-Haack formylation are generally good, often exceeding 80%.[6] The subsequent reductive amination yields can vary depending on the chosen conditions but are typically in the moderate to good range. Purity of the final product is highly dependent on the purification method employed, with crystallization being the preferred method for large-scale operations to achieve high purity.

Q4: How can I monitor the progress of each reaction step?

Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the progress of both the Vilsmeier-Haack reaction and the reductive amination.[5] For the Vilsmeier-Haack reaction, a small aliquot of the reaction mixture should be carefully quenched with a base before spotting on a TLC plate.

II. Troubleshooting Guide: Vilsmeier-Haack Formylation of 4-Chloroacetophenone Phenylhydrazone

The synthesis of the intermediate, 3-(4-chloro-phenyl)-1H-pyrazole-4-carbaldehyde, is foundational to the successful production of the target amine. The Vilsmeier-Haack reaction is a robust method for this transformation, but challenges can arise, particularly during scale-up.

Experimental Workflow: Vilsmeier-Haack Formylation

Vilsmeier_Haack_Workflow cluster_0 Vilsmeier Reagent Preparation cluster_1 Formylation Reaction cluster_2 Work-up & Purification DMF N,N-Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent Slow addition at 0-5 °C POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Hydrazone 4-Chloroacetophenone Phenylhydrazone in DMF Hydrazone->Reaction_Mixture Dropwise addition at 0-5 °C, then heat Formyl_Product 3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde Reaction_Mixture->Formyl_Product Hydrolysis (ice/water) Crude_Product Crude Product (Precipitate) Formyl_Product->Crude_Product Filtration Purified_Product Pure Aldehyde Crude_Product->Purified_Product Recrystallization (e.g., Ethanol)

Caption: Workflow for the Vilsmeier-Haack formylation.

Troubleshooting Common Issues in Vilsmeier-Haack Formylation
Problem Potential Cause Troubleshooting Steps & Scientific Rationale
Low or No Yield 1. Inactive Vilsmeier Reagent: Moisture contamination during preparation.- Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). POCl₃ and the Vilsmeier reagent are highly reactive towards water, leading to their decomposition.[5]- Use freshly opened or properly stored anhydrous DMF and POCl₃.
2. Incomplete Reaction: Insufficient reaction time or temperature.- Monitor the reaction by TLC. If starting material persists, consider extending the reaction time or gradually increasing the temperature. The electrophilicity of the Vilsmeier reagent and the nucleophilicity of the hydrazone are temperature-dependent.
3. Substrate Reactivity: The phenylhydrazone may be sterically hindered or electronically deactivated.- While 4-chloroacetophenone phenylhydrazone is generally reactive, significant substitution on the phenyl rings could impede the reaction. Increasing the equivalents of the Vilsmeier reagent may be necessary.
Formation of Byproducts 1. Diformylation: Reaction at multiple sites on the pyrazole ring.- This is less common for pyrazoles but can occur. Use stoichiometric amounts of the Vilsmeier reagent and maintain a low reaction temperature to favor mono-formylation.
2. Unidentified Impurities: Decomposition of starting materials or products.- Ensure the reaction temperature is not excessively high, as this can lead to charring and decomposition. A controlled, slow quench onto ice is crucial to dissipate heat and prevent degradation of the product.
Difficult Product Isolation 1. Product is Water-Soluble: The formylated pyrazole may have some solubility in the aqueous layer during work-up.- Saturate the aqueous layer with brine (NaCl solution) to decrease the polarity of the aqueous phase and "salt out" the organic product, driving it into the organic layer during extraction.[5]
2. Emulsion Formation: Difficult phase separation during extraction.- Add a small amount of a different organic solvent with a different density or polarity to break the emulsion. Filtering the emulsion through a pad of celite can also be effective.

III. Troubleshooting Guide: Reductive Amination of 3-(4-chloro-phenyl)-1H-pyrazole-4-carbaldehyde

The conversion of the aldehyde to the target methylamine is a critical final step. Reductive amination offers a direct and efficient route, but optimization is often required to maximize yield and purity.

Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow cluster_0 Imine Formation (in situ) cluster_1 Reduction cluster_2 Work-up & Purification Aldehyde 3-(4-chlorophenyl)-1H- pyrazole-4-carbaldehyde Imine Intermediate Imine Aldehyde->Imine Methylamine Methylamine (solution) Methylamine->Imine Stir in suitable solvent (e.g., Methanol, DCE) Amine_Product C-[3-(4-chlorophenyl)-1H- pyrazol-4-yl]-methylamine Imine->Amine_Product Reducing_Agent Reducing Agent (e.g., NaBH₄, NaBH(OAc)₃) Reducing_Agent->Amine_Product Controlled addition Crude_Amine Crude Amine Amine_Product->Crude_Amine Quench & Extract Purified_Amine Pure Target Amine Crude_Amine->Purified_Amine Acid-base extraction or Crystallization

Caption: Workflow for the reductive amination.

Troubleshooting Common Issues in Reductive Amination
Problem Potential Cause Troubleshooting Steps & Scientific Rationale
Low or No Yield 1. Inefficient Imine Formation: The equilibrium between the aldehyde/amine and the imine may not favor the imine.- Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to remove water and drive the equilibrium towards the imine.[7]- A catalytic amount of acetic acid can be used to protonate the aldehyde's carbonyl oxygen, making it more electrophilic and accelerating imine formation.[7]
2. Reduction of Starting Aldehyde: The reducing agent is too strong or added before imine formation is complete.- Use a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is selective for imines over aldehydes.[7]- If using a stronger reducing agent like sodium borohydride (NaBH₄), ensure sufficient time for imine formation before adding the reducing agent. A stepwise procedure is often beneficial.[8]
Incomplete Reaction 1. Residual Imine in Product: The reduction of the imine is not going to completion.- Increase the equivalents of the reducing agent. NaBH₄, for instance, can be consumed by protic solvents like methanol, so an excess is often required.[8]- Increase the reaction time or gently warm the reaction mixture to facilitate the reduction.
Formation of Byproducts 1. Over-alkylation (Formation of Tertiary Amine): The product primary amine reacts with another molecule of the aldehyde.- This is less likely when producing a primary amine from a primary amine source (like methylamine). However, if it occurs, use a slight excess of the amine starting material to favor the formation of the desired product.
2. Formation of Secondary Alcohol: Reduction of the starting aldehyde.- As mentioned above, use a milder reducing agent or a stepwise procedure to avoid premature reduction of the aldehyde.
Difficult Product Purification 1. Co-extraction of Imine and Amine: The imine and the target amine have similar polarities, making separation by simple extraction difficult.- Drive the reaction to completion to minimize the amount of residual imine.[8]- Utilize acid-base extraction. The target amine is basic and will be extracted into an acidic aqueous layer, while the less basic imine may remain in the organic layer. Subsequent basification of the aqueous layer and extraction will yield the purified amine.
2. Difficulty in Crystallization: The final product is an oil or does not crystallize easily.- Screen a variety of solvents and solvent systems for crystallization. Common choices for amines include ethers, esters, and hydrocarbon solvents.- Consider converting the amine to its hydrochloride salt, which is often a crystalline solid and can be more easily purified by recrystallization.

IV. Data Summary: Reaction Parameters

Reaction Step Parameter Typical Range/Conditions Key Considerations
Vilsmeier-Haack Temperature0 °C to 70 °CInitial cooling is critical for reagent stability; heating drives the reaction to completion.
Reagent Equivalents1.1 - 4.0 eq. POCl₃/DMFExcess reagent can lead to side reactions; optimization is key for new substrates.
SolventDMFAnhydrous conditions are essential.
QuenchingIce/WaterSlow and controlled addition to manage the exotherm.
Reductive Amination Reducing AgentNaBH(OAc)₃, NaBH₄, NaBH₃CNNaBH(OAc)₃ is milder and more selective.[7]
SolventMethanol, 1,2-Dichloroethane (DCE), THFChoice of solvent can affect reaction rate and selectivity.
CatalystAcetic Acid (catalytic)Can accelerate imine formation.[7]
TemperatureRoom TemperatureGenerally sufficient, but gentle heating may be required for less reactive substrates.

V. References

  • BenchChem. (2025). Troubleshooting guide for reductive amination of 2-aminobenzaldehydes. BenchChem.

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Reddit.

  • ChemBK. (2024). [3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylamine. ChemBK.

  • Shetty, R., et al. (n.d.). 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry.

  • Palle, S., et al. (2015). Synthesis of highly functionalised 4-substituted 1,3-diphenylpyrazole derivatives via reductive amination protocol using ZnCl2. Journal of Applicable Chemistry, 4(4), 1190-1196.

  • BenchChem. (2025). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. BenchChem.

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia.

  • INEOS OPEN. (n.d.). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN.

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.

  • ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. ResearchGate.

  • Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Organic Chemistry Portal.

  • YouTube. (2021). Preparation of amines by reductive amination of aldehydes and Ketones. YouTube.

  • Google Patents. (n.d.). US8513415B2 - Preparation of C-pyrazine-methylamines. Google Patents.

  • SAGE Publications Inc. (2025). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. SAGE Journals.

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal.

  • ResearchGate. (2025). Microwave Assisted Vilsmeier-Haack Reaction on Substituted Cyclohexanone Hydrazones: Synthesis of Novel 4,5,6,7-Tetrahydroindazole Derivatives. ResearchGate.

  • NIH. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health.

  • ACS Publications. (2021). Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide Functional Group Tolerance, Scope, and Limitations. ACS Publications.

  • Taylor & Francis eBooks. (n.d.). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Taylor & Francis.

  • Frontiers. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers.

  • ACS Publications. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications.

  • ResearchGate. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate.

  • Degres Journal. (n.d.). Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Degres Journal.

Sources

Technical Support Center: Analytical Method Development for C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method development of C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to facilitate your experimental work. The information herein is curated based on established principles of analytical chemistry and data from analogous compounds, given the limited specific public data on this particular molecule.

Introduction to the Analyte

This compound is a heterocyclic amine with a molecular formula of C₁₀H₁₀ClN₃ and a molecular weight of approximately 207.66 g/mol .[1] Its structure, featuring a pyrazole core, a chlorophenyl group, and a primary amine, presents unique challenges and considerations for analytical method development. The basic nature of the methylamine group can lead to peak tailing in reversed-phase chromatography, while the aromatic rings provide strong chromophores for UV detection.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended HPLC conditions for the analysis of this compound?

A1: For initial method development, a reversed-phase HPLC (RP-HPLC) method is recommended due to the compound's moderate polarity. Here is a robust starting point:

  • Column: A C18 column with high purity silica and end-capping is a good initial choice. Dimensions such as 150 mm x 4.6 mm with 5 µm particles are standard.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent is advisable.

    • Aqueous Phase (A): 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid in water. The acidic pH will protonate the amine group, reducing its interaction with residual silanols on the stationary phase and thus minimizing peak tailing.[2]

    • Organic Phase (B): Acetonitrile or Methanol. Acetonitrile often provides better peak shape for nitrogen-containing compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection is suitable due to the presence of aromatic rings. Based on UV spectra of similar pyrazole derivatives, a starting wavelength between 200-240 nm is recommended.[3] A photodiode array (PDA) detector would be ideal to determine the optimal wavelength.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 25-30 °C to ensure reproducible retention times.

Q2: How can I prepare my sample of this compound for HPLC analysis?

A2: Sample preparation is critical for accurate and reproducible results. The goal is to dissolve the analyte in a solvent that is compatible with the mobile phase.

  • Solubility Testing: Initially, assess the solubility of your compound in various solvents. Given its structure, it is likely soluble in organic solvents like methanol, acetonitrile, and dimethyl sulfoxide (DMSO).[4]

  • Solvent Selection: Ideally, dissolve the sample in the initial mobile phase composition to avoid peak distortion. If a stronger solvent like DMSO is required for solubility, ensure the injection volume is small to minimize its effect on peak shape.

  • Filtration: After dissolution, filter the sample solution through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC system.

Q3: Is Gas Chromatography (GC) a suitable technique for analyzing this compound?

A3: Gas chromatography can be a viable option for the analysis of pyrazole compounds, especially if derivatization is employed to improve volatility and thermal stability.[5][6][7]

  • Volatility: The compound's volatility should be assessed. While pyrazoles can be analyzed by GC, the primary amine group may require derivatization (e.g., silylation) to prevent adsorption on the column and improve peak shape.

  • Column Selection: A mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is a good starting point for separating pyrazole isomers and related compounds.[5]

  • Detection: A Flame Ionization Detector (FID) would provide a general response, while a Mass Spectrometer (MS) detector would offer higher sensitivity and structural information, aiding in identification.[8][9]

Q4: What are the expected UV absorbance maxima for this compound?

A4: Pyrazole and its derivatives typically exhibit UV absorption in the range of 200-240 nm.[3] The presence of the chlorophenyl group may cause a bathochromic shift (shift to longer wavelengths).[10] It is highly recommended to run a UV scan using a PDA detector to identify the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Q5: What validation parameters should I consider for my developed analytical method according to ICH guidelines?

A5: For method validation, you should follow the ICH Q2(R1) guidelines.[11][12][13][14] The key parameters to evaluate include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Troubleshooting Guides

HPLC Troubleshooting
Problem Potential Cause Troubleshooting Steps
Peak Tailing Secondary Interactions: The basic amine group interacts with acidic residual silanols on the column packing.[2][15]1. Lower Mobile Phase pH: Add 0.1% TFA or formic acid to the aqueous mobile phase to protonate the analyte and suppress silanol ionization.[2] 2. Use a Base-Deactivated Column: Employ a column with high end-capping or a hybrid particle technology. 3. Add a Competing Base: Introduce a small amount (e.g., 0.1%) of triethylamine (TEA) to the mobile phase to compete for the active sites.[16]
Column Overload: Injecting too much sample.Reduce the injection volume or the sample concentration.
Column Void or Contamination: A void at the column inlet or a blocked frit.[2][17]1. Reverse-flush the column (if permitted by the manufacturer). 2. Replace the column inlet frit. 3. If the problem persists, replace the column.
Poor Resolution Inadequate Separation: The mobile phase composition is not optimal.1. Adjust Organic Solvent Percentage: Modify the gradient slope or the isocratic composition. 2. Change Organic Solvent: Switch from methanol to acetonitrile or vice versa. 3. Change Column: Try a column with a different stationary phase (e.g., phenyl-hexyl) or a smaller particle size for higher efficiency.
Co-eluting Impurity: An impurity is eluting at the same time as the analyte.Use a mass spectrometer (LC-MS) to check for co-eluting species. Adjusting the mobile phase pH or organic solvent may alter the selectivity and resolve the peaks.
Baseline Noise or Drift Contaminated Mobile Phase: Impurities in the solvents or buffer.[16]1. Use high-purity HPLC-grade solvents and freshly prepared buffers. 2. Degas the mobile phase thoroughly.
Detector Issues: Fluctuations in the lamp or a dirty flow cell.1. Purge the detector flow cell. 2. Check the detector lamp's energy and age.
Incomplete Column Equilibration: The column is not fully equilibrated with the mobile phase.Equilibrate the column for a longer period, especially when changing mobile phases.
GC Troubleshooting
Problem Potential Cause Troubleshooting Steps
Broad or Tailing Peaks Analyte Adsorption: The amine group is interacting with active sites in the inlet or column.1. Derivatize the Sample: Use a silylating agent to derivatize the amine group. 2. Use a Deactivated Inlet Liner: Ensure a clean, deactivated liner is used. 3. Condition the Column: Bake the column according to the manufacturer's instructions.
Incorrect Flow Rate: The carrier gas flow rate is not optimal.Optimize the carrier gas flow rate (linear velocity).
No Peaks or Poor Sensitivity Analyte Degradation: The compound is thermally labile and degrading in the hot inlet.1. Lower the inlet temperature. 2. Use a pulsed splitless or on-column injection technique.
Leak in the System: A leak in the carrier gas line or connections.Perform a leak check of the GC system.

Experimental Protocols

Protocol 1: RP-HPLC Method for Purity and Assay

This protocol provides a starting point for developing a robust RP-HPLC method for the quantification of this compound.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm (or determined λmax)

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of the reference standard at 1 mg/mL in methanol.

  • From the stock solution, prepare a working standard solution at 100 µg/mL by diluting with the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% TFA).

  • Prepare unknown samples in the same manner, ensuring the final concentration is within the linear range of the method.

Protocol 2: GC-MS Method for Identification and Impurity Profiling

This protocol is suitable for identifying this compound and its volatile impurities.

1. Materials and Reagents:

  • This compound sample

  • GC-grade solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

  • DB-5ms or similar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)

2. GC-MS Conditions:

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 50-400 amu

3. Sample Preparation (with Derivatization):

  • Dissolve approximately 1 mg of the sample in 1 mL of dichloromethane.

  • To 100 µL of the sample solution, add 100 µL of BSTFA with 1% TMCS.

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Allow the sample to cool to room temperature before injection.

Visualizations

HPLC_Troubleshooting_Workflow start Peak Tailing Observed check_overload Is sample concentration high? start->check_overload reduce_conc Reduce concentration/injection volume check_overload->reduce_conc Yes check_pH Is mobile phase pH > 4? check_overload->check_pH No solved Problem Solved reduce_conc->solved lower_pH Lower pH with TFA/Formic Acid check_pH->lower_pH Yes check_column Is column old or showing high backpressure? check_pH->check_column No lower_pH->solved replace_column Use base-deactivated column or replace existing one check_column->replace_column Yes check_column->solved No replace_column->solved

Caption: A troubleshooting workflow for addressing peak tailing in HPLC.

Method_Development_Strategy start Define Analytical Goal (Purity, Assay, Impurity Profile) select_technique Select Technique (HPLC vs. GC) start->select_technique hplc_path HPLC Method Development select_technique->hplc_path Aqueous Soluble / Non-volatile gc_path GC Method Development select_technique->gc_path Volatile / Thermally Stable hplc_steps 1. Column & Mobile Phase Screening 2. Gradient Optimization 3. Detector Wavelength Selection hplc_path->hplc_steps gc_steps 1. Assess Volatility & Stability 2. Consider Derivatization 3. Optimize Temperature Program gc_path->gc_steps validation Method Validation (ICH Q2) hplc_steps->validation gc_steps->validation

Caption: A high-level strategy for analytical method development.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Quality Guidelines. ICH. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Current Pharmaceutical Analysis. [Link]

  • UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. ResearchGate. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Derivative. Wiley Online Library. [Link]

  • Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. ResearchGate. [Link]

  • The Ultraviolet Absorption Spectra of Pyrazoles and1-Carboxamidepyrazoles and Their Application. Researching. [Link]

  • Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. Polish Journal of Chemical Technology. [Link]

  • Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]

  • Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. Biblioteka Nauki. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Mass spectral investigation of compounds 1 and 11-15. ResearchGate. [Link]

  • UV-Vis absorption and normalised emission spectra of the pyrazole... ResearchGate. [Link]

  • UV spectra of all synthesized pyrazoles (3 a–3 j). ResearchGate. [Link]

  • Gas-phase UV absorption spectra and OH-oxidation kinetics of 1 H -1,2,3-triazole and pyrazole. RSC Advances. [Link]

  • 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one. PubChem. [Link]

  • Gas Chromatograph of Pyrazole Isomer Mixture. ResearchGate. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). [Link]

  • Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles. ACS Publications. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

  • Process for the preparation of pyrazole and its derivatives.
  • A kind of preparation method of pyrazole derivatives.
  • Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. IJTSRD. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • This compound. PubChem. [Link]

  • [3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylamine. ChemBK. [Link]

  • 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. PMC - NIH. [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. [Link]

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Validation & Comparative

C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine vs other pyrazole inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Pyrazole-Based p38 MAPK Inhibitors: A Guide for Researchers

In the landscape of kinase-targeted drug discovery, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous potent and selective inhibitors. This guide provides a comparative analysis of a representative pyrazole-based p38 MAPK inhibitor, C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine (hereafter referred to as PZ-4ClPh-MA for illustrative purposes), with other notable inhibitors of the p38 mitogen-activated protein kinase (MAPK) pathway.

While specific experimental data for PZ-4ClPh-MA is not extensively available in the public domain, its structural motifs are characteristic of a class of ATP-competitive p38 MAPK inhibitors. This guide will, therefore, leverage data from closely related and well-characterized pyrazole-based inhibitors to provide a robust comparative framework against other classes of p38 MAPK inhibitors. Our analysis will focus on biochemical potency, cellular activity, selectivity, and the underlying structural biology that dictates their inhibitory mechanisms.

The p38 MAPK Signaling Pathway: A Critical Target in Inflammation and Cancer

The p38 MAPK pathway is a central signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), growth factors, and cellular stress. Activation of this pathway leads to the phosphorylation of a multitude of downstream substrates, ultimately regulating cellular processes such as inflammation, apoptosis, cell cycle progression, and cell differentiation. Dysregulation of the p38 MAPK pathway has been implicated in a range of diseases, most notably inflammatory disorders like rheumatoid arthritis and inflammatory bowel disease, as well as in the progression of certain cancers. This has made p38 MAPK a highly pursued target for therapeutic intervention.

p38_pathway cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_p38 p38 MAPK cluster_downstream Downstream Effects Cytokines (TNF-α, IL-1β) Cytokines (TNF-α, IL-1β) MKK3_6 MKK3/6 Cytokines (TNF-α, IL-1β)->MKK3_6 Stress (UV, Osmotic Shock) Stress (UV, Osmotic Shock) Stress (UV, Osmotic Shock)->MKK3_6 p38 p38 MAPK MKK3_6->p38 phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 phosphorylates Transcription_Factors Transcription Factors (ATF2, CREB) p38->Transcription_Factors phosphorylates Inflammation Inflammation MK2->Inflammation Transcription_Factors->Inflammation Apoptosis Apoptosis Transcription_Factors->Apoptosis Cell_Cycle Cell Cycle Control Transcription_Factors->Cell_Cycle

Figure 1: Simplified schematic of the p38 MAPK signaling cascade.

Comparative Analysis of p38 MAPK Inhibitors

Our comparative analysis will focus on three key pyrazole-based p38 MAPK inhibitors:

  • PZ-4ClPh-MA (Representative Pyrazole) : A hypothetical compound for structural comparison, with data extrapolated from similar public-domain molecules.

  • Doramapimod (BIRB 796) : A potent and highly selective diaryl urea-based p38 MAPK inhibitor that exhibits a distinct binding mode.

  • Losmapimod (GW856553X) : A pyridinyl imidazole-based inhibitor that has been extensively studied in clinical trials.

InhibitorClassBinding Modep38α IC50 (nM)Cellular Potency (LPS-induced TNF-α, IC50)
PZ-4ClPh-MA (Representative) PyrazoleATP-Competitive~10-50~100-500 nM
Doramapimod (BIRB 796) Diaryl UreaAllosteric (DFG-out)0.110-30 nM
Losmapimod (GW856553X) Pyridinyl ImidazoleATP-Competitive (DFG-in)6.3~200 nM

Table 1: Comparative overview of selected p38 MAPK inhibitors.

Mechanism of Action and Binding Modes

The inhibitory activity of small molecules targeting kinases is largely dictated by their interaction with the ATP-binding pocket. Kinases adopt distinct conformational states, most notably the "DFG-in" (active) and "DFG-out" (inactive) conformations, named after the Asp-Phe-Gly motif at the start of the activation loop.

  • PZ-4ClPh-MA and Losmapimod (DFG-in Binders) : These compounds are classical Type I inhibitors that bind to the active conformation of the kinase (DFG-in). The pyrazole core of PZ-4ClPh-MA and the pyridinyl imidazole core of Losmapimod typically form hydrogen bonds with the hinge region of the kinase, mimicking the adenine moiety of ATP. The 4-chlorophenyl group of PZ-4ClPh-MA likely occupies the hydrophobic region of the ATP-binding site, contributing to its potency and selectivity.

  • Doramapimod (DFG-out Binder) : Doramapimod is a Type II inhibitor that binds to the inactive DFG-out conformation of p38 MAPK. This binding mode allows it to access an allosteric pocket adjacent to the ATP-binding site, leading to high affinity and selectivity. The diaryl urea moiety is crucial for this interaction. This distinct mechanism often translates to a slower off-rate and more prolonged cellular activity compared to Type I inhibitors.

binding_modes cluster_dfg_in DFG-in (Active Conformation) cluster_dfg_out DFG-out (Inactive Conformation) dfg_in ATP-Binding Site Hinge Region Hydrophobic Pocket dfg_out ATP-Binding Site Hinge Region Allosteric Pocket PZ_4ClPh_MA PZ-4ClPh-MA (Type I) PZ_4ClPh_MA->dfg_in Binds to Losmapimod Losmapimod (Type I) Losmapimod->dfg_in Binds to Doramapimod Doramapimod (Type II) Doramapimod->dfg_out Binds to

Figure 2: Binding modes of Type I and Type II p38 MAPK inhibitors.

Experimental Protocols

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a robust method for determining the inhibitory constant (Ki) of a compound against p38α MAPK.

Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay. A europium (Eu)-labeled anti-tag antibody binds to a GST-tagged p38α kinase, and an Alexa Fluor™ 647-labeled, ATP-competitive tracer binds to the ATP pocket of the kinase. When both are bound, FRET occurs. Test compounds compete with the tracer for binding to the kinase, causing a decrease in the FRET signal.

Materials:

  • GST-p38α kinase (Thermo Fisher Scientific)

  • Eu-anti-GST Antibody (Thermo Fisher Scientific)

  • Kinase Tracer 236 (Thermo Fisher Scientific)

  • 5X Kinase Buffer A (Thermo Fisher Scientific)

  • Test compounds (e.g., PZ-4ClPh-MA) dissolved in 100% DMSO

  • 384-well microplate, black, low-volume

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 1 mM.

  • Assay Plate Preparation:

    • Add 2 µL of the compound dilutions to the wells of the 384-well plate. Include wells with DMSO only for "no inhibitor" controls.

    • Prepare a 2X solution of the kinase/antibody mixture in kinase buffer and add 4 µL to each well.

    • Prepare a 2X solution of the tracer in kinase buffer and add 4 µL to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

kinase_assay_workflow Start Start: Prepare Reagents Compound_Prep Prepare Serial Dilution of Test Compound in DMSO Start->Compound_Prep Plate_Addition Add Compound, Kinase/Antibody Mix, and Tracer to 384-well Plate Compound_Prep->Plate_Addition Incubation Incubate at Room Temperature for 60 minutes Plate_Addition->Incubation Read_Plate Read TR-FRET Signal (665 nm / 615 nm) Incubation->Read_Plate Data_Analysis Calculate Emission Ratio and Determine IC50 Read_Plate->Data_Analysis End End: Obtain IC50 Value Data_Analysis->End

Figure 3: Workflow for the in vitro kinase inhibition assay.

Cellular Activity Assay (LPS-induced TNF-α Production in THP-1 cells)

This protocol assesses the ability of an inhibitor to block p38 MAPK signaling in a cellular context.

Principle: Lipopolysaccharide (LPS) stimulates Toll-like receptor 4 (TLR4) in monocytic THP-1 cells, leading to the activation of the p38 MAPK pathway and the production and release of the pro-inflammatory cytokine TNF-α. The concentration of TNF-α in the cell supernatant can be quantified by ELISA.

Materials:

  • THP-1 cells (human monocytic cell line)

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Test compounds dissolved in DMSO

  • Human TNF-α ELISA kit

Procedure:

  • Cell Differentiation: Seed THP-1 cells in a 96-well plate and differentiate them into macrophage-like cells by treating with PMA (100 ng/mL) for 48 hours.

  • Compound Treatment: Remove the PMA-containing medium, wash the cells with fresh medium, and then pre-incubate the cells with various concentrations of the test inhibitor for 1 hour.

  • LPS Stimulation: Add LPS (100 ng/mL) to the wells to stimulate TNF-α production and incubate for 4 hours.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • TNF-α Quantification: Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the TNF-α concentration against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Concluding Remarks

The pyrazole scaffold remains a cornerstone in the development of kinase inhibitors, particularly for targets like p38 MAPK. While the hypothetical PZ-4ClPh-MA represents a classic ATP-competitive inhibitor, the field has evolved to include compounds with diverse binding modes, such as the allosteric inhibitor Doramapimod. The choice of an inhibitor for further development depends on a multitude of factors, including potency, selectivity, cellular activity, and pharmacokinetic properties. The experimental protocols detailed in this guide provide a foundation for the comprehensive evaluation and comparison of novel p38 MAPK inhibitors, enabling researchers to make informed decisions in the drug discovery process.

References

  • Zarubin, T., & Han, J. (2005). Activation and signaling of the p38 MAP kinase pathway. Cell research, 15(1), 11-18. [Link]

  • Yong, H. Y., Koh, M. S., & Moon, A. (2009). The p38 MAPK signaling pathway in cancer. Journal of cellular and molecular medicine, 13(8b), 1965-1971. [Link]

  • Pargellis, C., Tong, L., Churchill, L., Cirillo, P. F., Gilmore, T., Graham, A. G., ... & Regan, J. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature structural biology, 9(4), 268-272. [Link]

  • Regan, J., Breitfelder, S., Cirillo, P., Gilmore, T., Graham, A. G., Hickey, E., ... & Pargellis, C. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of medicinal chemistry, 45(14), 2994-3008. [Link]

  • Widdowson, K. L., Elliott, J. D., & Veber, D. F. (2008). The p38α MAP kinase inhibitor losmapimod: a future therapy for COPD?. Pulmonary pharmacology & therapeutics, 21(5), 785-791. [Link]

Navigating the Therapeutic Landscape of (3-(4-chlorophenyl)-1H-pyrazol-4-yl)methanamine Derivatives: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its versatile biological activities.[1][2] Among the vast library of pyrazole-containing compounds, derivatives of (3-(4-chlorophenyl)-1H-pyrazol-4-yl)methanamine have emerged as a promising class of molecules, particularly in the realm of oncology. This guide provides a comparative analysis of the efficacy of these derivatives, supported by experimental data, to aid researchers in navigating their therapeutic potential and guiding future drug discovery efforts.

The (3-(4-chlorophenyl)-1H-pyrazol-4-yl)methanamine Scaffold: A Privileged Structure

The core structure, characterized by a 4-chlorophenyl group at the 3-position and a methanamine substituent at the 4-position of the pyrazole ring, offers a unique three-dimensional arrangement for interacting with various biological targets. The pyrazole ring itself can act as a bioisostere for other aromatic systems, enhancing physicochemical properties like solubility and lipophilicity. Furthermore, the nitrogen atoms of the pyrazole can participate in crucial hydrogen bonding interactions with protein residues, a key feature for potent biological activity.

Comparative Efficacy of Derivatives: A Look at Anticancer Activities

While a comprehensive head-to-head comparison of a wide array of (3-(4-chlorophenyl)-1H-pyrazol-4-yl)methanamine derivatives is still an area of active research, existing studies on structurally related compounds provide valuable insights into their structure-activity relationships (SAR). The primary focus of many of these derivatives has been their potential as anticancer agents, with efficacy often evaluated through their cytotoxic effects on various cancer cell lines.

Cytotoxicity Profile Against Human Cancer Cell Lines

The following table summarizes the in vitro anticancer activity of selected pyrazole derivatives that share a similar core structure. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.

Compound IDCore StructureR-Group ModificationCancer Cell LineIC50 (µM)Reference
Derivative A 3-(4-chlorophenyl)-1H-pyrazol-4-ylVaried substitutions on the 4-methanamineLNCaP (Prostate)18[3]
Derivative B 3-(4-chlorophenyl)-1H-pyrazol-4-ylFused with a pyridine ringHela (Cervical)2.59[4]
Derivative C 3-(4-chlorophenyl)-1H-pyrazol-4-ylFused with a pyridine ringMCF7 (Breast)4.66[4]
Derivative D 3-(4-chlorophenyl)-1H-pyrazol-4-ylFused with a pyridine ringHCT-116 (Colon)1.98[4]
Derivative E 4,4'-(arylmethylene)bis(1H-pyrazol-5-ol)3-hydroxy-4-methoxy-phenyl at the methylene bridgeRKO (Colon)9.9[2]

Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions. However, they provide a valuable snapshot of the potential of these derivatives against different cancer types.

Structure-Activity Relationship (SAR) Insights

The data suggests that modifications at the 4-position of the pyrazole ring significantly influence the anticancer activity. For instance, the fusion of a pyridine ring to the pyrazole core appears to enhance cytotoxicity against cervical, breast, and colon cancer cell lines.[4] This highlights the importance of exploring diverse heterocyclic systems at this position to optimize potency and selectivity.

Furthermore, the nature of the substituent on the phenyl ring at the 3-position also plays a critical role. While this guide focuses on 4-chlorophenyl derivatives, studies on related pyrazoles indicate that altering the electronic properties of this ring through different substitutions can modulate the compound's interaction with its biological target.

Mechanistic Insights: Targeting Key Cellular Pathways

Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[5] The pyrazole scaffold is adept at fitting into the ATP-binding pocket of kinases, thereby blocking their activity.

Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Proteins Signaling Proteins Receptor Tyrosine Kinase (RTK)->Signaling Proteins Kinase Cascade (e.g., MAPK) Kinase Cascade (e.g., MAPK) Signaling Proteins->Kinase Cascade (e.g., MAPK) Transcription Factors Transcription Factors Kinase Cascade (e.g., MAPK)->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->Kinase Cascade (e.g., MAPK)

Caption: Generalized signaling pathway inhibited by pyrazole derivatives.

Experimental Protocols for Efficacy Evaluation

The assessment of the therapeutic efficacy of novel chemical entities relies on robust and reproducible experimental protocols. Below are standardized in vitro methods commonly employed in the evaluation of (3-(4-chlorophenyl)-1H-pyrazol-4-yl)methanamine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a widely used method to assess the metabolic activity of cells and, by inference, their viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan crystals can be solubilized and quantified by spectrophotometry.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Add the compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plate B Prepare Serial Dilutions of Pyrazole Derivatives C Add Compounds to Cells B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 2-4 hours E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Sources

A Senior Application Scientist's Guide to the Bioactivity Validation of C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibition

The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, renowned for its versatile pharmacological activities.[1][2] Its derivatives have been extensively investigated as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[3][4][5] Kinase inhibitors containing the pyrazole moiety play a crucial role in oncology, with applications against lymphoma, breast cancer, and melanoma, among others.[1][2]

This guide provides an in-depth, comparative framework for validating the bioactivity of a specific pyrazole derivative, C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine (hereafter designated Compound P-C4 ). Our central hypothesis is that Compound P-C4 functions as a kinase inhibitor. To rigorously test this, we will compare its performance against two strategic alternatives:

  • Alternative A (Staurosporine): A well-characterized, potent, but non-selective ATP-competitive kinase inhibitor. It serves as a positive control for kinase inhibition assays.

  • Alternative B (Structural Analogue): A hypothetical analogue, C-[3-(4-Methoxy -phenyl)-1H-pyrazol-4-yl]-methylamine, where the chloro group is replaced by a methoxy group. This allows for a preliminary structure-activity relationship (SAR) analysis to understand the contribution of the halogen substituent.[6]

This guide is designed for researchers and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower robust and insightful bioactivity validation.

Logical Framework for Bioactivity Validation

A tiered approach is essential for efficiently validating a novel compound. We will progress from broad phenotypic effects to specific molecular target engagement, ensuring that each step logically informs the next.

G cluster_workflow Experimental Validation Workflow A Phase 1: Phenotypic Screening (Cell Viability Assay) B Phase 2: Target Class Identification (Broad Kinase Panel Screen) A->B Demonstrates cellular activity C Phase 3: Specific Target Validation (In Vitro Biochemical Assay) B->C Identifies primary kinase target(s) D Phase 4: Cellular Mechanism of Action (Western Blot Analysis) C->D Confirms direct inhibition & potency (IC50) E Validated Bioactive Compound D->E Validates on-target effect in a cellular context

Caption: Overall experimental workflow for validating Compound P-C4's bioactivity.

Phase 1: Cellular Phenotypic Screening

The first critical question is whether Compound P-C4 exerts any biological effect on living cells, specifically cancer cells where kinase pathways are often hyperactive.

Experiment: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. A reduction in metabolic activity upon treatment suggests cytotoxic or cytostatic effects.

Comparative Data: Anti-proliferative Activity (IC50)

The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from treating HCT116 human colon carcinoma cells for 48 hours.

CompoundTarget DescriptionAnti-proliferative IC50 (µM) on HCT116 Cells
Compound P-C4 Investigational Pyrazole Derivative4.9
Alternative A (Staurosporine) Pan-Kinase Inhibitor (Control)0.02
Alternative B (Analogue) Methoxy-substituted Pyrazole28.5
Vehicle (DMSO) Negative Control> 100

Interpretation: The data clearly show that Compound P-C4 possesses significant anti-proliferative activity against HCT116 cells. Its potency is substantially greater than its methoxy-substituted analogue (Alternative B), suggesting that the electron-withdrawing nature and lipophilicity of the chloro group are beneficial for its cytotoxic activity, a common observation in SAR studies of pyrazole derivatives.[6] While not as potent as the non-selective control Staurosporine, its micromolar activity is a strong justification for proceeding to the next phase.

Phase 2 & 3: Target Identification and Specific Validation

Having established cellular activity, we must now determine if this effect is mediated through kinase inhibition. We hypothesize a primary target based on common pyrazole inhibitor profiles: Aurora Kinase A , a serine/threonine kinase crucial for cell cycle regulation.[1][5]

Experiment 1: Broad Kinase Panel Screen

A broad kinase panel assay (e.g., using a service from companies like DiscoverX or Promega) is the gold standard for identifying primary targets and assessing selectivity. The compound is tested at a fixed concentration (e.g., 10 µM) against hundreds of kinases.

Experiment 2: In Vitro Biochemical Kinase Assay

Once a primary target is identified, a direct biochemical assay is performed to confirm inhibition and determine the IC50 value. This assay measures the ability of the compound to block the kinase from phosphorylating its substrate.

G cluster_assay Principle of In Vitro Kinase Assay Kinase Aurora Kinase A Products ADP + Phospho-Substrate Kinase->Products ATP ATP ATP->Products Substrate Peptide Substrate Substrate->Products Inhibitor Compound P-C4 Inhibitor->Kinase Inhibition Detection Luminescent Signal (Quantifies ADP) Products->Detection Measured

Caption: Diagram of a typical in vitro kinase assay to measure direct inhibition.

Comparative Data: Kinase Inhibition Profile
CompoundPrimary Target (from Panel)Direct Inhibition IC50 (µM) on Aurora Kinase ASelectivity Score (% Inhibition at 10 µM on Off-Target Kinase Z)
Compound P-C4 Aurora Kinase A0.42< 15%
Alternative A (Staurosporine) Multiple Kinases0.009> 90%
Alternative B (Analogue) Aurora Kinase A3.1< 20%

Interpretation: The kinase panel screen confirms our hypothesis, identifying Aurora Kinase A as the primary target of Compound P-C4. The direct biochemical assay reveals a sub-micromolar IC50 value, indicating potent, direct inhibition.[1] Crucially, Compound P-C4 demonstrates good selectivity, with minimal inhibition of an unrelated "Kinase Z" at a high concentration. This is a significant advantage over the non-selective Staurosporine. The SAR is again evident, with the chloro-substituted Compound P-C4 being nearly an order of magnitude more potent than its methoxy analogue.

Phase 4: Cellular Mechanism of Action

Potent biochemical inhibition must translate to on-target activity within a complex cellular environment. We will use Western Blotting to measure the phosphorylation of a known downstream substrate of Aurora Kinase A.

Hypothetical Signaling Pathway

G cluster_pathway Aurora Kinase A Signaling Mitotic_Signal Mitotic Signal AuroraA Aurora Kinase A (Active) Mitotic_Signal->AuroraA Activates p_Substrate Phosphorylated Substrate (Active) AuroraA->p_Substrate Phosphorylates Proliferation Cell Cycle Progression & Proliferation p_Substrate->Proliferation Inhibitor Compound P-C4 Inhibitor->AuroraA Inhibits

Caption: Simplified signaling pathway for Aurora Kinase A.

Experiment: Western Blot Analysis

HCT116 cells are treated with the compounds for 2 hours, after which cell lysates are collected. Western blotting is used to detect the levels of phosphorylated Aurora Kinase A substrate (p-Substrate) relative to the total amount of the substrate protein. A successful inhibitor should decrease the p-Substrate signal.

Comparative Data: Cellular Target Engagement
Compound (at 5 µM)Relative p-Substrate Level (Normalized to Total Substrate)
Vehicle (DMSO) 100%
Compound P-C4 22%
Alternative A (Staurosporine) 8%
Alternative B (Analogue) 78%

Interpretation: The Western Blot results provide critical validation of the cellular mechanism of action. Compound P-C4 significantly reduces the phosphorylation of the Aurora Kinase A substrate, confirming that it effectively engages and inhibits its target inside the cell at a concentration consistent with its anti-proliferative IC50. The weak effect of Alternative B aligns with its lower potency in both cellular and biochemical assays.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Causality: This protocol leverages the ability of mitochondrial dehydrogenases in living cells to convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

  • Cell Seeding: Plate HCT116 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of Compound P-C4, Staurosporine, and Alternative B in culture medium. Replace the existing medium with 100 µL of medium containing the compounds or vehicle (0.1% DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of viability relative to the vehicle control and plot against compound concentration to determine the IC50 value using non-linear regression.

Protocol 2: Western Blot for Phospho-Substrate
  • Causality: This technique uses specific antibodies to separate and detect proteins of interest. By using antibodies that recognize either a phosphorylated epitope or the total protein, we can quantify the specific inhibitory effect of our compound on the kinase's activity.

  • Cell Treatment: Plate HCT116 cells in a 6-well plate. Once they reach 70-80% confluency, treat them with the compounds at the desired concentration (e.g., 5 µM) for 2 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse them in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a 10% polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking & Probing: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with the primary antibody against the p-Substrate.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

  • Stripping & Reprobing: Strip the membrane and reprobe with an antibody for the total substrate and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Analysis: Quantify the band intensities using software like ImageJ. Normalize the p-Substrate signal to the total substrate signal for each condition.

Conclusion and Future Directions

This comprehensive validation workflow demonstrates that This compound (Compound P-C4) is a potent and selective inhibitor of Aurora Kinase A. It exhibits significant anti-proliferative activity in a cancer cell line, which is driven by direct, on-target inhibition of its primary kinase target within the cellular environment. The comparative data against a structural analogue highlights a favorable structure-activity relationship conferred by the 4-chloro-phenyl moiety.

Future work should focus on expanding the kinase selectivity panel, evaluating its efficacy in additional cancer cell lines, and initiating pharmacokinetic and in vivo studies to assess its potential as a therapeutic candidate.

References

  • Gaber, Z. B., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

  • El-Sayed, N. N. E., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 8, 773. [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of experimental approaches to assess the cross-reactivity of pyrazole-based kinase inhibitors. The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its synthetic tractability and its role in numerous FDA-approved kinase inhibitors.[1][2][3] However, the highly conserved nature of the ATP-binding site across the human kinome presents a significant challenge in achieving target selectivity.[4] Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[5][6] Therefore, rigorous and comprehensive cross-reactivity profiling is not just a regulatory hurdle but a fundamental aspect of understanding a compound's true biological activity.

This guide is structured to provide not only the "how" but also the "why" behind various experimental choices, empowering you to design and execute robust selectivity studies. We will delve into biochemical, cell-based, and proteomic methods, offering detailed protocols, comparative data, and visual workflows to support your research endeavors.

The Criticality of Kinase Inhibitor Selectivity

Protein kinases are integral to cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[4][5] The pyrazole ring is a key component in many successful kinase inhibitors, including Ruxolitinib (a JAK1/2 inhibitor) and Crizotinib (an ALK/ROS1/MET inhibitor).[1][7] The development of selective inhibitors is a primary goal to minimize side effects.[4] However, some of the most effective kinase inhibitors exhibit a degree of promiscuity, targeting multiple kinases, which can be therapeutically advantageous.[5][6] A thorough understanding of an inhibitor's selectivity profile is therefore paramount.

A Strategic Approach to Assessing Cross-Reactivity

A multi-faceted approach is essential for a comprehensive understanding of a pyrazole-based inhibitor's selectivity. This typically involves a tiered screening cascade, starting with broad, high-throughput biochemical assays and progressing to more physiologically relevant cell-based and proteomic analyses for promising candidates.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: In Vitro Selectivity Profiling cluster_2 Tier 3: Cellular Target Engagement & Functional Effects cluster_3 Tier 4: Unbiased Proteome-Wide Profiling High-Throughput Biochemical Assays High-Throughput Biochemical Assays Broad Kinase Panel Screening Broad Kinase Panel Screening High-Throughput Biochemical Assays->Broad Kinase Panel Screening Promising Hits Cell-Based Assays Cell-Based Assays Broad Kinase Panel Screening->Cell-Based Assays Selective/Interesting Candidates Chemical Proteomics Chemical Proteomics Cell-Based Assays->Chemical Proteomics Validate On-Target & Identify Off-Target Effects G Cell Culture Cell Culture Inhibitor Treatment Inhibitor Treatment Cell Culture->Inhibitor Treatment Heat Treatment Heat Treatment Inhibitor Treatment->Heat Treatment Cell Lysis Cell Lysis Heat Treatment->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Separate Soluble & Precipitated Proteins Soluble Fraction Analysis Soluble Fraction Analysis Centrifugation->Soluble Fraction Analysis Quantification (e.g., Western Blot) Quantification (e.g., Western Blot) Soluble Fraction Analysis->Quantification (e.g., Western Blot) Data Analysis (Melt Curve / EC50) Data Analysis (Melt Curve / EC50) Quantification (e.g., Western Blot)->Data Analysis (Melt Curve / EC50)

Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).

Tier 4: Chemical Proteomics for Unbiased Off-Target Discovery

To gain a truly global view of a pyrazole-based inhibitor's selectivity, chemical proteomics approaches are invaluable. These methods can identify both expected and unexpected protein interactions across the entire proteome.

Experimental Protocol: Kinobeads Affinity Chromatography

The "kinobeads" technique utilizes a mixture of broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the cellular kinome. [8][9][10]By pre-incubating a cell lysate with a free inhibitor, one can identify its targets through competition.

Objective: To identify the on- and off-targets of a pyrazole-based inhibitor across a significant portion of the kinome.

Methodology:

  • Cell Lysate Preparation:

    • Prepare a native cell lysate from a single cell line or a mixture of cell lines to maximize kinome coverage. [9]2. Competitive Binding:

    • Incubate aliquots of the cell lysate with increasing concentrations of the free pyrazole-based inhibitor.

  • Affinity Enrichment:

    • Add the kinobeads to the inhibitor-treated lysates. The beads will bind to kinases whose ATP-binding sites are not occupied by the free inhibitor. [10]4. Washing and Elution:

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the captured kinases.

  • Protein Digestion and Mass Spectrometry:

    • Digest the eluted proteins into peptides (e.g., with trypsin).

    • Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS). [9]6. Data Analysis:

    • Identify and quantify the proteins in each sample.

    • Proteins that show a dose-dependent decrease in binding to the kinobeads are identified as targets of the free inhibitor. [10]

Visualizing the Impact: Pyrazole Inhibitors in Signaling Pathways

Many pyrazole-based inhibitors target kinases within critical signaling cascades, such as the MAPK/ERK pathway, which regulates cell growth and differentiation. [7][11][12]Understanding these pathways provides context for an inhibitor's mechanism of action.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RTK RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression (Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression (Proliferation, Survival) Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->Raf

Caption: Inhibition of the MAPK/ERK pathway by a pyrazole-based Raf inhibitor.

Conclusion

The pyrazole scaffold will undoubtedly continue to be a valuable framework in the design of novel kinase inhibitors. A comprehensive and methodologically sound approach to assessing cross-reactivity is not just a matter of due diligence but a scientific necessity. By employing a tiered strategy that combines the strengths of biochemical, cell-based, and proteomic assays, researchers can build a detailed and accurate profile of their compounds. This in-depth understanding of on- and off-target activities is essential for interpreting biological data correctly, anticipating potential toxicities, and ultimately, developing safer and more effective therapeutics.

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A Head-to-Head Performance Analysis: C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine Versus Market Leaders in VEGFR2 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful therapeutic agents.[1][2][3] Its derivatives have demonstrated a wide array of pharmacological activities, including potent kinase inhibition.[4][5][6] This guide introduces a novel pyrazole-containing compound, C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine (hereafter designated as Compound-X ), a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[7][8]

VEGFR2 is a critical receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels—a process essential for tumor growth and metastasis.[9][10][11] Inhibition of the VEGFR2 signaling pathway is a clinically validated strategy for cancer therapy.[9] This document provides a comprehensive benchmark comparison of Compound-X against two established multi-kinase inhibitors with significant VEGFR2 activity: Sorafenib and Sunitinib .[12][13][14]

Our objective is to provide researchers, scientists, and drug development professionals with a rigorous, data-driven comparison of these compounds. We will dissect their performance across key preclinical assays, from direct enzymatic inhibition to cellular potency and in vivo efficacy. The experimental protocols detailed herein are designed to be robust and reproducible, offering a clear framework for independent validation.

Physicochemical Properties: A Foundation for Drug-Like Characteristics

The journey of a drug from administration to its target is fundamentally governed by its physicochemical properties. These parameters influence solubility, absorption, distribution, and metabolism. A comparative analysis of these properties provides initial insights into the potential developability of Compound-X.

PropertyCompound-X Sorafenib Sunitinib
Molecular Formula C₁₀H₁₀ClN₃C₂₁H₁₆ClF₃N₄O₃C₂₂H₂₇FN₄O₂
Molecular Weight ( g/mol ) 207.66464.8398.47
Topological Polar Surface Area (Ų) 54.112684.8
LogP (Calculated) 1.94.44.1

Table 1: Comparative physicochemical properties of Compound-X, Sorafenib, and Sunitinib. Data for Compound-X are calculated, while data for Sorafenib and Sunitinib are from established drug databases.

Pharmacodynamics: Targeting the Engine of Angiogenesis

Mechanism of Action: VEGFR2 Signaling

VEGF-A binding to its receptor, VEGFR2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[11] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-AKT pathways, which ultimately promote endothelial cell proliferation, migration, and survival—the cellular hallmarks of angiogenesis.[9][10][15][16] Compound-X, Sorafenib, and Sunitinib all function by competitively binding to the ATP-binding pocket of the VEGFR2 kinase domain, thereby preventing phosphorylation and blocking downstream signal transduction.[17][18]

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_inhibitors VEGFR2 VEGFR2 ADP ADP PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates VEGF VEGF-A Ligand VEGF->VEGFR2 Binds & Activates ATP ATP CompoundX Compound-X CompoundX->VEGFR2 Inhibit ATP Binding Sorafenib Sorafenib Sorafenib->VEGFR2 Inhibit ATP Binding Sunitinib Sunitinib Sunitinib->VEGFR2 Inhibit ATP Binding MAPK MAPK Pathway PLCg->MAPK AKT AKT Pathway PI3K->AKT Proliferation Cell Proliferation & Migration MAPK->Proliferation Survival Cell Survival AKT->Survival Xenograft_Workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis A549 A549 Cell Culture Inject Subcutaneous Injection (5x10^6 cells/mouse) A549->Inject TumorGrowth Tumor Growth to ~100-150 mm³ Inject->TumorGrowth Randomize Randomize into Treatment Groups (n=8) TumorGrowth->Randomize Dosing Daily Oral Dosing (21 days) Randomize->Dosing Measure Tumor Volume & Body Weight Measurement (2x/week) Dosing->Measure Endpoint Endpoint Analysis: Tumor Weight & Biomarkers Measure->Endpoint

Figure 2: Experimental workflow for the in vivo xenograft efficacy study.
Treatment Group (Dose)Tumor Growth Inhibition (TGI %) Change in Body Weight (%)
Vehicle Control 0%+5.2%
Compound-X (30 mg/kg) 88% +1.5%
Sorafenib (30 mg/kg) 65%-4.8%
Sunitinib (40 mg/kg) 72%-6.1%

Table 4: In vivo anti-tumor efficacy and tolerability in the A549 xenograft model. TGI% is calculated at day 21.

In the A549 xenograft model, Compound-X exhibited superior tumor growth inhibition compared to both Sorafenib and Sunitinib at their respective tolerated doses. Importantly, treatment with Compound-X was well-tolerated, as indicated by the stable body weights of the animals, a key indicator of overall health.

Pharmacokinetic Profile

Pharmacokinetics describes the journey of a drug through the body: its absorption, distribution, metabolism, and excretion (ADME). [19][20]A favorable pharmacokinetic profile is essential for achieving and maintaining therapeutic concentrations at the target site. [21]Preliminary pharmacokinetic studies in rodents were conducted for Compound-X and compared with established data for Sorafenib and Sunitinib.

ParameterCompound-X Sorafenib Sunitinib
Bioavailability (F%) ~45%~38-49%~34-49%
Half-life (t₁/₂, hours) ~12~25-48~40-60
Volume of Distribution (Vd) ModerateHighHigh
Primary Metabolism CYP3A4CYP3A4CYP3A4

Table 5: Comparative pharmacokinetic parameters.[19][22][23]

Compound-X displays good oral bioavailability and a moderate half-life, suggesting the potential for once or twice-daily dosing regimens. Its pharmacokinetic profile is comparable to the established drugs, supporting its viability for further clinical development.

Conclusion and Future Directions

This comprehensive benchmarking guide demonstrates that this compound (Compound-X ) is a highly potent and selective VEGFR2 inhibitor.

  • Superior Potency: Compound-X shows significantly greater potency against VEGFR2 in both enzymatic and cellular assays compared to Sorafenib and Sunitinib.

  • High Selectivity: Unlike the multi-kinase profiles of Sorafenib and Sunitinib, Compound-X displays a more targeted profile, which may lead to a better safety profile.

  • Robust In Vivo Efficacy: In a preclinical xenograft model of human lung cancer, Compound-X achieved superior tumor growth inhibition with better tolerability than the market-leading comparators.

  • Favorable PK Profile: The pharmacokinetic properties of Compound-X are conducive to oral administration and support its advancement as a clinical candidate.

Based on this compelling preclinical data, Compound-X represents a promising next-generation therapeutic candidate for the treatment of solid tumors where angiogenesis is a key driver of disease progression. Further investigation into its safety profile, off-target activities, and efficacy in a broader range of cancer models is strongly warranted.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol measures the amount of ADP produced by a kinase reaction, where a decrease in ADP corresponds to inhibition of the kinase. [24][25][26]1. Compound Preparation: Serially dilute test compounds (Compound-X, Sorafenib, Sunitinib) in 100% DMSO, creating a 10-point, 3-fold dilution series starting from 100 µM. 2. Reaction Setup: In a 96-well plate, add 2.5 µL of the diluted compound or DMSO (vehicle control). 3. Kinase Addition: Add 2.5 µL of recombinant human VEGFR2 kinase enzyme in kinase buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA) to each well. Incubate for 10 minutes at room temperature. 4. Initiate Reaction: Add 5 µL of a substrate/ATP mixture (poly-Glu,Tyr 4:1 substrate and ATP at the Kₘ concentration) to initiate the reaction. Incubate for 60 minutes at 30°C. 5. Signal Generation: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature. 6. Luminescence Detection: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature. 7. Data Acquisition: Measure luminescence using a plate reader. Convert luminescence values to percent inhibition relative to controls and fit the data to a dose-response curve to calculate the IC₅₀ value.

MTT Cell Proliferation Assay

This colorimetric assay assesses cell viability based on the metabolic activity of mitochondrial dehydrogenases in living cells. [27][28][29]1. Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in complete endothelial growth medium. Allow cells to adhere overnight at 37°C, 5% CO₂. 2. Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO). 3. Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂. 4. MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours at 37°C. [30]5. Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker. 6. Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. 7. Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI₅₀ value by fitting the data to a dose-response curve.

In Vivo Xenograft Tumor Model

This protocol outlines the establishment and use of a subcutaneous tumor model to evaluate the efficacy of anticancer compounds. [31][32][33]1. Cell Implantation: Subcutaneously inject 5 x 10⁶ A549 cells suspended in 100 µL of Matrigel/PBS (1:1) into the flank of 6-8 week old female athymic nude mice. 2. Tumor Growth: Monitor tumor growth using caliper measurements. The tumor volume is calculated using the formula: (Length x Width²)/2. 3. Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8 per group). 4. Drug Administration: Administer the compounds (formulated in a suitable vehicle like 0.5% methylcellulose) daily via oral gavage for 21 consecutive days. The control group receives the vehicle only. 5. Monitoring: Measure tumor volumes and mouse body weights twice weekly. 6. Endpoint: At the end of the treatment period (or when tumors reach the predetermined maximum size), euthanize the mice. Excise the tumors, weigh them, and calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100.

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Pyrazole vs. Triazole: A Comparative Analysis of Core Structures in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Key Heterocyclic Scaffolds

In the landscape of medicinal chemistry, nitrogen-containing heterocycles are foundational pillars, forming the core of a vast number of therapeutic agents. Among these, the five-membered aromatic rings, pyrazole and triazole, have emerged as "privileged scaffolds" due to their versatile physicochemical properties and their ability to engage in a wide range of biological interactions. This guide provides an in-depth comparative analysis of pyrazole and triazole core structures, offering experimental insights and data-driven comparisons to inform strategic decisions in drug design and development.

Core Physicochemical and Structural Properties: A Head-to-Head Comparison

The subtle differences in the arrangement of nitrogen atoms within the pyrazole (1,2-diazole) and triazole (1,2,3-triazole and 1,2,4-triazole) rings bestow distinct electronic and steric properties that profoundly influence their behavior in biological systems.

Pyrazole is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, while triazoles contain three nitrogen atoms.[1][2] This seemingly minor structural variance leads to significant differences in properties like basicity, dipole moment, and hydrogen bonding capabilities, all of which are critical for drug-target interactions and pharmacokinetic profiles.[3]

PropertyPyrazole1,2,3-Triazole1,2,4-TriazoleRationale & Implication in Drug Design
pKa (of conjugate acid) ~2.5~1.2~2.2 (for N4-H)Pyrazoles are weakly basic. Triazoles, particularly 1,2,3-triazole, are even weaker bases. This low basicity is often advantageous in drug design as it can reduce off-target effects associated with binding to acidic biopolymers and can improve oral bioavailability.
Hydrogen Bonding 1 H-bond donor (N1-H), 1 H-bond acceptor (N2)1 H-bond donor (N1-H), 2 H-bond acceptors (N2, N3)1 H-bond donor (N1-H or N4-H), 2 H-bond acceptorsThe additional nitrogen atom in triazoles provides more hydrogen bond acceptors, potentially enabling stronger and more diverse interactions with protein targets. This can be a key differentiator in achieving potency and selectivity.[3]
Dipole Moment ~2.2 D~4.3 D (for 1H-1,2,3-triazole)~2.5 D (for 1H-1,2,4-triazole)The larger dipole moment of 1,2,3-triazole can influence its solubility and ability to engage in dipole-dipole interactions within a binding pocket.
Aromaticity AromaticAromaticAromaticThe aromatic nature of both scaffolds contributes to their stability and allows for π-π stacking interactions with aromatic residues in protein targets.
Metabolic Stability Generally stable, but can be susceptible to oxidation.Generally considered to be metabolically robust.Generally stable, though specific substitution patterns can influence metabolism.The inherent stability of the triazole ring, particularly the 1,2,3-triazole isomer, often makes it a preferred choice when metabolic degradation is a concern.[4][5]

Synthetic Strategies: Building the Core Scaffolds

The accessibility and versatility of synthetic routes are critical considerations in drug discovery, impacting library generation and scalability. Both pyrazole and triazole cores can be constructed through well-established synthetic methodologies.

Synthesis of Pyrazole Core

A cornerstone of pyrazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. This method offers a high degree of flexibility in introducing substituents at various positions of the pyrazole ring.

Experimental Protocol: Synthesis of a Diaryl Pyrazole Derivative (Vilsmeier-Haack approach)

This protocol describes a common method for synthesizing diaryl pyrazole derivatives, which are precursors to drugs like Celecoxib.[6][7]

  • Hydrazone Formation: To a solution of 4'-acetophenone (1.0 mmol) in a suitable solvent (e.g., ethanol), add phenylhydrazine (1.15 mmol) and a catalytic amount of glacial acetic acid (1.5 mmol). Reflux the mixture for 2-4 hours and monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature to allow the hydrazone product to precipitate. Filter the solid and wash with cold ethanol.

  • Vilsmeier-Haack Cyclization: In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 15.8 mmol) to dimethylformamide (DMF, 10.5 mmol) at 0°C. To this reagent, add the hydrazone (0.92 mmol) portion-wise, maintaining the temperature below 5°C. Allow the reaction to warm to room temperature and then heat to 60-80°C for 2-6 hours.

  • Work-up and Purification: Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. The crude pyrazole product will precipitate. Filter the solid, wash with water, and purify by column chromatography (e.g., Hexane:EtOAc) to yield the desired 3-(4-(methylsulfonyl)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.[6]

Synthesis of Triazole Core

The advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,2,3-triazoles. This reaction is highly efficient, regioselective, and tolerates a wide range of functional groups, making it ideal for medicinal chemistry applications.[8] 1,2,4-triazoles are often synthesized via the condensation of hydrazides with various reagents.

Experimental Protocol: Synthesis of a 1,2,3-Triazole Derivative (CuAAC "Click" Reaction) [7]

This protocol outlines the synthesis of a 1,4-disubstituted 1,2,3-triazole.

  • Preparation of Azide: Dissolve the corresponding alkyl or aryl halide (1.0 mmol) in a polar aprotic solvent like DMF. Add sodium azide (1.2 mmol) and stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • CuAAC Reaction: To a solution of the azide (1.0 mmol) and a terminal alkyne (1.0 mmol) in a solvent mixture (e.g., t-BuOH/H₂O), add a copper(I) source like copper(II) sulfate pentahydrate (0.1 mmol) and a reducing agent such as sodium ascorbate (0.2 mmol). Stir the reaction at room temperature for 12-24 hours.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired 1,2,3-triazole.

Diagram: Comparative Synthetic Pathways

G cluster_pyrazole Pyrazole Synthesis cluster_triazole 1,2,3-Triazole Synthesis (CuAAC) P1 1,3-Dicarbonyl P3 Pyrazole Core P1->P3 Condensation P2 Hydrazine P2->P3 T1 Terminal Alkyne T3 1,2,3-Triazole Core T1->T3 Cu(I) Catalyst T2 Azide T2->T3

Caption: Generalized synthetic routes for pyrazole and 1,2,3-triazole cores.

Role in Medicinal Chemistry and Drug Design

Both pyrazole and triazole scaffolds are frequently employed as bioisosteres, serving as replacements for other functional groups to improve potency, selectivity, and pharmacokinetic properties.[9][10]

Bioisosterism and Target Interactions
  • Amide Bioisosteres: Pyrazoles and triazoles are often used as non-classical bioisosteres for amide bonds.[4][10] This substitution can enhance metabolic stability by removing a site susceptible to hydrolysis by proteases, a critical consideration for oral drug candidates.[10]

  • Hydrogen Bonding: The arrangement of nitrogen atoms in both scaffolds allows them to act as both hydrogen bond donors and acceptors, mimicking the hydrogen bonding patterns of peptide backbones.[3] This is crucial for their ability to bind to the active sites of enzymes and receptors.

  • Metal Chelation: The nitrogen atoms in both rings can act as ligands for metal ions, a property exploited in the design of metalloenzyme inhibitors. For example, triazole-containing antifungal agents like fluconazole inhibit the cytochrome P450 enzyme lanosterol 14α-demethylase by coordinating with the heme iron.[11]

Diagram: Bioisosteric Replacement and Target Interaction

G cluster_bioisostere Bioisosteric Replacement cluster_interaction Target Interaction Amide Amide Bond (-CO-NH-) Pyrazole Pyrazole Core Amide->Pyrazole Replaced by Triazole Triazole Core Amide->Triazole Replaced by Target Protein Target (e.g., Enzyme Active Site) Pyrazole->Target H-bonding, π-π stacking Triazole->Target H-bonding, π-π stacking, Metal Chelation

Caption: Bioisosteric relationship and common target interactions.

Pharmacokinetic Profile (ADME)
  • Metabolic Stability: As previously mentioned, both scaffolds generally exhibit good metabolic stability. However, triazoles, especially 1,2,3-triazoles, are often considered more resistant to metabolic degradation.[4][12] In a study on STAT3 pathway inhibitors, it was noted that pyrazole-containing compounds exhibited poor metabolic stability, which was addressed by structural modifications.[5]

  • Solubility: The polar nature of the nitrogen atoms in both rings can contribute to improved aqueous solubility compared to their carbocyclic analogues. The greater number of hydrogen bond acceptors in triazoles can further enhance this effect.[3]

Case Studies: Approved Drugs

The successful application of pyrazole and triazole cores in medicine is evident in the numerous FDA-approved drugs that incorporate these scaffolds.

Pyrazole-Containing Drugs

The pyrazole scaffold is present in a wide array of drugs, including anti-inflammatory agents, kinase inhibitors, and treatments for erectile dysfunction.[1][13][14]

  • Celecoxib (Celebrex®): A selective COX-2 inhibitor used to treat arthritis and pain. The diaryl pyrazole core is crucial for its selective inhibition of the COX-2 isozyme.[6][7]

  • Sildenafil (Viagra®): A PDE5 inhibitor for erectile dysfunction. The pyrazole ring plays a key role in the drug's interaction with the PDE5 enzyme.[1][13]

  • Ruxolitinib (Jakafi®): A Janus kinase (JAK) inhibitor used to treat myelofibrosis and polycythemia vera.[13][15]

Triazole-Containing Drugs

Triazoles are particularly prominent in antifungal and antiviral therapies, but their applications extend to other areas as well.[16][17][18]

  • Fluconazole (Diflucan®): A widely used antifungal agent that inhibits a key enzyme in the fungal cell membrane biosynthesis pathway.[17][19]

  • Anastrozole (Arimidex®): An aromatase inhibitor used in the treatment of breast cancer.[17]

  • Ribavirin: A broad-spectrum antiviral drug.[18]

DrugScaffoldTherapeutic ClassKey Role of the Scaffold
Celecoxib PyrazoleAnti-inflammatory (COX-2 inhibitor)Forms key interactions within the COX-2 active site, contributing to selectivity.[6][7]
Sildenafil PyrazolePDE5 InhibitorEssential for binding to the catalytic domain of phosphodiesterase type 5.[1]
Ruxolitinib PyrazoleKinase Inhibitor (JAK inhibitor)Interacts with the hinge region of the Janus kinase.[13][15]
Fluconazole TriazoleAntifungalThe triazole nitrogen coordinates with the heme iron of cytochrome P450, inhibiting the enzyme.[17][19]
Anastrozole TriazoleAnticancer (Aromatase inhibitor)The triazole ring binds to the heme group of the aromatase enzyme.[17]
Tazobactam Triazoleβ-lactamase inhibitorPart of the core structure that irreversibly inhibits bacterial β-lactamase enzymes.[16]

Conclusion and Future Perspectives

Both pyrazole and triazole scaffolds are invaluable tools in the drug designer's arsenal. The choice between them is often nuanced and depends on the specific therapeutic target and desired drug properties.

  • Pyrazole offers a robust and versatile scaffold with a well-established history in medicinal chemistry. Its synthetic accessibility and favorable physicochemical properties make it a go-to choice for a wide range of applications.[2][20]

  • Triazole , particularly the 1,2,3-isomer accessible through click chemistry, provides enhanced metabolic stability and a greater number of hydrogen bond acceptors.[3][4] This can be a distinct advantage when aiming for high potency and a clean pharmacokinetic profile.

Direct comparative studies have shown that the choice between these scaffolds can significantly impact biological activity. For instance, in a study of PDE4 inhibitors, derivatives containing a 1,2,4-triazole moiety exhibited higher activity than their pyrazole-attached counterparts.[21] Conversely, in other contexts, pyrazole may offer superior properties.[9]

Ultimately, the decision to use a pyrazole or triazole core should be data-driven, considering factors such as the target's binding site topology, potential metabolic liabilities, and the desired overall physicochemical profile of the drug candidate. The continued exploration of these privileged scaffolds, both individually and in hybrid structures, promises to yield new and improved therapeutics for a multitude of diseases.

References

  • ResearchGate. (n.d.). Some examples of triazole containing FDA approved drugs Seviteronel,... [Image].
  • Luo, J., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy.
  • Wiedemann, J., et al. (2021). Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. Beilstein Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Representative drugs containing the pyrazole scaffold. [Image].
  • Yousuf, M., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
  • Abdel-Wahab, B. F., et al. (2006). New Route for the Synthesis of Pyrazole, Triazole, Triazine, and Triazepine Derivatives.
  • Mishra, U., et al. (2024). Exploring Triazole-Based Drugs: Synthesis, Application, FDA Approvals, and Clinical Trial Updates - A Comprehensive Review. Tetrahedron.
  • Li, Y., et al. (2016). Synthesis and bioactivity of pyrazole and triazole derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Assali, M., et al. (2020). Synthesis, Biological Activity, and Molecular Modeling Studies of Pyrazole and Triazole Derivatives as Selective COX-2 Inhibitors. Journal of Chemistry.
  • Wang, Y., et al. (2024).
  • Lange, J. H. M., et al. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Journal of Medicinal Chemistry.
  • Lange, J. H. M., et al. (2005). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry.
  • Life Chemicals. (2023). 1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds. Life Chemicals Blog.
  • Graham, T. H., et al. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters.
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  • Ali, A., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Journal of Biomolecular Structure and Dynamics.
  • Al-Ostath, A. I., et al. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Asian Journal of Chemistry.
  • ChemDiv. (n.d.). Triazoles.
  • Abdel-Ghaffar, A. A., et al. (2022). Pyrazole and Triazole Derivatives as Mycobacterium tuberculosis UDP-Galactopyranose Inhibitors. Pharmaceuticals.
  • Li, Y., et al. (2024).
  • Mallisetty, N. M., et al. (2023). Synthesis and Biological Activity Evaluation of Pyrazole–1,2,4–triazole Hybrids: A Computer-aided Docking Studies. Current Drug Discovery Technologies.
  • Semantic Scholar. (n.d.). Synthesis, Biological Activity, and Molecular Modeling Studies of Pyrazole and Triazole Derivatives as Selective COX-2 Inhibitors.
  • Bonandi, E., et al. (2017). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Drug Discovery Today: Technologies.
  • Frank, D. A., et al. (2016). Optimization of pyrazole-containing 1,2,4-triazolo-[3,4-b]thiadiazines, a new class of STAT3 pathway inhibitors. Bioorganic & Medicinal Chemistry Letters.
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In vitro comparison of C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine and Celecoxib

Author: BenchChem Technical Support Team. Date: January 2026

< An In Vitro Comparative Analysis of C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine and Celecoxib

A Technical Guide for Researchers

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Among the most notable is Celecoxib, a diaryl-substituted pyrazole that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[3][4] This selectivity provides potent anti-inflammatory and analgesic effects while mitigating the gastrointestinal side effects associated with non-selective COX inhibitors.[4] this compound is a pyrazole-containing compound with structural similarities to the broader class of COX-2 inhibitors.[5][6] This guide presents a comprehensive in vitro comparison of this compound and Celecoxib, offering a framework for evaluating its potential as a modulator of inflammatory pathways.

This document provides detailed experimental protocols, presents hypothetical comparative data, and discusses the scientific rationale behind the chosen assays. The objective is to equip researchers with the necessary information to conduct a thorough in vitro characterization of this and similar pyrazole derivatives.

Compound Overviews

This compound
  • Chemical Structure: C₁₀H₁₀ClN₃[5]

  • Molecular Weight: 207.66 g/mol [5]

  • Rationale for Investigation: As a pyrazole derivative, this compound shares a core structural motif with a class of compounds known for their anti-inflammatory properties.[7][8] Its in vitro biological activity, particularly concerning inflammatory pathways, warrants investigation.

Celecoxib
  • Chemical Structure: C₁₇H₁₄F₃N₃O₂S[3]

  • Molecular Weight: 381.38 g/mol [9]

  • Mechanism of Action: Celecoxib is a selective COX-2 inhibitor, a key enzyme in the prostaglandin synthesis pathway, which is crucial in pain and inflammation.[10] It is used clinically for the management of arthritis and pain.[3]

In Vitro Comparative Assays

This section details the experimental protocols for a head-to-head in vitro comparison of this compound and Celecoxib.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Scientific Rationale: The primary mechanism of action for many anti-inflammatory pyrazole derivatives is the inhibition of COX enzymes.[1] This assay is fundamental to determining the potency and selectivity of the test compounds for the two main COX isoforms, COX-1 and COX-2. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drug candidates.[11]

Experimental Protocol:

A colorimetric or fluorometric COX inhibitor screening assay kit (e.g., from Cayman Chemical or Sigma-Aldrich) is recommended for this protocol.[12][13]

  • Reagent Preparation:

    • Prepare the assay buffer, heme, and either COX-1 (ovine) or COX-2 (human recombinant) enzyme solutions according to the kit manufacturer's instructions.

    • Prepare stock solutions of this compound and Celecoxib in DMSO.

    • Create a series of dilutions of the test compounds and the reference inhibitor in the assay buffer.

  • Assay Procedure:

    • To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.

    • Add the various concentrations of the test compounds, a known COX inhibitor (like Celecoxib), or vehicle (DMSO) to the appropriate wells.

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding to the enzyme.[14]

    • Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.[15]

    • Incubate the plate for 10 minutes at 37°C.[14]

    • Stop the reaction by adding a stop solution (e.g., HCl).[15]

  • Detection and Data Analysis:

    • Measure the amount of prostaglandin E2 (PGE2) produced using an appropriate detection method, such as an enzyme immunoassay (EIA) or by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm for colorimetric assays.[12][15]

    • Calculate the percentage of inhibition for each concentration of the test compounds relative to the vehicle control.

    • Determine the IC₅₀ (the concentration of the compound that inhibits 50% of the enzyme's activity) for each compound against both COX-1 and COX-2 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

    • Calculate the Selectivity Index (SI) as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Hypothetical Data Summary:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
This compound15.20.8517.9
Celecoxib6.70.04167.5

DOT Script for COX Signaling Pathway:

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes PGH2->Prostaglandins_Thromboxanes Physiological_Functions Physiological Functions (e.g., GI protection, platelet aggregation) Prostaglandins_Thromboxanes->Physiological_Functions Inflammation_Pain Inflammation & Pain Prostaglandins_Thromboxanes->Inflammation_Pain Celecoxib Celecoxib Celecoxib->COX2 Inhibits Test_Compound C-[3-(4-Chloro-phenyl)-1H- pyrazol-4-yl]-methylamine Test_Compound->COX2 Inhibits Experimental_Workflow cluster_assays In Vitro Assays cluster_compounds Test Compounds cluster_data Data Analysis COX_Assay COX-1 & COX-2 Inhibition Assay IC50_COX IC₅₀ (COX-1, COX-2) & Selectivity Index COX_Assay->IC50_COX Viability_Assay Cell Viability Assay (MTT) CC50 CC₅₀ (Cytotoxicity) Viability_Assay->CC50 Cytokine_Assay Pro-inflammatory Cytokine Inhibition Assay (ELISA) IC50_Cytokine IC₅₀ (TNF-α, IL-6) Cytokine_Assay->IC50_Cytokine Test_Compound This compound Test_Compound->COX_Assay Test_Compound->Viability_Assay Test_Compound->Cytokine_Assay Celecoxib Celecoxib (Reference) Celecoxib->COX_Assay Celecoxib->Viability_Assay Celecoxib->Cytokine_Assay

Caption: Workflow for the in vitro comparison.

Discussion and Conclusion

Based on the hypothetical data, this compound emerges as a potential inhibitor of COX-2 with a selectivity index of 17.9. While its potency and selectivity for COX-2 are lower than that of Celecoxib (SI = 167.5), it demonstrates a favorable cytotoxicity profile with a CC₅₀ value greater than 100 µM in RAW 246.7 macrophage cells. Furthermore, the compound shows promising activity in inhibiting the production of the pro-inflammatory cytokines TNF-α and IL-6, with IC₅₀ values of 1.2 µM and 2.5 µM, respectively.

These hypothetical findings suggest that this compound warrants further investigation as a potential anti-inflammatory agent. Future studies could explore its in vivo efficacy in animal models of inflammation and delve deeper into its mechanism of action, including its effects on other inflammatory signaling pathways. The experimental framework provided in this guide offers a robust starting point for the comprehensive evaluation of this and other novel pyrazole derivatives.

References

  • [this compound | C10H10ClN3 | CID - PubChem.]([Link])

  • [this compound.]([Link])

  • [Methyl N-[2-[[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]carbamate - PubChem.]([Link])

  • nlm.nih.gov/compound/409810)

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A Head-to-Head Comparison of Pyrazole-Based Enzyme Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2] Its remarkable versatility in chemical modification and its ability to engage in various biological interactions have led to the development of numerous FDA-approved drugs targeting a wide array of enzymes.[1][3] This guide provides an in-depth, head-to-head comparison of prominent pyrazole-based enzyme inhibitors, focusing on their performance against two critical enzyme families: Cyclooxygenases (COXs) and Janus Kinases (JAKs). We will delve into the experimental data that underpins their clinical and research applications, offering a clear perspective for researchers, scientists, and drug development professionals.

The Pyrazole Scaffold: A Foundation for Potent and Selective Inhibition

The success of the pyrazole core in drug design can be attributed to several key features. It can act as a bioisostere for other aromatic rings like benzene, often improving physicochemical properties such as solubility while reducing lipophilicity.[4] Furthermore, the nitrogen atoms of the pyrazole ring can serve as both hydrogen bond donors and acceptors, facilitating strong and specific interactions within the active sites of target enzymes.[4] This adaptability has enabled the development of highly potent and selective inhibitors for diverse enzyme classes.

Head-to-Head Comparison: Pyrazole-Based Cyclooxygenase-2 (COX-2) Inhibitors

Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.[5] While COX-1 is constitutively expressed and plays a role in physiological processes, COX-2 is inducible and its levels rise significantly during inflammation.[5] The development of selective COX-2 inhibitors was a landmark in anti-inflammatory therapy, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs. The pyrazole scaffold has been instrumental in this field, with celecoxib being a prime example.

Quantitative Efficacy Comparison of Pyrazole-Based COX-2 Inhibitors

The following table summarizes the in vitro potency and selectivity of several pyrazole-based COX-2 inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric for potency, with lower values indicating greater efficacy. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a measure of the inhibitor's preference for COX-2 over COX-1. A higher SI is desirable for reducing COX-1 related side effects.

InhibitorCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
Celecoxib ~150.04-2.16>7 - ~375[6][7][8]
Deracoxib 0.7 - 2.50.08 - 0.2~3.5 - 31.25[9]
Mavacoxib 1.70.0821.25[10]
Compound 11 >1000.043>2325[11]
Compound 12 >1000.049>2040[11]
Compound 15 >1000.045>2222[11]
Compound 5f 14.321.509.55[7]
Compound 6f 9.561.158.31[7]

Note: IC50 and SI values can vary depending on the specific assay conditions.

Structure-Activity Relationship (SAR) Insights

The selectivity of pyrazole-based inhibitors for COX-2 is largely attributed to the presence of a side pocket in the COX-2 active site, which is absent in COX-1. The bulky substituents on the pyrazole ring of these inhibitors can fit into this side pocket, leading to preferential binding. For instance, the trifluoromethyl (CF3) and sulfonamide moieties on celecoxib are crucial for its COX-2 selectivity.[5] The development of novel pyrazole derivatives continues to explore different substitutions to enhance potency and selectivity. For example, compounds 11, 12, and 15, with their unique substitution patterns, demonstrate significantly higher selectivity indices than celecoxib.[11]

Signaling Pathway and Inhibitor Action

The following diagram illustrates the arachidonic acid cascade and the point of intervention for COX-2 inhibitors.

Caption: Arachidonic acid cascade and COX-2 inhibition.

Head-to-Head Comparison: Pyrazole-Based Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine signaling.[12] The JAK-STAT signaling pathway is implicated in numerous inflammatory and autoimmune diseases, as well as myeloproliferative neoplasms.[12][13] Pyrazole-based inhibitors have emerged as a powerful class of drugs targeting this pathway.

Quantitative Efficacy Comparison of Pyrazole-Based JAK Inhibitors

This table presents the in vitro potency of several pyrazole-based JAK inhibitors against different JAK isoforms. The selectivity profile is crucial as different JAK isoforms are associated with distinct biological functions and potential side effects.

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Reference
Ruxolitinib ~3~3~430-[14]
Baricitinib 5.95.7>40053[3]
Tofacitinib 12056344[15][16]
Gandotinib -Potent & Selective--[14]
Compound 11g -6.5--[17]

Note: IC50 values can vary depending on the specific assay conditions.

Structure-Activity Relationship (SAR) Insights

The development of selective JAK inhibitors is an area of active research. While ruxolitinib and baricitinib show potent inhibition of both JAK1 and JAK2, tofacitinib displays a preference for JAK1 and JAK3.[3][14][15][16] The pyrazole core in these molecules often serves as a scaffold to orient other functional groups that interact with specific residues in the ATP-binding pocket of the JAK kinases. For instance, the development of compounds like 11g, which incorporate a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold, demonstrates a strategy to achieve high selectivity for JAK2.[17]

Signaling Pathway and Inhibitor Action

The diagram below outlines the canonical JAK-STAT signaling pathway and the mechanism of action of pyrazole-based JAK inhibitors.

Caption: The JAK-STAT signaling pathway and its inhibition.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below are representative step-by-step methodologies for assessing the inhibitory activity of pyrazole-based compounds against COX-2 and JAK2.

Protocol 1: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is based on the detection of Prostaglandin G2, an intermediate product of the COX reaction.[18]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., a fluorometric probe)

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Test inhibitor (dissolved in DMSO)

  • Positive control (e.g., Celecoxib)

  • 96-well white opaque microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents according to the manufacturer's instructions. Dilute the test inhibitor and positive control to the desired concentrations in COX Assay Buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 80 µl of Reaction Mix (containing COX Assay Buffer, COX Probe, and COX Cofactor).

    • 10 µl of the diluted test inhibitor, positive control, or buffer (for enzyme control).

    • 10 µl of diluted human recombinant COX-2 enzyme.

  • Incubation: Incubate the plate at 25°C for 5-10 minutes.

  • Reaction Initiation: Initiate the reaction by adding 10 µl of Arachidonic Acid solution to each well.

  • Measurement: Immediately measure the fluorescence kinetically at an excitation/emission of 535/587 nm for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction (slope) for each well. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value using a suitable software.

Protocol 2: In Vitro JAK2 Kinase Activity Assay

This protocol describes a general method for measuring JAK2 kinase activity and its inhibition.[19]

Materials:

  • Purified recombinant JAK2 kinase domain

  • Kinase buffer

  • Peptide substrate (e.g., a synthetic peptide with a tyrosine phosphorylation site)

  • ATP (radiolabeled or non-radiolabeled depending on the detection method)

  • Test inhibitor (dissolved in DMSO)

  • Positive control (e.g., Ruxolitinib)

  • Detection reagents (e.g., phosphospecific antibody for ELISA or scintillation counter for radiometric assay)

  • Microplate

Procedure:

  • Reaction Setup: In a microplate, add the following to each well:

    • Kinase buffer.

    • Peptide substrate.

    • Test inhibitor or positive control at various concentrations.

    • Purified recombinant JAK2 enzyme.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA with a phosphospecific antibody or by measuring incorporated radioactivity).

  • Data Analysis: Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.

cluster_0 Preparation cluster_1 Reaction cluster_2 Detection & Analysis Prepare Reagents Prepare Reagents Dilute Inhibitors Dilute Inhibitors Prepare Reagents->Dilute Inhibitors Dispense Reagents to Plate Dispense Reagents to Plate Dilute Inhibitors->Dispense Reagents to Plate Add Enzyme Add Enzyme Dispense Reagents to Plate->Add Enzyme Pre-incubate Pre-incubate Add Enzyme->Pre-incubate Initiate with Substrate/ATP Initiate with Substrate/ATP Pre-incubate->Initiate with Substrate/ATP Incubate Incubate Initiate with Substrate/ATP->Incubate Terminate Reaction Terminate Reaction Incubate->Terminate Reaction Read Plate (Fluorescence/Radioactivity) Read Plate (Fluorescence/Radioactivity) Terminate Reaction->Read Plate (Fluorescence/Radioactivity) Calculate % Inhibition Calculate % Inhibition Read Plate (Fluorescence/Radioactivity)->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: General experimental workflow for enzyme inhibition assays.

Conclusion

The pyrazole scaffold continues to be a highly valuable framework in the design of potent and selective enzyme inhibitors. The head-to-head comparison of pyrazole-based COX-2 and JAK inhibitors reveals a landscape of both established drugs and promising new candidates with improved efficacy and selectivity profiles. For researchers in drug discovery and development, a thorough understanding of the structure-activity relationships, mechanisms of action, and the experimental data that defines these inhibitors is paramount. The protocols and data presented in this guide offer a solid foundation for the evaluation and development of the next generation of pyrazole-based therapeutics.

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A Comparative Guide to the Structural Elucidation of C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine: Prioritizing X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of successful research and development. For novel compounds such as C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine, a pyrazole derivative with potential applications in pharmaceuticals, precise structural data is paramount.[1][2][3] This guide provides an in-depth comparison of analytical techniques for the structural confirmation of this compound, with a primary focus on the gold-standard method: single-crystal X-ray crystallography.[4][5][6] We will explore the causality behind experimental choices, present a detailed protocol, and objectively compare its performance against alternative methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Imperative of Structural Confirmation

This compound is an organic compound with the chemical formula C10H10ClN3.[1] It is typically a white to pale yellow crystalline solid and is soluble in some organic solvents.[1] The synthesis of this and similar pyrazole derivatives can be complex, often involving multi-step reactions.[1][7][8][9] Given the potential for isomeric byproducts and unexpected reaction pathways, definitive structural verification is not merely a formality but a critical step to ensure the compound's identity and purity. An accurate molecular structure is the foundation for understanding its chemical properties, biological activity, and potential as a therapeutic agent.

X-ray Crystallography: The Definitive Approach

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful and unambiguous method for determining the absolute three-dimensional structure of small organic molecules.[4][5][6] By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, we can map the electron density and, consequently, the precise positions of each atom in the molecule.[10] This technique provides unparalleled detail on bond lengths, bond angles, and stereochemistry.[6]

Experimental Workflow for X-ray Crystallography

The journey from a powdered sample to a refined crystal structure involves several critical stages, each requiring careful consideration and optimization.

Caption: Workflow for X-ray Crystallography.

The primary bottleneck in X-ray crystallography is often the growth of suitable, high-quality single crystals.[4][11] For a small organic molecule like this compound, several techniques can be employed. The choice of solvent is crucial and can significantly influence crystal growth.[12]

Detailed Protocol: Slow Evaporation

  • Solvent Screening: Begin by assessing the solubility of the compound in a range of common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane). A good starting point is to find a solvent in which the compound is sparingly soluble at room temperature.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent. This can be achieved by gently warming the solvent to dissolve more solute and then allowing it to cool.

  • Crystallization Setup: Transfer the solution to a clean, small vial. To slow the rate of evaporation, cover the vial with a cap that has a small pinhole or use parafilm with a few needle punctures.[12]

  • Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of the lab. Allow the solvent to evaporate slowly over several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.

Alternative Crystallization Techniques:

TechniqueDescriptionAdvantagesDisadvantages
Vapor Diffusion A solution of the compound is placed in a small, open container inside a larger, sealed container holding a more volatile "anti-solvent" in which the compound is insoluble.[12][13] The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[13]Excellent for small sample quantities and allows for fine control over the rate of crystallization.[12]Requires a binary solvent system with appropriate volatility and miscibility.[13]
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible anti-solvent in a narrow tube.[4] Crystals form at the interface where the two liquids slowly mix.Can produce high-quality crystals and is useful for compounds that are sensitive to temperature changes.Can be technically challenging to set up without disturbing the liquid interface.
Cooling A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.A straightforward and widely used method.Not suitable for all compounds, as some may precipitate as an amorphous solid or oil.

Once suitable crystals are obtained, a single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The instrument rotates the crystal while bombarding it with X-rays, and a detector records the diffraction pattern.[10] This raw data is then processed to determine the unit cell dimensions and the intensities of the reflections.

The subsequent steps of structure solution and refinement are computationally intensive. Direct methods are typically used to obtain an initial model of the crystal structure.[10][14] This model is then refined against the experimental data to improve the fit and obtain the final, highly accurate atomic positions.[10]

Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides the most definitive structural information, other spectroscopic techniques offer complementary data and can be valuable when crystallization is unsuccessful.

Caption: Interplay of Analytical Techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution.[15] It provides detailed information about the chemical environment of atoms (primarily ¹H and ¹³C), their connectivity, and spatial relationships.[16][17]

Key Differences and Considerations:

FeatureX-ray CrystallographyNMR Spectroscopy
Sample State Solid (single crystal)Solution
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry.[6]Connectivity of atoms, relative stereochemistry, information on molecular dynamics in solution.[18][19]
Strengths Unambiguous and highly detailed structural information.[5]Can study molecules in a more "natural" state (solution) and provides insights into dynamic processes.[19]
Limitations Requires high-quality single crystals, which can be difficult to obtain.[4][11] Provides a static picture of the molecule in the crystal lattice.[18]Structure determination can be complex for larger or more flexible molecules. Provides a time-averaged structure.[10][19]

For this compound, 1D and 2D NMR experiments (such as COSY, HSQC, and HMBC) would be essential to assign all proton and carbon signals and confirm the connectivity of the pyrazole ring, the chlorophenyl group, and the methylamine substituent.[3][16][17][20] While NMR can strongly support the proposed structure, it may not be able to definitively establish the precise conformation and intermolecular interactions present in the solid state, which can be crucial for understanding its physical properties and crystal packing.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental tool for determining the molecular weight of a compound and can provide information about its elemental composition and fragmentation patterns.[21][22][23]

Role in Structural Confirmation:

  • Molecular Weight Verification: High-resolution mass spectrometry (HRMS) can determine the molecular mass of this compound with high accuracy (typically within 5 ppm), which can confirm its elemental formula.[22]

  • Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting ions.[22] This fragmentation pattern can provide clues about the molecule's structure, but it is generally not sufficient for complete and unambiguous structure elucidation on its own.

Mass spectrometry is an indispensable tool for initial characterization and for confirming the identity of a synthesized compound, but it does not provide the detailed 3D structural information that X-ray crystallography and NMR can offer.[24]

Conclusion: An Integrated Approach to Structural Certainty

For the definitive structural confirmation of this compound, single-crystal X-ray crystallography is the recommended and most authoritative method. It provides an unparalleled level of detail and certainty regarding the molecule's three-dimensional architecture. However, a comprehensive characterization should involve an integrated approach. Mass spectrometry is essential for initial confirmation of molecular weight and purity, while NMR spectroscopy provides valuable information about the molecule's structure and dynamics in solution. By combining the strengths of these techniques, researchers can achieve a complete and robust understanding of this and other novel chemical entities, paving the way for further development and application.

References

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A Comparative Guide to the Reproducible Synthesis of C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the reliable synthesis of key intermediates is paramount. C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine is a valuable building block in medicinal chemistry, and its consistent production is crucial for advancing research programs. This guide provides an in-depth comparison of the two primary synthetic routes to this compound, focusing on reproducibility, potential challenges, and the chemical principles underpinning each step. The protocols presented herein are synthesized from established methodologies for analogous structures, offering a robust starting point for laboratory implementation.

Introduction

The synthesis of this compound can be approached through two main strategies, both commencing with the construction of the pyrazole core, followed by the introduction of the aminomethyl functionality at the C4 position. The choice between these routes will depend on factors such as starting material availability, desired scale, and tolerance for specific reagents. This guide will objectively compare a route proceeding via a pyrazole-4-carbaldehyde intermediate with a route utilizing a pyrazole-4-carbonitrile intermediate.

Synthetic Route 1: The Pyrazole-4-Carbaldehyde Pathway

This is a well-established and frequently utilized method for the synthesis of 4-functionalized pyrazoles. It involves a two-step process: the formation of the pyrazole-4-carbaldehyde via the Vilsmeier-Haack reaction, followed by reductive amination to yield the target amine.

Step 1: Vilsmeier-Haack Formylation of 4-Chloroacetophenone Hydrazone

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocycles.[1][2] In this case, it facilitates the cyclization of a hydrazone precursor and the concurrent introduction of a formyl group at the C4 position of the newly formed pyrazole ring.

Mechanism Insight: The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium ion, from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This electrophilic species is then attacked by the electron-rich enamine tautomer of the hydrazone, leading to cyclization and subsequent formylation. The choice of a hydrazone derived from 4-chloroacetophenone directly installs the desired 3-(4-chlorophenyl) substituent.

Experimental Protocol: Synthesis of 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde

  • Part A: Formation of 4-Chloroacetophenone Phenylhydrazone

    • To a solution of 4-chloroacetophenone (1.0 eq) in ethanol, add phenylhydrazine (1.0 eq) and a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the hydrazone.

    • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the crude 4-chloroacetophenone phenylhydrazone. This can be used in the next step without further purification if purity is deemed sufficient by TLC and/or ¹H NMR.

  • Part B: Vilsmeier-Haack Reaction [1]

    • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 3.0 eq) dropwise to ice-cold N,N-dimethylformamide (DMF, 5.0 eq) with vigorous stirring. Maintain the temperature below 5 °C.

    • Once the addition is complete, allow the mixture to stir at 0-5 °C for 30 minutes.

    • Dissolve the 4-chloroacetophenone phenylhydrazone (1.0 eq) from the previous step in a minimal amount of DMF and add it dropwise to the cold Vilsmeier reagent.

    • After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction by TLC.

    • Cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

    • Neutralize the acidic solution with a saturated sodium carbonate or sodium hydroxide solution until a precipitate forms.

    • Filter the solid, wash thoroughly with water, and dry.

    • Recrystallize the crude product from ethanol to afford pure 3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde.

Step 2: Reductive Amination of 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[3] In this step, the pyrazole-4-carbaldehyde is converted to the target aminomethyl pyrazole.

Mechanism Insight: The reaction proceeds via the formation of an imine intermediate between the aldehyde and an ammonia source. This imine is then reduced in situ by a suitable reducing agent to the corresponding primary amine. The choice of reducing agent is critical for the success of a one-pot reaction, as it should selectively reduce the imine in the presence of the starting aldehyde.

Experimental Protocol: Synthesis of this compound [4]

  • To a solution of 3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol, add ammonium acetate (10-20 eq) or another suitable ammonia source.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄, 1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours, monitoring by TLC.

  • Quench the reaction by the careful addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Synthetic Route 2: The Pyrazole-4-Carbonitrile Pathway

An alternative approach to the target molecule involves the synthesis of a pyrazole-4-carbonitrile intermediate, which is then reduced to the primary amine. This route can be advantageous due to the often high yields and operational simplicity of multi-component reactions for the formation of the pyrazole core.

Step 1: Multi-component Synthesis of 3-(4-Chlorophenyl)-1H-pyrazole-4-carbonitrile

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials.[5] For the synthesis of the pyrazole-4-carbonitrile intermediate, a common MCR involves the condensation of an aldehyde, malononitrile, and a hydrazine.

Mechanism Insight: The reaction is believed to initiate with a Knoevenagel condensation between 4-chlorobenzaldehyde and malononitrile to form an α,β-unsaturated dinitrile. Phenylhydrazine then undergoes a Michael addition to this activated alkene, followed by intramolecular cyclization and tautomerization to yield the stable pyrazole ring.

Experimental Protocol: Synthesis of 5-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile (as an example of a related MCR) [5]

  • In a round-bottom flask, combine 4-chlorobenzaldehyde (1.0 eq), malononitrile (1.0 eq), and phenylhydrazine (1.0 eq) in ethanol.

  • Add a catalytic amount of a base such as piperidine or triethylamine.

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature. The product may precipitate from the solution.

  • If precipitation occurs, filter the solid, wash with cold ethanol, and dry.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel or recrystallization.

Step 2: Reduction of 3-(4-Chlorophenyl)-1H-pyrazole-4-carbonitrile

The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. Several reagents can accomplish this, with the choice often depending on the desired reaction conditions and the presence of other functional groups.

Mechanism Insight: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation.[6] The reaction involves the nucleophilic attack of hydride ions on the electrophilic carbon of the nitrile, followed by workup to afford the primary amine. Catalytic hydrogenation is another viable, albeit potentially less functional group tolerant, method.

Experimental Protocol: Synthesis of this compound

  • In a dry three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension in an ice bath.

  • Dissolve 3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction to warm to room temperature and then reflux for 4-8 hours, monitoring by TLC.

  • Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Comparison of Synthetic Routes

FeatureRoute 1: Pyrazole-4-carbaldehydeRoute 2: Pyrazole-4-carbonitrile
Starting Materials 4-chloroacetophenone, phenylhydrazine, POCl₃, DMF, ammonia source, reducing agent (e.g., NaBH₄)4-chlorobenzaldehyde, malononitrile, phenylhydrazine, strong reducing agent (e.g., LiAlH₄)
Key Intermediates 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde3-(4-Chlorophenyl)-1H-pyrazole-4-carbonitrile
Key Reactions Vilsmeier-Haack formylation, Reductive aminationMulti-component reaction, Nitrile reduction
Potential Advantages Well-established and widely applicable reactions. Milder reducing agent in the final step.Potentially higher atom economy and efficiency in the pyrazole formation step (MCR).
Potential Challenges & Reproducibility Issues The Vilsmeier-Haack reaction can be exothermic and requires careful temperature control. The use of POCl₃ requires handling of a corrosive and moisture-sensitive reagent. Reductive amination may require optimization of the ammonia source and reducing agent to avoid side reactions.Multi-component reactions can sometimes yield mixtures of products or require careful optimization of catalysts and conditions. The use of LiAlH₄ requires strictly anhydrous conditions and a careful workup procedure. Over-reduction of other functional groups can be a concern with strong reducing agents.
Safety Considerations POCl₃ is highly corrosive and reacts violently with water.LiAlH₄ is a pyrophoric solid that reacts violently with water.

Visualization of Synthetic Workflows

G cluster_0 Route 1: Pyrazole-4-carbaldehyde Pathway cluster_1 Route 2: Pyrazole-4-carbonitrile Pathway Start1 4-Chloroacetophenone + Phenylhydrazine Hydrazone 4-Chloroacetophenone Phenylhydrazone Start1->Hydrazone Vilsmeier Vilsmeier-Haack Reaction (POCl3, DMF) Hydrazone->Vilsmeier Aldehyde 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde Vilsmeier->Aldehyde ReductiveAmination Reductive Amination (NH4OAc, NaBH4) Aldehyde->ReductiveAmination Product1 This compound ReductiveAmination->Product1 Start2 4-Chlorobenzaldehyde + Malononitrile + Phenylhydrazine MCR Multi-component Reaction Start2->MCR Nitrile 3-(4-Chlorophenyl)-1H-pyrazole-4-carbonitrile MCR->Nitrile NitrileReduction Nitrile Reduction (LiAlH4) Nitrile->NitrileReduction Product2 This compound NitrileReduction->Product2

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of specialized chemical reagents are paramount to ensuring laboratory safety and environmental stewardship. C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine, a compound often utilized as an intermediate in pharmaceutical research, requires a disposal protocol grounded in its specific chemical properties and associated hazards.[1] This guide provides a comprehensive, step-by-step framework for its safe management, moving beyond a simple checklist to explain the scientific rationale behind each procedural choice.

While comprehensive, peer-reviewed safety data for this specific molecule is not extensively detailed in public literature, a conservative approach based on its chemical structure and data from analogous compounds is essential.[1] The presence of a halogenated aromatic ring and an amine functional group dictates its classification and subsequent disposal pathway.

Section 1: Hazard Assessment and Chemical Profile

Before handling any chemical, a thorough understanding of its known and potential hazards is critical. The primary source for this information should always be the manufacturer's Safety Data Sheet (SDS).[2] In the absence of a detailed SDS, the following profile, compiled from supplier data, serves as the basis for our risk assessment.

Table 1: Chemical and Hazard Profile

Property Data Source
Chemical Name This compound [1][3][4]
CAS Number 1020052-19-0 [1][3]
Molecular Formula C10H10ClN3 [1][3][4]
Appearance White to pale yellow crystalline solid [1]
Signal Word Warning [3]

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |[3] |

Core Directive: Based on its molecular structure, this compound must be categorized as a Halogenated Organic Waste . The presence of the chloro-phenyl group necessitates this classification. Halogenated waste streams require specific high-temperature incineration protocols to prevent the formation of environmentally persistent and toxic dioxins or furans. For this reason, it is imperative to never mix halogenated waste with non-halogenated waste streams.[5][6]

Section 2: Personal Protective Equipment (PPE) - A Non-Negotiable Standard

Given the known hazards of skin, eye, and respiratory irritation, a stringent PPE protocol is required at all times when handling this compound, from initial use to final disposal.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[7]

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile) and wear appropriate protective clothing, such as a lab coat, to prevent skin exposure.[1][7]

  • Respiratory Protection: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to mitigate inhalation risks.[8][9] If engineering controls are not available or insufficient, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used.[7]

Section 3: Step-by-Step Disposal Protocol

This protocol applies to the disposal of the pure, unused compound, contaminated labware (e.g., weigh boats, spatulas), and contaminated consumables (e.g., gloves, absorbent pads).

Step 1: Container Selection and Preparation

  • Select a dedicated waste container that is in good condition, compatible with halogenated organic compounds, and has a secure, vapor-tight screw cap.[8]

  • The container must be clearly designated for "Halogenated Organic Waste." [5][6] Never use a container that previously held incompatible materials, such as strong acids or oxidizers.

Step 2: Accurate and Compliant Labeling

  • Label the waste container before adding the first drop of waste.[8]

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" and any other chemicals in the container. Do not use abbreviations or formulas.[8]

    • The approximate concentration or volume of the waste.

    • The relevant hazard warnings (e.g., "Toxic," "Irritant").

    • The accumulation start date (the date the first waste is added).

Step 3: Waste Transfer and Collection

  • Solid Waste: Carefully transfer the solid compound into the designated waste container inside a chemical fume hood to prevent the generation of airborne dust.

  • Contaminated Materials: Place any contaminated disposable items, such as gloves, weigh paper, or absorbent pads used for cleaning minor spills, into a sealed bag and then into the solid halogenated waste container.

  • Solutions: If the compound is in solution, transfer the liquid waste into a designated container for "Halogenated Organic Liquid Waste." Do not mix with non-halogenated solvents.[5]

Step 4: Storage and Final Disposal

  • Keep the waste container securely closed at all times, except when actively adding waste.[6][8]

  • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should have secondary containment (e.g., a spill tray) to contain any potential leaks.

  • Once the container is full (typically no more than 90% capacity) or the accumulation time limit set by your institution is reached, arrange for pickup through your institution's Environmental Health and Safety (EHS) department for disposal at an approved hazardous waste facility.[7][10]

Section 4: Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of this compound.

DisposalWorkflow cluster_prep 1. Preparation & Assessment cluster_seg 2. Segregation & Containment cluster_disp 3. Final Disposition A Identify Waste: C-[3-(4-Chloro-phenyl)-1H- pyrazol-4-yl]-methylamine B Consult SDS & Characterize Hazards (H302, H315, H319, H335) A->B C Classify as 'Halogenated Organic Waste' B->C Contains Chlorine D Select & Prepare Labeled Halogenated Waste Container C->D E Transfer Waste Safely (in Fume Hood) D->E F Store Container in Designated SAA with Secondary Containment E->F G Request Pickup by EHS for Final Disposal F->G

Caption: Waste Disposal Workflow Diagram.

Section 5: Emergency Procedures for Spills and Exposures

Accidents require immediate and correct responses to minimize harm.

  • Personnel Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][9][10]

    • Skin Contact: Immediately wash affected skin with plenty of soap and water while removing contaminated clothing. If irritation occurs, seek medical attention.[7][9][10]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][10]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11][12]

  • Minor Spill Cleanup (Solid):

    • Ensure the area is well-ventilated (fume hood is on).

    • Wearing full PPE, gently sweep up the solid material to avoid creating dust.

    • Place the spilled material and all cleanup materials (e.g., absorbent pads, contaminated gloves) into a properly labeled halogenated waste container.[8][13]

    • Wash the spill area with soap and water.

For large spills, evacuate the laboratory, restrict access, and contact your institution's EHS emergency line immediately.[8]

By adhering to this detailed protocol, researchers can confidently manage this compound waste, ensuring personal safety and regulatory compliance while upholding the highest standards of scientific integrity.

References

  • Navigating the Disposal of Pyrazolone Compounds: A Guide for Labor
  • [3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylamine. ChemBK.
  • SAFETY DATA SHEET - 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. Fisher Scientific.
  • SAFETY DATA SHEET - 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride. Fisher Scientific.
  • Halogenated Organic Liquids - Standard Oper
  • SAFETY DATA SHEET - 3-Amino-1-(4-chlorophenyl)-1H-pyrazole. Fisher Scientific.
  • Chemical Safety Data Sheet MSDS / SDS - 4-(4-CHLOROPHENYL)-1H-PYRAZOLE. ChemicalBook.
  • This compound. LabSolu.
  • This compound | C10H10ClN3 | CID 16767475. PubChem.
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  • Halogenated Solvents in Labor
  • SAFETY DATA SHEET - 1-(3-Chlorophenyl)piperazinium chloride. Fisher Scientific.
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  • SAFETY D
  • SAFETY DATA SHEET - N-(4-CHLOROPHENYL)-MALEIMIDE. Sigma-Aldrich.
  • Hazardous Waste Disposal Guide. Dartmouth College.
  • 1-(4-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid. Chem-Impex.
  • 3-(4-Chlorophenyl)
  • Safety Data Sheet - 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid. Enamine.
  • Chemical and Hazardous Waste Guide. University of Oslo (UiO).
  • SAFETY D
  • SAFETY DATA SHEET - Methanamine, hydrochloride. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 1H-Pyrazole-1-carboxamidine hydrochloride. Fisher Scientific.
  • SAFETY D

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Comprehensive Safety & Handling Guide: C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine

Author: BenchChem Technical Support Team. Date: January 2026

As a novel research chemical, C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine requires a cautious and well-documented approach to handling. While a comprehensive toxicological profile is not yet established, the available safety data and the compound's structural motifs—a chlorinated aromatic ring, a pyrazole core, and a methylamine group—necessitate stringent adherence to safety protocols. This guide provides an in-depth operational plan for the safe handling, use, and disposal of this compound, grounded in established principles of laboratory safety.

Hazard Analysis and Risk Mitigation

This compound is a solid, likely a white to pale yellow crystalline powder, used as an intermediate in pharmaceutical research.[1] Although detailed safety information is limited, the compound is classified with several hazard statements that dictate the required level of protection.[1][2]

Identified Hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Structurally, the presence of an aromatic amine functional group suggests that caution should be exercised, as this class of compounds can present various health risks.[3] Therefore, the primary risk mitigation strategy is to prevent all direct contact and aerosol inhalation through a multi-layered Personal Protective Equipment (PPE) approach and controlled handling procedures.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is directly informed by the identified hazards. The goal is to establish a barrier against the primary routes of exposure: dermal (skin), ocular (eyes), and inhalation (respiratory).

Protection Area Required PPE Rationale and Specifications
Respiratory Protection NIOSH-approved N95 (or better) respirator or use within a certified chemical fume hood.Addresses H335 (May cause respiratory irritation). The compound is a solid that can form dust or aerosols during handling (e.g., weighing, transferring). A respirator or fume hood is mandatory to prevent inhalation.[4]
Hand Protection Double-gloving with compatible chemical-resistant gloves (e.g., Nitrile).Addresses H315 (Causes skin irritation). Double-gloving provides an extra layer of protection against tears and contamination. Nitrile gloves offer good resistance to a range of chemicals.[5] Always inspect gloves for integrity before use and wash hands thoroughly after removal.
Eye & Face Protection Chemical safety goggles and a full-face shield.Addresses H319 (Causes serious eye irritation). Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required.[6] A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high splash potential.
Body Protection Chemical-resistant lab coat, long pants, and closed-toe shoes.Addresses H315 (Causes skin irritation). A fully-buttoned lab coat provides a primary barrier against accidental spills. Ensure no skin is exposed between the glove and the sleeve.

Operational Workflow for Safe Handling

A systematic approach to handling minimizes risk. The following workflow should be adopted for all procedures involving this compound.

  • Preparation & Area Designation:

    • Designate a specific area for handling, preferably within a certified chemical fume hood.

    • Ensure an operational safety shower and eyewash station are immediately accessible.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and waste containers before handling the compound.

  • Donning PPE:

    • Put on all required PPE as specified in the table above before entering the designated handling area.

  • Compound Handling:

    • Perform all manipulations that may generate dust (weighing, transfers, preparing solutions) within the fume hood to control airborne particles.[6]

    • Use spatulas and other tools carefully to avoid generating dust.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling & Decontamination:

    • Thoroughly decontaminate all surfaces, glassware, and equipment after use.

    • Carefully remove PPE, avoiding contact with potentially contaminated outer surfaces. Remove gloves last.

    • Wash hands thoroughly with soap and water after the procedure is complete.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Handling Area assemble_materials Assemble All Materials & Waste prep_area->assemble_materials don_ppe Don Full PPE assemble_materials->don_ppe weigh_transfer Weigh & Transfer Compound don_ppe->weigh_transfer Enter Hood prepare_solution Prepare Solution (if applicable) weigh_transfer->prepare_solution decontaminate Decontaminate Surfaces & Equipment prepare_solution->decontaminate Complete Experiment dispose_waste Dispose of Waste (Chemical & PPE) decontaminate->dispose_waste doff_ppe Remove PPE (Gloves Last) dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.